molecular formula C14H12O2<br>C14H12O2<br>C6H5COCH(OH)C6H5 B196080 Benzoin CAS No. 119-53-9

Benzoin

Número de catálogo: B196080
Número CAS: 119-53-9
Peso molecular: 212.24 g/mol
Clave InChI: ISAOCJYIOMOJEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzoin, with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol, is an off-white crystalline solid with a light camphor-like odor . It is a hydroxy ketone attached to two phenyl groups and is a chiral molecule that exists as a pair of enantiomers . Its physical properties include a melting point of 134-138 °C and a boiling point of 343 °C . In research, this compound is highly valued as a key precursor in organic synthesis. Its primary application is its oxidation to Benzil, a compound widely used as a photoinitiator in polymer chemistry for free radical polymerization . This compound ethers, derived from this compound, were among the first photoinitiators used commercially for this purpose . This compound also sees widespread use in powder coating formulations, where it acts as a degassing agent to prevent surface defects like pinholing during the curing process . Furthermore, it serves as a starting material for synthesizing various pharmaceutical compounds, including oxaprozin, ditazole, and phenytoin . This compound is prepared from benzaldehyde via the this compound condensation reaction . Please note that this synthetic this compound (CAS 119-53-9) is distinct from the balsamic resin obtained from Styrax trees, which is used in traditional medicine and perfumery . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxy-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2, Array
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020144
Record name Benzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanone, 2-hydroxy-1,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3861
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzoin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzoin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
Record name BENZOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Benzoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoin tincture
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoin [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-hydroxy-1,2-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2-hydroxy-1,2-diphenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gum benzoin, Siam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
Record name BENZOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19863
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Benzoin Condensation: A Core Carbon-Carbon Bond Forming Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoin condensation is a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, also known as acyloins. This reaction, first reported in 1832 by Justus von Liebig and Friedrich Wöhler, has become a fundamental tool in organic synthesis.[1] Historically catalyzed by cyanide, modern advancements have introduced milder and more versatile catalysts, including N-heterocyclic carbenes (NHCs) and thiamine (Vitamin B1), expanding the reaction's scope and applicability in complex molecule synthesis.[1][2]

At its core, the this compound condensation relies on the principle of "umpolung" or polarity reversal.[2] An aldehyde, which typically possesses an electrophilic carbonyl carbon, is converted into a nucleophilic species that can then attack a second aldehyde molecule. This guide provides a detailed exploration of the mechanisms of the cyanide-, thiamine-, and NHC-catalyzed this compound condensation reactions, supported by quantitative data and detailed experimental protocols.

Reaction Mechanisms and Signaling Pathways

The this compound condensation can be initiated by several catalytic systems, each with its own distinct mechanistic pathway. The following sections detail the accepted mechanisms for the most common catalysts.

Cyanide-Catalyzed this compound Condensation

The cyanide ion is the classic catalyst for the this compound condensation. Its unique properties, acting as a good nucleophile, a good leaving group, and being able to stabilize the key anionic intermediate, make it highly effective.[3]

The mechanism proceeds through the following key steps:

  • Nucleophilic attack: The cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde) to form a cyanohydrin intermediate.[3]

  • Deprotonation: A base removes the acidic proton from the carbon atom bearing the cyano and hydroxyl groups, forming a resonance-stabilized carbanion. This is the crucial umpolung step, where the normally electrophilic carbonyl carbon becomes nucleophilic.[3]

  • Condensation: The carbanion attacks the carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond and an alkoxide intermediate.[3]

  • Proton transfer and catalyst regeneration: A proton transfer occurs, followed by the elimination of the cyanide ion, to yield the final α-hydroxy ketone product (this compound) and regenerate the cyanide catalyst.[3]

Cyanide_Benzoin_Condensation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation (Umpolung) cluster_step3 Step 3: Condensation cluster_step4 Step 4: Catalyst Regeneration Aldehyde_1 Benzaldehyde Cyanohydrin_Intermediate Cyanohydrin Intermediate Aldehyde_1->Cyanohydrin_Intermediate + CN⁻ Cyanide CN⁻ Carbanion Resonance-Stabilized Carbanion Cyanohydrin_Intermediate->Carbanion - H⁺ Base Base Alkoxide_Intermediate Alkoxide Intermediate Carbanion->Alkoxide_Intermediate + Benzaldehyde Aldehyde_2 Benzaldehyde This compound This compound Alkoxide_Intermediate->this compound + H⁺, - CN⁻

Caption: Cyanide-Catalyzed this compound Condensation Mechanism.

Thiamine (Vitamin B1)-Catalyzed this compound Condensation

Due to the toxicity of cyanide, thiamine hydrochloride has emerged as a safer and "greener" alternative catalyst for the this compound condensation.[1] The catalytic activity resides in the thiazolium ring of thiamine.

The mechanism is analogous to the cyanide-catalyzed pathway and involves the formation of a key intermediate known as the Breslow intermediate:

  • Ylide Formation: In the presence of a base, the acidic proton on the thiazolium ring of thiamine is removed to form a nucleophilic ylide (a type of carbene).[4]

  • Addition to Aldehyde: The thiamine ylide attacks the carbonyl carbon of an aldehyde to form a tetrahedral adduct.[4]

  • Proton Transfer (Breslow Intermediate Formation): A proton transfer from the former carbonyl carbon to the oxygen atom, facilitated by the electron-withdrawing thiazolium ring, generates the Breslow intermediate. This enamine-like species is the key nucleophilic intermediate.

  • Condensation: The Breslow intermediate attacks a second molecule of aldehyde.

  • Catalyst Regeneration: The tetrahedral intermediate then collapses, eliminating the thiamine ylide and forming the this compound product.[4]

Thiamine_Benzoin_Condensation cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Addition to Aldehyde cluster_step3 Step 3: Breslow Intermediate Formation cluster_step4 Step 4: Condensation cluster_step5 Step 5: Catalyst Regeneration Thiamine Thiamine Thiamine_Ylide Thiamine Ylide Thiamine->Thiamine_Ylide - H⁺ Base Base Adduct Tetrahedral Adduct Thiamine_Ylide->Adduct + Benzaldehyde Aldehyde_1 Benzaldehyde Breslow_Intermediate Breslow Intermediate Adduct->Breslow_Intermediate Proton Transfer Final_Adduct Final Adduct Breslow_Intermediate->Final_Adduct + Benzaldehyde Aldehyde_2 Benzaldehyde This compound This compound Final_Adduct->this compound - Thiamine Ylide

Caption: Thiamine-Catalyzed this compound Condensation Mechanism.

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that have found wide application in promoting the this compound condensation.[5] Their mechanism is very similar to that of thiamine, also proceeding through a Breslow intermediate. The modular nature of NHC catalysts allows for the development of chiral variants for asymmetric this compound condensations, a significant advantage in drug development.[6]

The catalytic cycle is as follows:

  • Carbene Generation: An NHC is generated in situ from its corresponding azolium salt precursor by deprotonation with a base.

  • Nucleophilic Attack: The NHC attacks an aldehyde molecule to form a zwitterionic adduct.

  • Breslow Intermediate Formation: A proton transfer leads to the formation of the key Breslow intermediate.

  • Condensation: The Breslow intermediate attacks a second aldehyde molecule.

  • Product Formation and Catalyst Regeneration: The resulting intermediate collapses to give the this compound product and regenerate the NHC catalyst.

NHC_Benzoin_Condensation cluster_step1 Step 1: Carbene Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Breslow Intermediate cluster_step4 Step 4: Condensation cluster_step5 Step 5: Catalyst Regeneration Azolium_Salt Azolium Salt NHC N-Heterocyclic Carbene (NHC) Azolium_Salt->NHC - H⁺ Base Base Zwitterionic_Adduct Zwitterionic Adduct NHC->Zwitterionic_Adduct + Aldehyde Aldehyde_1 Aldehyde Breslow_Intermediate Breslow Intermediate Zwitterionic_Adduct->Breslow_Intermediate Proton Transfer Final_Intermediate Final Intermediate Breslow_Intermediate->Final_Intermediate + Aldehyde Aldehyde_2 Aldehyde Acyloin α-Hydroxy Ketone Final_Intermediate->Acyloin - NHC

Caption: N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation.

Quantitative Data Summary

The efficiency of the this compound condensation is highly dependent on the catalyst, substrate, and reaction conditions. The following table summarizes representative data for asymmetric homo-benzoin condensations catalyzed by various chiral N-heterocyclic carbenes.

EntryNHC CatalystBaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
1Pentafluorophenyltriazolium (17) (4–8 mol%)Rb₂CO₃THF-20–1820Up to 100>99
2Triazolium salt (18) (1.25 mol%)K₂CO₃THFrt60Up to 72Up to 86
3Triazolium salt (19) (30 mol%)Et₃NMeOHrt18–48Up to 50Up to 82
4Spirocyclic thiazolium salt (20) (10 mol%)DCyEATHFrt24Up to 92er up to 80:20
5Chiral NHC (21) (10 mol%)Na₂CO₃H₂OrtvaryUp to 80er up to 94:6
6Triazolium salt (22) (1 mol%)Proton spongeClCH₂CH₂Clvaryvary-Up to 96

Data sourced from a 2023 review on advancements in NHC-catalyzed this compound reactions.[7]

Experimental Protocols

Detailed methodologies for performing the this compound condensation with different catalysts are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Cyanide-Catalyzed this compound Condensation of Benzaldehyde

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium cyanide (or potassium cyanide)

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 500 g (4.7 moles) of pure benzaldehyde, 625 mL of 95% ethanol, 500 mL of water, and 50 g of sodium cyanide.[8]

  • Heat the mixture to a gentle boil and maintain reflux for 30 minutes. Crystals of this compound should begin to separate from the hot solution after approximately 20 minutes.[8]

  • After the reflux period, cool the reaction mixture in an ice bath to complete crystallization.[8]

  • Collect the crude this compound by vacuum filtration and wash the crystals with a small amount of cold water.[8]

  • The crude product can be recrystallized from 95% ethanol to yield pure this compound (m.p. 137 °C). A typical yield of crude this compound is 90-92%.[8]

Caution: Cyanide salts are highly toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.

Protocol 2: Thiamine-Catalyzed this compound Condensation of Benzaldehyde

Materials:

  • Thiamine hydrochloride

  • 5M Sodium hydroxide solution

  • 95% Ethanol

  • Water

  • Benzaldehyde (freshly distilled)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.[9]

  • Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath for several minutes.[9]

  • In a separate 10 mL Erlenmeyer flask, cool 1.5 mL of 5M NaOH solution in an ice bath.[9]

  • While keeping both flasks in the ice bath, add the cooled 5M NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling. A yellow color should develop.[9]

  • Remove the flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to ensure thorough mixing.[9]

  • Seal the flask with parafilm and allow it to stand at room temperature for at least 24 hours.

  • After the reaction period, cool the mixture in an ice bath to induce crystallization. If crystals are slow to form, scratching the inside of the flask with a glass rod may be necessary.

  • Collect the this compound crystals by vacuum filtration and wash them with a cold 2:1 mixture of water and 95% ethanol.[9]

  • The product can be further purified by recrystallization from 95% ethanol. The expected melting point is around 133-137 °C.[9]

Protocol 3: General Procedure for NHC-Catalyzed this compound Condensation

Materials:

  • NHC precatalyst (e.g., an imidazolium or triazolium salt)

  • Base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Aldehyde substrate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst (e.g., 0.1 mmol) and the base (e.g., 0.1 mmol).

  • Add the anhydrous solvent (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Add the aldehyde substrate (e.g., 1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (which can range from room temperature to elevated temperatures depending on the substrate and catalyst) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure α-hydroxy ketone.

This general procedure can be adapted for asymmetric versions by using a chiral NHC precatalyst and optimizing the reaction conditions (temperature, solvent, base) to maximize enantioselectivity.[10]

Conclusion

The this compound condensation remains a vital transformation in the synthetic chemist's toolbox. While the classical cyanide-catalyzed method is highly efficient, the development of thiamine and, particularly, N-heterocyclic carbene catalysts has significantly broadened the reaction's scope and improved its safety profile. The ability to perform highly enantioselective this compound condensations using chiral NHCs is of particular importance in the synthesis of complex, biologically active molecules and represents a major advancement in the field of organocatalysis. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to understand, apply, and further innovate upon this cornerstone of organic chemistry.

References

The Genesis of a Classic: A Technical History of the Benzoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoin synthesis, a cornerstone of organic chemistry, represents one of the earliest examples of carbon-carbon bond formation and has paved the way for the development of modern synthetic methodologies. This in-depth guide explores the historical discovery and evolution of this pivotal reaction, from its initial observation to the elucidation of its mechanism and the development of more efficient and safer catalytic systems. We will delve into the key experimental protocols that marked significant milestones in the history of the this compound condensation, presenting available quantitative data and visualizing the conceptual evolution of the reaction's mechanism.

The Initial Discovery: Wöhler and Liebig's Serendipitous Observation (1832)

The story of the this compound synthesis begins in 1832 with the celebrated German chemists Friedrich Wöhler and Justus von Liebig. While investigating the properties of "bitter almond oil" (benzaldehyde), they observed the formation of a new crystalline substance when the oil was treated with potassium cyanide.[1][2] This discovery, detailed in their paper "Untersuchungen über das Radikal der Benzoesäure" (Investigations on the Radical of Benzoic Acid), marked the first synthesis of this compound.[3]

Wöhler and Liebig's Experimental Protocol

While the original 1832 publication does not provide a detailed experimental protocol in the modern sense, a reconstruction of their method based on their descriptions and later interpretations is as follows:

Objective: To investigate the reaction of bitter almond oil (benzaldehyde) with potassium cyanide.

Materials:

  • Bitter almond oil (Benzaldehyde)

  • Potassium cyanide (KCN)

  • Alcohol (likely ethanol)

  • Water

Procedure:

  • A solution of potassium cyanide in aqueous alcohol was prepared.

  • Bitter almond oil was added to this solution.

  • The mixture was likely gently heated or left to stand for a period, during which crystals of a new substance formed.

  • The crystalline product, which they named this compound, was isolated, likely by filtration, and subsequently characterized.

Observations: Wöhler and Liebig noted the formation of a white, crystalline solid upon treatment of benzaldehyde with potassium cyanide. They determined its empirical formula to be C₁₄H₁₂O₂, correctly identifying it as an isomer of benzaldehyde.[4]

Quantitative Data: Unfortunately, the original publication by Wöhler and Liebig lacks specific quantitative data such as reaction yields, precise molar ratios, or reaction times. Their focus was primarily on the isolation and characterization of the new compound.

The Dawn of Catalysis: Zinin's Cyanide-Catalyzed Method (1839)

A significant advancement in the this compound synthesis came in 1839 from the Russian chemist Nikolay Zinin, a student of Liebig. Zinin recognized that cyanide was not consumed in the reaction and was, in fact, acting as a catalyst.[5][6] This was a crucial conceptual leap that transformed the reaction from a stoichiometric curiosity into a practical synthetic method. His work, published in the "Annalen der Pharmacie," described a more efficient, truly catalytic version of the this compound condensation.[5]

Zinin's Cyanide-Catalyzed Experimental Protocol

Objective: To synthesize this compound from benzaldehyde using a catalytic amount of sodium cyanide.

Materials:

  • Benzaldehyde (pure, freshly distilled)

  • 95% Ethanol

  • Water

  • Sodium cyanide (NaCN)

Procedure: [7]

  • In a round-bottomed flask fitted with a reflux condenser, place 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL, 4.7 moles) of pure benzaldehyde, and 50 g of sodium cyanide (96–98%).

  • Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals may begin to separate from the hot solution after about 20 minutes.

  • After 30 minutes, cool the solution.

  • Filter the crude this compound using suction and wash it with a small amount of water.

  • The crude product can be recrystallized from 95% ethanol to yield pure this compound.

Quantitative Data (from Organic Syntheses): [7]

Reactant/ProductAmountMolesYieldMelting Point
Benzaldehyde500 g4.7--
Sodium Cyanide50 g1.02--
Crude this compound450-460 g-90-92%-
Recrystallized this compound83 g (from 90 g crude)--129 °C

Unraveling the "How": Lapworth's Mechanistic Proposal (1903)

For over six decades after Zinin's work, the mechanism of the this compound condensation remained a mystery. In 1903, the British chemist Arthur Lapworth proposed a revolutionary mechanism that not only explained the role of the cyanide catalyst but also introduced the concept of "umpolung" (polarity reversal) to organic chemistry.[8][9][10] His seminal paper, "Reactions involving the addition of hydrogen cyanide to carbon compounds," published in the Journal of the Chemical Society, Transactions, laid the theoretical groundwork for our modern understanding of the reaction.[8]

Lapworth's proposed mechanism was not based on a single definitive experiment but rather on a brilliant deduction from the known reactivity of aldehydes and cyanides. He reasoned that the cyanide ion, being a good nucleophile, would reversibly add to the carbonyl carbon of benzaldehyde to form a cyanohydrin intermediate (mandelonitrile). The key insight was that the presence of the electron-withdrawing cyano group would increase the acidity of the adjacent aldehydic proton, allowing for its removal by a base (in this case, another cyanide ion or hydroxide). This deprotonation would generate a carbanion, an "acyl anion equivalent," which could then act as a nucleophile and attack a second molecule of benzaldehyde. Subsequent proton transfer and elimination of the cyanide ion would then yield this compound.

The Lapworth Mechanism of Cyanide-Catalyzed this compound Condensation

lapworth_mechanism cluster_step1 Step 1: Nucleophilic attack of cyanide cluster_step2 Step 2: Proton transfer cluster_step3 Step 3: Deprotonation and Umpolung cluster_step4 Step 4: Nucleophilic attack on second benzaldehyde cluster_step5 Step 5: Proton transfer cluster_step6 Step 6: Elimination of cyanide Benzaldehyde_1 Benzaldehyde Intermediate_1 Cyanohydrin anion Benzaldehyde_1->Intermediate_1 + CN⁻ Cyanide_1 CN⁻ Intermediate_2 Cyanohydrin Intermediate_1->Intermediate_2 Proton transfer Carbanion Carbanion (Acyl anion equivalent) Intermediate_2->Carbanion - H⁺ Intermediate_3 Adduct anion Carbanion->Intermediate_3 + Benzaldehyde Benzaldehyde_2 Benzaldehyde Intermediate_4 Adduct Intermediate_3->Intermediate_4 Proton transfer This compound This compound Intermediate_4->this compound - CN⁻ breslow_mechanism cluster_step1 Step 1: Ylide formation cluster_step2 Step 2: Nucleophilic attack on benzaldehyde cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Nucleophilic attack on second benzaldehyde cluster_step5 Step 5: Proton transfer cluster_step6 Step 6: Elimination of ylide Thiamine Thiamine Ylide Thiazolium ylide Thiamine->Ylide + OH⁻, - H₂O Base OH⁻ Intermediate_1 Adduct Ylide->Intermediate_1 + Benzaldehyde Benzaldehyde_1 Benzaldehyde Breslow_Intermediate Breslow Intermediate Intermediate_1->Breslow_Intermediate - H⁺ Intermediate_2 Adduct anion Breslow_Intermediate->Intermediate_2 + Benzaldehyde Benzaldehyde_2 Benzaldehyde Intermediate_3 Adduct Intermediate_2->Intermediate_3 Proton transfer This compound This compound Intermediate_3->this compound - Ylide

References

A Comprehensive Technical Guide to the Chemical Properties of Benzoin (C₁₄H₁₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin (2-hydroxy-1,2-diphenylethanone) is an aromatic organic compound with the chemical formula C₁₄H₁₂O₂. It is a white to off-white crystalline solid with a faint camphor-like odor.[1][2] This α-hydroxy ketone is a key synthetic intermediate in organic chemistry, notably in the preparation of derivatives with applications in pharmaceuticals and polymer chemistry. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, including its physical characteristics, chemical reactivity, and spectral data. Detailed experimental protocols for its synthesis and key transformations are also presented to aid in laboratory applications.

Physical and Chemical Properties

This compound is sparingly soluble in water but soluble in various organic solvents such as ethanol, acetone, and hot methanol.[3][4] Its physical properties are summarized in the table below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[1]
Molar Mass 212.248 g·mol⁻¹[1]
Appearance Off-white to pale yellow crystalline solid[1][3]
Melting Point 135 to 139 °C (275 to 282 °F; 408 to 412 K)[1]
Boiling Point 330 to 356 °C (626 to 673 °F; 603 to 629 K)[1]
Density 1.310 g/cm³ (at 20 °C)[1][5]
Solubility in Water Slightly soluble (0.03 g/100 mL at 25 °C)[3][4]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityReference(s)
AcetoneSoluble[4]
Ethanol (hot)Soluble[4]
PyridineSoluble in 5 parts[4]
EtherSlightly soluble[4]

Chemical Reactivity and Key Reactions

This compound's chemical reactivity is primarily dictated by its α-hydroxy ketone functional group, which allows for oxidation of the secondary alcohol, reduction of the ketone, and reactions at the carbonyl carbon.

This compound Condensation: Synthesis of this compound

This compound is classically synthesized from two molecules of benzaldehyde through the this compound condensation reaction.[1] This reaction can be catalyzed by cyanide ions or, in a greener approach, by thiamine (Vitamin B₁).[6]

  • Catalyst Preparation: Dissolve 0.13 g of thiamine hydrochloride in 0.4 mL of water in a 20 mL vial.

  • Solvent Addition: Add 1.5 mL of 95% ethanol to the vial and cool the mixture in an ice bath.

  • Base Addition: Slowly add 0.25 mL of 3 M sodium hydroxide dropwise to the cooled solution while stirring.

  • Reactant Addition: Add 0.75 mL of pure benzaldehyde to the reaction mixture.

  • Reaction: Stir and heat the mixture to 60°C for 1 to 2 hours.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude product by suction filtration and wash with a cold 1:1 mixture of ethanol and water. The product can be further purified by recrystallization from 95% ethanol.

Benzoin_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzaldehyde1 Benzaldehyde This compound This compound Benzaldehyde1->this compound Condensation Benzaldehyde2 Benzaldehyde Benzaldehyde2->this compound Thiamine Thiamine (Vitamin B1) Thiamine->this compound Catalyzes Base Base (e.g., NaOH) Base->Thiamine Activates

Figure 1: Logical workflow for the thiamine-catalyzed this compound condensation.
Oxidation of this compound to Benzil

The secondary alcohol group in this compound can be readily oxidized to a ketone, yielding the α-diketone benzil. Common oxidizing agents for this transformation include nitric acid and copper(II) salts.[7][8]

  • Reaction Setup: In a round-bottom flask, combine 2.0 g of this compound with 7 mL of concentrated nitric acid. This should be performed in a fume hood.

  • Heating: Heat the mixture on a hot plate with occasional swirling for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.

  • Precipitation: Cool the flask in an ice bath and then pour the contents into 35 mL of ice-cold water to precipitate the crude benzil.

  • Isolation: Collect the yellow solid by suction filtration and wash thoroughly with cold water to remove any residual nitric acid.

  • Purification: Recrystallize the crude product from 95% ethanol.

Benzoin_Oxidation This compound This compound Benzil Benzil This compound->Benzil Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitric Acid) Oxidizing_Agent->Benzil

Figure 2: Experimental workflow for the oxidation of this compound to benzil.
Reduction of this compound to Hydrothis compound

The ketone functional group of this compound can be reduced to a secondary alcohol, forming hydrothis compound (1,2-diphenylethane-1,2-diol). Sodium borohydride is a commonly used reducing agent for this transformation.[9]

  • Initial Mixture: In a 25-mL Erlenmeyer flask, suspend 0.5 g of this compound in 4 mL of 95% ethanol and swirl for several minutes at room temperature.

  • Reducing Agent Addition: Add 0.1 g of sodium borohydride in small portions over a period of 5 minutes.

  • Reaction Time: Gently swirl the mixture at room temperature for an additional 20 minutes.

  • Quenching: Cool the mixture in an ice-water bath and then add 5 mL of water followed by 0.3 mL of 6 M HCl.

  • Isolation: Collect the product via vacuum filtration and wash the solid with ice-cold water.

  • Purification: The crude hydrothis compound can be recrystallized from acetone.

Benzoin_Reduction This compound This compound Hydrothis compound Hydrothis compound This compound->Hydrothis compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Hydrothis compound

Figure 3: Experimental workflow for the reduction of this compound to hydrothis compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~8.02d2HAromatic protons ortho to C=O[10]
~7.2-7.6m8HOther aromatic protons[10][11]
~6.12d1H-CH(OH)-[10]
~6.09d1H-OH[10]
(Solvent: DMSO-d₆)
Table 4: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ, ppm)AssignmentReference(s)
~197.7C=O[12]
~140.4, ~137.7, ~136.9Aromatic quaternary carbons[12]
~123.1-134.9Aromatic CH carbons[12]
~75.6-CH(OH)-[12]
(Solvent: CDCl₃)
Table 5: IR Spectral Data of this compound
Wavenumber (cm⁻¹)AssignmentReference(s)
~3425O-H stretch (alcohol)[13]
~3060C-H stretch (aromatic)[7]
~1664C=O stretch (conjugated ketone)[7]
Table 6: UV-Vis Spectral Data of this compound
λmax (nm)Molar Absorptivity (ε)SolventReference(s)
24713,200Ethanol[7]

Applications in Drug Development

This compound and its derivatives have garnered interest in the field of drug development due to their diverse biological activities. The this compound scaffold serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications.[1][14] For instance, this compound is a precursor in the synthesis of the antiepileptic drug phenytoin.[15] Furthermore, various this compound derivatives have been synthesized and investigated for their potential as antitumor, antimicrobial, and anthelmintic agents.[16][17] The general workflow for the development of such derivatives is outlined below.

Drug_Development_Workflow This compound This compound Scaffold Synthesis Chemical Synthesis (e.g., derivatization at OH or C=O group) This compound->Synthesis Derivatives Library of this compound Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., anticancer, antimicrobial assays) Derivatives->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Figure 4: Logical workflow for the synthesis and screening of this compound derivatives in drug development.

A study by Al-Hourani et al. (2018) described the synthesis of a series of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, which are this compound derivatives.[16] These compounds exhibited antiproliferative activity against human colon and breast cancer cell lines, potentially through the inhibition of PI3Kα and estrogen receptor alpha (ERα).[16] Another study highlighted the synthesis of this compound derivatives that showed promising antibacterial and anthelmintic activities.[17] These examples underscore the importance of the this compound framework as a privileged scaffold in medicinal chemistry.

Conclusion

This compound is a fundamentally important organic compound with well-characterized physical and chemical properties. Its versatile reactivity makes it a valuable precursor for the synthesis of a wide range of other molecules, including the diketone benzil and the diol hydrothis compound. The straightforward nature of its synthesis and subsequent transformations makes it a staple in both academic and industrial laboratories. Furthermore, the this compound scaffold continues to be a source of inspiration for the design and synthesis of novel therapeutic agents, highlighting its enduring relevance in the field of drug development. This guide provides a consolidated resource of its core properties and experimental methodologies to support ongoing research and development efforts.

References

An In-depth Technical Guide to the Stereochemistry of (R)- and (S)-Benzoin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoin (2-hydroxy-1,2-diphenylethanone) is a fascinating and synthetically valuable organic compound. Its structure, featuring a stereogenic center at the carbon bearing the hydroxyl group, gives rise to a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers leads to differences in their interaction with other chiral molecules and with plane-polarized light, a property of critical importance in the fields of pharmaceuticals, materials science, and asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemistry of (R)- and (S)-benzoin, including their synthesis, resolution, and detailed characterization.

Stereochemistry of this compound

This compound possesses a single chiral center, meaning it exists as a pair of enantiomers. These are designated as (R)-benzoin and (S)-benzoin based on the Cahn-Ingold-Prelog priority rules. The two enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their optical activity—the direction in which they rotate plane-polarized light.

stereochemistry cluster_R (R)-Benzoin cluster_S (S)-Benzoin R_this compound mirror Mirror Plane R_this compound->mirror S_this compound mirror->S_this compound

Figure 1: Stereochemical relationship between (R)- and (S)-benzoin enantiomers.

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields an excess of one enantiomer, and the resolution of a racemic mixture.

Enantioselective Synthesis

The direct synthesis of a single this compound enantiomer is a highly desirable approach. One of the most common methods is the asymmetric this compound condensation, which utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

benzoin_condensation benzaldehyde1 Benzaldehyde enantioenriched_this compound Enantioenriched (R)- or (S)-Benzoin benzaldehyde1->enantioenriched_this compound benzaldehyde2 Benzaldehyde benzaldehyde2->enantioenriched_this compound catalyst Chiral N-Heterocyclic Carbene (NHC) Catalyst catalyst->enantioenriched_this compound catalysis

Figure 2: Asymmetric this compound condensation pathway.

Resolution of Racemic this compound

Racemic this compound, a 1:1 mixture of the (R)- and (S)-enantiomers, is often the initial product of traditional this compound condensation. The separation of these enantiomers can be accomplished through several techniques.

This method involves the reaction of racemic this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

classical_resolution racemic_this compound Racemic (R/S)-Benzoin diastereomers Mixture of Diastereomers ((R)-benzoin-(+)-tartrate and (S)-benzoin-(+)-tartrate) racemic_this compound->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-tartaric acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation diastereomer1 Diastereomer 1 (less soluble) separation->diastereomer1 diastereomer2 Diastereomer 2 (more soluble) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Pure (R)- or (S)-Benzoin hydrolysis1->enantiomer1 enantiomer2 Pure (S)- or (R)-Benzoin hydrolysis2->enantiomer2

Figure 3: Workflow for the classical chemical resolution of racemic this compound.

Enzymes, being inherently chiral, can selectively catalyze reactions with one enantiomer of a racemic mixture. For instance, lipases can be used for the kinetic resolution of racemic this compound acetate, preferentially hydrolyzing one enantiomer and leaving the other unreacted.

Quantitative Data

A summary of the key physical and chiroptical properties of the this compound enantiomers is presented below.

Property(R)-(-)-Benzoin(S)-(+)-BenzoinRacemic (±)-Benzoin
CAS Number 5928-66-5[1]5928-67-6579-44-2[2]
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol 212.24 g/mol
Melting Point 135-137 °C135-137 °C134-138 °C
Specific Optical Rotation ([α]D) -115° (c=1.5 in acetone)[3]+115° (c=1.5 in acetone)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-benzoin are identical. The following table summarizes the characteristic chemical shifts for racemic this compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (in DMSO-d₆)~8.02dProtons ortho to C=O
~7.2-7.6mAromatic protons
~6.10dCH-OH
~6.09dOH
¹³C NMR (in CDCl₃)~199.0sC=O
~139.1, 134.0, 133.6sAromatic C (quaternary)
~129.2, 128.7, 128.6, 127.8dAromatic CH
~76.3dCH-OH

Note: The use of chiral shift reagents can induce separate signals for the enantiomers in an NMR spectrum, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy

The IR spectra of the this compound enantiomers are identical and exhibit characteristic absorption bands corresponding to their functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3600Broad, indicative of hydrogen bonding
C-H stretch (aromatic)3000-3100Sharp
C=O stretch~1680Strong, sharp
C-O stretch~1075
C=C stretch (aromatic)1450-1600
Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful technique for distinguishing between enantiomers. (R)- and (S)-benzoin exhibit ECD spectra that are mirror images of each other.

EnantiomerWavelength (λmax, nm)Molar Ellipticity (Δε)
(R)-Benzoin ~250Negative Cotton Effect
~285Positive Cotton Effect
(S)-Benzoin ~250Positive Cotton Effect
~285Negative Cotton Effect

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound Acetate

This protocol describes the resolution of racemic this compound via the enzymatic hydrolysis of its acetate derivative.

Materials:

  • Racemic this compound acetate

  • Dimethyl sulfoxide (DMSO)

  • Rhizopus oryzae cell suspension (homogenized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Substrate Preparation: Dissolve racemic this compound acetate in a minimal amount of DMSO.

  • Enzymatic Reaction: Add the this compound acetate solution to a homogenized cell suspension of Rhizopus oryzae.

  • Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30°C).

  • Work-up: After the reaction has reached approximately 50% conversion (monitored by TLC), filter the mixture to remove the biomass.

  • Extraction: Extract the aqueous filtrate with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Separation: The resulting mixture of unreacted this compound acetate and the hydrolyzed this compound can be separated by column chromatography to yield the enantiomerically enriched products.

Classical Chemical Resolution of Racemic this compound (Illustrative Protocol)

Materials:

  • Racemic this compound

  • An enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine like (-)-brucine)

  • A suitable solvent for crystallization (e.g., ethanol, methanol, or acetone)

  • Dilute acid (e.g., HCl)

  • Dilute base (e.g., NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Diastereomer Formation: Dissolve racemic this compound in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

  • Regeneration of Enantiomer: Suspend the isolated diastereomeric salt in water and add a dilute base (if an acidic resolving agent was used) or a dilute acid (if a basic resolving agent was used) to liberate the free this compound enantiomer.

  • Extraction: Extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the optical purity of the obtained this compound using polarimetry or chiral HPLC. The other enantiomer can be recovered from the mother liquor by a similar process.

Conclusion

The stereochemistry of (R)- and (S)-benzoin is a cornerstone of modern asymmetric synthesis and drug development. Understanding the distinct properties of these enantiomers and the methods for their selective synthesis and separation is crucial for researchers and scientists in these fields. This guide has provided a detailed overview of the synthesis, resolution, and characterization of this compound enantiomers, complete with quantitative data and experimental protocols, to serve as a valuable resource for the scientific community.

References

The Pivotal Role of Cyanide in the Benzoin Reaction: A Deep Dive into Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoin reaction, a classic carbon-carbon bond-forming reaction, has been a cornerstone of organic synthesis for over a century. Its ability to convert two aromatic aldehydes into an α-hydroxy ketone, known as a this compound, provides a powerful tool for the construction of complex molecules. At the heart of this transformation lies a catalyst that is both simple and remarkably effective: the cyanide ion. This technical guide delves into the multifaceted role of the cyanide catalyst in the this compound reaction, offering a comprehensive overview of its mechanism, quantitative aspects, and detailed experimental protocols.

The Catalytic Mechanism: Unraveling the "Umpolung" Phenomenon

The efficacy of the cyanide ion in catalyzing the this compound reaction stems from its unique combination of properties: it is an excellent nucleophile, a good leaving group, and its strong electron-withdrawing nature is crucial for the key mechanistic step. The generally accepted mechanism, first proposed by A. J. Lapworth in 1903, involves a fascinating reversal of polarity of the aldehyde carbonyl carbon, a concept known as "umpolung".[1][2][3]

The catalytic cycle can be broken down into the following key steps:

  • Nucleophilic Attack: The cyanide anion initiates the reaction by attacking the electrophilic carbonyl carbon of the first benzaldehyde molecule. This nucleophilic addition forms a tetrahedral intermediate known as a cyanohydrin.[4][5]

  • Proton Transfer and Umpolung: A proton is abstracted from the carbon atom that was formerly the carbonyl carbon. The potent electron-withdrawing cyano group significantly increases the acidity of this proton, facilitating its removal. This deprotonation generates a resonance-stabilized carbanion.[5] It is at this stage that the "umpolung" occurs: the original electrophilic carbonyl carbon has been transformed into a nucleophilic species.

  • Nucleophilic Attack on the Second Aldehyde: The newly formed carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. This step forges the crucial carbon-carbon bond that defines the this compound structure.

  • Proton Transfer and Catalyst Regeneration: A subsequent proton transfer and the elimination of the cyanide ion, which is a good leaving group, yields the final this compound product and regenerates the cyanide catalyst, allowing it to participate in another catalytic cycle.[4]

The following diagram illustrates the detailed catalytic cycle of the cyanide-catalyzed this compound reaction.

Benzoin_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Umpolung cluster_step3 Step 3: C-C Bond Formation cluster_step4 Step 4: Product Formation & Catalyst Regeneration A Benzaldehyde Intermediate1 Cyanohydrin Intermediate A->Intermediate1 + CN⁻ A->Intermediate1 CN_ion CN⁻ Carbanion Resonance-Stabilized Carbanion (Umpolung) Intermediate1->Carbanion - H⁺ Intermediate1->Carbanion Adduct Alkoxide Adduct Carbanion->Adduct + Benzaldehyde Carbanion->Adduct Benzaldehyde2 Benzaldehyde (2nd molecule) This compound This compound Adduct->this compound + H⁺, - CN⁻ Adduct->this compound This compound->A Catalytic Cycle CN_ion2 CN⁻

Figure 1: Catalytic cycle of the cyanide-catalyzed this compound reaction.

Quantitative Analysis of the this compound Reaction

The yield and rate of the this compound condensation are influenced by several factors, including the nature of the cyanide catalyst, the substrate, the solvent, and the reaction conditions.

Catalyst and Substrate Effects

While both sodium cyanide (NaCN) and potassium cyanide (KCN) are commonly used, the choice of cation can have a minor effect on the reaction. More significantly, the electronic nature of the substituents on the aromatic aldehyde plays a crucial role. Electron-donating groups on the benzaldehyde ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack by cyanide. Conversely, electron-withdrawing groups can increase the acidity of the cyanohydrin proton, facilitating the formation of the key carbanionic intermediate. However, strongly electron-withdrawing groups can also decrease the nucleophilicity of the resulting carbanion.

The following table summarizes the yields of this compound condensation for various substituted benzaldehydes, primarily with N-heterocyclic carbene (NHC) catalysts, as comprehensive data for cyanide catalysis is less readily available in tabular format. However, the trends observed can provide valuable insights for cyanide-catalyzed systems as well.

Aldehyde SubstrateCatalyst SystemYield (%)Reference
BenzaldehydeNHC98.5[6]
4-MethoxybenzaldehydeNHC91.0[6]
4-ChlorobenzaldehydeNHC98[7]
4-MethylbenzaldehydeNHC96[7]
Naphthalene-1-carbaldehydeNHC36.0[6]
2,4-DichlorobenzaldehydeNHC43.0[6]

Table 1: Yields of this compound Condensation with Various Aromatic Aldehydes.

Kinetic Insights

Computational studies using density functional theory (DFT) have provided valuable insights into the energetics of the cyanide-catalyzed this compound reaction. These studies help to identify the rate-determining step and understand the energy barriers of the transition states.

StepTransition StateGibbs Free Energy of Activation (kcal/mol)
Nucleophilic AttackTS111.3
Proton TransferTS216.5
C-C Bond FormationTS320.9
Proton TransferTS412.1
Catalyst EliminationTS515.8

Table 2: Calculated Gibbs Free Energy of Activation for the Cyanide-Catalyzed this compound Condensation. [8] Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

These calculations suggest that the carbon-carbon bond formation (TS3) is the rate-determining step of the reaction.[8]

Experimental Protocols

The following sections provide detailed methodologies for the cyanide-catalyzed synthesis of this compound and its subsequent purification.

Synthesis of this compound

This protocol is a classic example of a cyanide-catalyzed this compound condensation.

Materials:

  • Benzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, 95% ethanol, and water.

  • Carefully add a catalytic amount of sodium cyanide to the mixture.

  • Heat the reaction mixture to reflux and maintain for the specified reaction time (typically 30-60 minutes).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude this compound crystals by vacuum filtration.

  • Wash the crystals with cold water to remove any residual cyanide and other water-soluble impurities.

The following diagram outlines the general workflow for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Benzaldehyde, Ethanol, Water, and NaCN start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Induce Crystallization reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash crude_product Crude this compound wash->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product end End final_product->end

Figure 2: General experimental workflow for the synthesis of this compound.
Purification of this compound

Recrystallization is a common and effective method for purifying the crude this compound product.

Materials:

  • Crude this compound

  • Ethanol (95%)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • If the solution contains insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to obtain pure this compound.

Conclusion

The cyanide ion plays an indispensable and multifaceted role in the this compound reaction. Its ability to act as a nucleophile, to stabilize the key carbanionic intermediate through its electron-withdrawing nature, and to serve as an efficient leaving group makes it a uniquely effective catalyst for this important carbon-carbon bond-forming reaction. The principle of "umpolung" chemistry, elegantly demonstrated in the this compound condensation, has had a profound impact on the field of organic synthesis. While alternative catalysts, such as N-heterocyclic carbenes, have been developed to address the toxicity concerns associated with cyanide, the study of the cyanide-catalyzed this compound reaction continues to provide fundamental insights into reaction mechanisms and catalytic principles that are of great value to researchers, scientists, and professionals in the field of drug development.

References

N-Heterocyclic Carbenes in Benzoin Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, most notably the benzoin condensation. This reaction, which forms a crucial carbon-carbon bond to produce α-hydroxy ketones, is of significant interest in synthetic and medicinal chemistry due to the prevalence of this motif in bioactive molecules. This technical guide provides an in-depth overview of the core principles of NHC-catalyzed this compound condensation, including its mechanism, quantitative data on catalyst performance, detailed experimental protocols, and the relationship between catalyst structure and reactivity.

The Catalytic Core: Mechanism of Action

The NHC-catalyzed this compound condensation proceeds through a well-established mechanism, first proposed by Breslow. The catalytic cycle hinges on the unique ability of NHCs to induce "umpolung" or polarity reversal of an aldehyde's carbonyl carbon.

The reaction is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of an aldehyde, forming a zwitterionic tetrahedral intermediate. This intermediate then undergoes a proton transfer to form the key "Breslow intermediate." This enaminol species is nucleophilic at the carbon atom that was originally the carbonyl carbon of the aldehyde. This nucleophilic center can then attack the carbonyl carbon of a second aldehyde molecule. Subsequent collapse of the resulting intermediate releases the this compound product and regenerates the NHC catalyst, allowing the catalytic cycle to continue.

While the Breslow cycle is widely accepted, recent studies have suggested the potential involvement of radical intermediates under certain conditions, adding another layer of complexity and opportunity for catalyst design and reaction optimization.

Quantitative Performance of NHC Catalysts

The efficiency and stereoselectivity of the NHC-catalyzed this compound condensation are highly dependent on the structure of the NHC catalyst, the substrate, and the reaction conditions. A variety of NHC precursors, primarily thiazolium, imidazolium, and triazolium salts, have been developed, each with distinct catalytic properties. The following tables summarize key performance data for different NHC catalysts in homo- and asymmetric this compound condensations.

Table 1: Homo-Benzoin Condensation Catalyzed by N-Heterocyclic Carbenes (NHC)
EntryNHC PrecursorBaseSolventTemp. (°C)TimeYield (%)
1Imidazolium SaltK₂CO₃CH₂Cl₂Room Temp.20 hUp to 76
2Imidazolium Salt with long aliphatic side chainsvariousH₂ORoom Temp.1–30 hUp to 98
3Bis(benzimidazolium) SaltDBUH₂ORoom Temp.1.5–20 hUp to 97
4Thiazolium Salt[Bmim]OH[Bmim]OH804–8 hUp to 87
5Triazolium SaltCs₂CO₃IPARoom Temp.15 minUp to 82
6Thiamine hydrochlorideDBU--5 min (MW)88

Data compiled from various sources, including a 2023 review on advancements in NHC catalysis for this compound reactions.[1]

Table 2: Asymmetric Homo-Benzoin Condensation
EntryChiral NHC PrecursorBaseSolventTemp. (°C)Timeee (%)Yield (%)
1Pentafluorophenyltriazolium SaltRb₂CO₃THF-20 to 1820 h>99Up to 100
2Spirocyclic Thiazolium SaltK₂CO₃THFRoom Temp.60 hUp to 86Up to 72
3Pyroglutamic acid-derived Triazolium SaltEt₃NMeOHRoom Temp.18–48 hUp to 82Up to 50
4Camphor-derived Triazolium SaltDicyclohexylethylamineTHFRoom Temp.24 her up to 80:20Up to 92
5Chiral Imidazolium SaltNa₂CO₃H₂ORoom Temp.varyer up to 94:6Up to 80
6Bicyclic Triazole PrecatalystProton SpongeClCH₂CH₂ClvaryvaryUp to 96-

ee = enantiomeric excess, er = enantiomeric ratio. Data compiled from a 2023 review on advancements in NHC catalysis for this compound reactions.

Experimental Protocols

This section provides a detailed, generalized methodology for performing an NHC-catalyzed this compound condensation. Specific modifications may be necessary depending on the chosen catalyst, substrate, and desired outcome (e.g., racemic vs. asymmetric synthesis).

Preparation of the NHC Pre-catalyst

Many NHC pre-catalysts (azolium salts) are commercially available or can be synthesized. For instance, a benzimidazolium salt with N-alkyl substituents can be readily prepared from commercially available starting materials.

General Procedure for NHC-Catalyzed this compound Condensation

Materials:

  • Aldehyde substrate (e.g., benzaldehyde)

  • NHC pre-catalyst (e.g., a thiazolium or imidazolium salt)

  • Base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the NHC pre-catalyst (typically 1-10 mol%) and the base (typically 1-1.2 equivalents relative to the catalyst).

  • Add the anhydrous solvent and stir the mixture at room temperature for a period of time (e.g., 30 minutes) to allow for the in-situ generation of the active NHC. For pre-formed NHCs, this pre-activation step is not necessary.

  • Substrate Addition: Add the aldehyde substrate to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Reactions can range from minutes to several hours.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired this compound product.

For asymmetric reactions using a chiral NHC, the procedure is similar, but careful control of temperature is often crucial to achieve high enantioselectivity.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the NHC-catalyzed this compound condensation.

Catalytic Cycle of NHC-Catalyzed this compound Condensation

Benzoin_Condensation_Cycle cluster_cycle Catalytic Cycle NHC NHC Zwitterion Zwitterionic Adduct NHC->Zwitterion + Aldehyde 1 Aldehyde_1 R-CHO (Aldehyde 1) Aldehyde_1->Zwitterion Breslow_Int Breslow Intermediate Zwitterion->Breslow_Int Proton Transfer Coupled_Int Coupled Intermediate Breslow_Int->Coupled_Int + Aldehyde 2 Aldehyde_2 R-CHO (Aldehyde 2) Aldehyde_2->Coupled_Int Coupled_Int->NHC Catalyst Regeneration This compound This compound Product Coupled_Int->this compound

Caption: Catalytic cycle of the NHC-catalyzed this compound condensation.

General Experimental Workflow

Experimental_Workflow Start Start Catalyst_Activation Activate NHC Pre-catalyst with Base Start->Catalyst_Activation Substrate_Addition Add Aldehyde Substrate Catalyst_Activation->Substrate_Addition Reaction Monitor Reaction Progress Substrate_Addition->Reaction Workup Quench and Extract Product Reaction->Workup Purification Purify by Chromatography Workup->Purification End Isolated this compound Product Purification->End

Caption: A generalized experimental workflow for the this compound condensation.

Structure-Activity Relationship of NHCs

NHC_Structure_Activity cluster_nhc NHC Structural Features cluster_performance Catalytic Performance Heterocycle Heterocyclic Core (Thiazolium, Imidazolium, Triazolium) Activity Catalytic Activity (Reaction Rate) Heterocycle->Activity N_Substituents N-Substituents (Steric Bulk, Chirality) N_Substituents->Activity Selectivity Selectivity (Chemo-, Enantio-) N_Substituents->Selectivity Backbone Backbone (Saturation, Fused Rings) Backbone->Activity Backbone->Selectivity

Caption: Relationship between NHC structure and catalytic performance.

Conclusion

N-heterocyclic carbenes are highly effective and versatile catalysts for the this compound condensation, enabling the synthesis of a wide range of valuable α-hydroxy ketones. The continued development of novel NHC structures, particularly chiral variants, has significantly advanced the field, allowing for high levels of enantioselectivity in asymmetric synthesis. Understanding the underlying mechanism, the influence of catalyst structure on reactivity, and the practical aspects of the experimental protocol are crucial for researchers and drug development professionals seeking to leverage this powerful synthetic tool. The data and methodologies presented in this guide offer a solid foundation for the successful application of NHC-catalyzed this compound condensation in various research and development endeavors.

References

An In-depth Technical Guide to the Photochemical Properties of Benzoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of benzoin and its derivatives. These compounds are of significant interest due to their widespread application as photoinitiators in free-radical polymerization, a technology crucial in fields ranging from polymer coatings to the fabrication of advanced biomaterials for drug delivery and tissue engineering. This document details their primary photochemical reaction mechanisms, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the critical pathways involved.

Core Photochemical Mechanism: The Norrish Type I α-Cleavage

This compound and its derivatives are classic examples of Norrish Type I photoinitiators.[1][2] The fundamental photochemical event upon absorption of ultraviolet (UV) light is an α-cleavage (alpha-cleavage) reaction, which results in the homolytic scission of the carbon-carbon bond adjacent to the carbonyl group.[3] This process efficiently generates two distinct free radicals, a benzoyl radical and a substituted benzyl radical, both of which are capable of initiating polymerization.[1][2]

The process begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). This is followed by a rapid intersystem crossing (ISC) to a more stable triplet state (T₁).[4] It is from this triplet excited state that the characteristic α-cleavage occurs, producing the radical pair.[4][5]

G cluster_nodes cluster_products S0 This compound Derivative (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Light (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Radicals Benzoyl Radical + Substituted Benzyl Radical T1->Radicals α-Cleavage

Caption: Primary photochemical pathway for this compound derivatives.

Quantitative Photochemical Data

The efficiency and spectral sensitivity of a this compound derivative as a photoinitiator are determined by its photophysical and photochemical properties. Key parameters include the molar absorptivity (which dictates light absorption efficiency at a given wavelength), the photo-cleavage quantum yield (the efficiency of radical generation per photon absorbed), and the rate of α-cleavage. Substituents on the aromatic rings can significantly alter these properties. For instance, introducing methoxy groups can increase the quantum yield, while methylthio groups can shift the absorption to longer, more desirable wavelengths (a bathochromic shift).[5][6]

CompoundAbsorption Max (λmax)Molar Absorptivity (ε)Photo-cleavage Quantum Yield (Φ)Rate of α-cleavage (kα)Reference(s)
This compound Near-UVLow0.35-[6]
3',5'-Dimethoxythis compound (DMB) Near-UV-0.54-[6]
Methylthio this compound Derivative (MTB) Near-UV (Red-shifted)~50x higher than this compound0.12.2 x 10⁵ s⁻¹[2][5]

Note: Specific λmax and molar absorptivity values can vary with solvent.

Key Reaction Pathways and Products

While α-cleavage is the primary and most productive photochemical event for polymerization initiation, the resulting radicals can participate in several subsequent reactions. The local environment, including solvent and monomer concentration, dictates the fate of these radicals. Besides initiating polymerization, they can recombine or react with other species, leading to various photoproducts. Understanding these pathways is critical for optimizing polymerization processes and minimizing unwanted side products.

The primary photoproducts from the photolysis of 3',5'-dimethoxythis compound (DMB), for example, include 3,5-dimethoxybenzaldehyde and benzaldehyde, which are formed via hydrogen abstraction by the generated radicals.[6] Benzil can also be formed, providing strong evidence for the generation of radical species.[6]

G T1 Excited Triplet State (T₁) radicals Radical Pair (Benzoyl• + Benzyl•) T1->radicals α-Cleavage poly Polymer Chain radicals->poly Initiation aldehydes Aldehyde Products (e.g., Benzaldehyde) radicals->aldehydes H-Abstraction benzil Benzil radicals->benzil Radical Recombination monomer Monomer monomer->poly h_donor H-Donor (e.g., Solvent) h_donor->aldehydes

Caption: Fate of radicals generated from this compound derivative photolysis.

Experimental Protocols

Characterizing the photochemical behavior of this compound derivatives requires specialized spectroscopic techniques. The following sections outline the general methodologies for two key experiments.

Steady-State Photolysis and Quantum Yield Measurement

This experiment quantifies the efficiency of the photochemical reaction.

Objective: To determine the quantum yield (Φ) of disappearance of a this compound derivative upon continuous irradiation.

Methodology:

  • Sample Preparation: A solution of the this compound derivative in a suitable, transparent solvent (e.g., acetonitrile) of a known concentration is prepared. The initial absorbance at a specific wavelength is measured using a UV-Vis spectrophotometer.

  • Actinometry: A chemical actinometer (a compound with a well-known quantum yield, e.g., potassium ferrioxalate) is used to measure the photon flux of the light source.

  • Irradiation: The sample is placed in a quartz cuvette and irradiated with a monochromatic light source (e.g., a mercury lamp with a filter) at a wavelength where the this compound derivative absorbs. The solution is typically stirred to ensure homogeneity.

  • Monitoring: At regular time intervals, the UV-Vis spectrum of the sample is recorded to monitor the decrease in absorbance of the this compound derivative, tracking its consumption.

  • Data Analysis: The rate of disappearance of the this compound derivative is calculated from the change in concentration over time. By comparing this rate to the photon flux determined by actinometry, the quantum yield is calculated. The formation of photoproducts can be concurrently monitored by techniques like HPLC or GC-MS.[6]

Transient Absorption (TA) Spectroscopy

This powerful technique allows for the direct observation of short-lived excited states and radical intermediates.

Objective: To identify transient species (e.g., S₁, T₁, radicals), determine their lifetimes, and measure the rates of photochemical processes like intersystem crossing and α-cleavage.[6][7]

Methodology:

  • Pump-Probe Setup: The experiment uses two ultrashort laser pulses. The "pump" pulse is intense and has a wavelength that excites the sample. The "probe" pulse is a weaker, broad-spectrum pulse that arrives at the sample at a variable delay time after the pump.

  • Excitation: The pump pulse excites the this compound derivative molecules to the S₁ state.

  • Probing: The probe pulse passes through the excited sample volume. The transient species generated by the pump (e.g., the excited triplet state or the resulting radicals) will absorb certain wavelengths from the probe pulse.

  • Detection: A detector measures the spectrum of the probe pulse after it has passed through the sample. By subtracting the absorption of the unexcited sample, a difference absorption spectrum (the transient absorption spectrum) is obtained.

  • Time Resolution: By systematically varying the delay time between the pump and probe pulses (from femtoseconds to nanoseconds), a series of transient spectra are collected. This creates a "movie" of the photochemical events, showing how the transient species appear and decay over time.[8][9] The kinetics of these processes can be extracted by analyzing the rise and decay of specific absorption bands.[4][6]

G cluster_nodes Laser Ultrashort Laser Source Splitter Beam Splitter Laser->Splitter PumpPath Pump Path (Frequency Conversion) Splitter->PumpPath Pump Beam ProbePath Probe Path (White Light Generation) Splitter->ProbePath Probe Beam Sample Sample PumpPath->Sample Delay Optical Delay Line ProbePath->Delay Delay->Sample Detector Spectrometer/ Detector Sample->Detector Computer Data Acquisition Detector->Computer

Caption: General workflow for a transient absorption spectroscopy experiment.

Conclusion

This compound derivatives are highly efficient photoinitiators whose utility stems from a well-defined Norrish Type I α-cleavage mechanism. The photochemical properties, such as quantum yield and absorption spectrum, can be strategically tuned through chemical modification, making them versatile tools for a wide range of applications. For professionals in drug development and materials science, a thorough understanding of their photochemical behavior, characterized by quantitative data and advanced spectroscopic methods, is essential for the rational design of novel photopolymerizable systems and light-responsive materials.

References

Introduction to Benzoin as a photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzoin as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound, specifically an α-hydroxy ketone, that holds a foundational role in the field of photopolymerization.[1] Its primary application in this domain is as a photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species, which in turn initiate polymerization.[2] this compound and its derivatives are classified as Norrish Type I photoinitiators. Upon absorption of ultraviolet (UV) light, they undergo a characteristic α-cleavage reaction to generate free radicals, which are capable of initiating the polymerization of various monomers, most commonly acrylates and methacrylates.

While newer, more efficient photoinitiators have been developed, the study of this compound provides a fundamental understanding of the principles of photoinitiation. Its derivatives are still actively researched to enhance properties such as molar absorptivity and quantum yield for applications ranging from coatings and microelectronics to the development of advanced biomaterials and drug delivery systems.[3]

Photochemical Mechanism: Norrish Type I Cleavage

This compound functions as a photoinitiator via a process known as the Norrish Type I reaction.[4] This is a unimolecular process where the photoinitiator molecule itself cleaves into two radical fragments upon excitation by UV radiation.[2]

The mechanism proceeds through several key steps:

  • Photoexcitation: The this compound molecule (in its ground state, S₀) absorbs a photon of UV light, elevating it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).

  • α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group. This fragmentation is the defining step of the Norrish Type I reaction.

  • Radical Formation: The α-cleavage results in the formation of two distinct free radicals: a benzoyl radical and a benzyl-type radical (specifically, a hydroxybenzyl radical in the case of this compound).

  • Initiation: Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomer units, starting the chain-growth process.

The overall photochemical process is depicted below.

G cluster_0 cluster_1 cluster_2 cluster_3 Benzoin_S0 This compound (S₀) Benzoin_S1 Excited Singlet State (S₁) Benzoin_S0->Benzoin_S1  hν (UV Light Absorption)   Benzoin_T1 Excited Triplet State (T₁) Benzoin_S1->Benzoin_T1 Intersystem Crossing (ISC) Benzoyl_Radical Benzoyl Radical Benzoin_T1->Benzoyl_Radical α-Cleavage (Norrish Type I) Benzyl_Radical Hydroxybenzyl Radical Benzoin_T1->Benzyl_Radical α-Cleavage (Norrish Type I) Polymer_Chain Polymer Chain Growth Benzoyl_Radical->Polymer_Chain Initiation (Monomer Attack) Benzyl_Radical->Polymer_Chain Initiation (Monomer Attack) G cluster_prep 1. Sample Preparation cluster_analysis 2. Kinetic Measurement (RT-FTIR) cluster_data 3. Data Analysis Monomer Select Monomer (e.g., Acrylate) PI Add this compound (0.1 - 2 wt%) Monomer->PI Mix Homogenize Mixture PI->Mix Film Create Thin Film (e.g., on KBr plate) Mix->Film Baseline Record Baseline IR Spectrum (t=0) Film->Baseline Irradiate Irradiate with UV Light & Start Spectral Acquisition Baseline->Irradiate Monitor Monitor Decrease in C=C Peak Area Irradiate->Monitor Complete Continue Until Reaction Plateaus Monitor->Complete Calc_DC Calculate Degree of Conversion (DC%) vs. Time Complete->Calc_DC Plot_Rp Calculate & Plot Rate of Polymerization (Rp) Calc_DC->Plot_Rp Evaluate Evaluate Initiator Efficiency Plot_Rp->Evaluate

References

The Ascendant World of Cyclobenzoin Supramolecular Chemistry: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, host-guest chemistry, self-assembly, and burgeoning applications of cyclobenzoins, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Cyclobenzoins, a fascinating class of macrocycles, have emerged as a significant area of interest in supramolecular chemistry. Their unique structural features, facile synthesis, and versatile host-guest properties position them as promising candidates for a range of applications, from materials science to advanced drug delivery systems. This technical guide provides a deep dive into the core principles of cyclobenzoin chemistry, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to empower further research and development in this dynamic field.

The Core of Cyclobenzoins: Synthesis and Structure

Cyclobenzoins are cyclic oligomers formed through the this compound condensation of aromatic dialdehydes.[1][2] The most commonly studied members of this family are cyclotrithis compound (CTB) and cyclotetrathis compound (CTTB), which are trimers and tetramers of this compound units, respectively.

The synthesis is typically a one-pot reaction catalyzed by cyanide ions or N-heterocyclic carbenes (NHCs), offering an efficient route to these shape-persistent macrocycles.[2][3] The choice of catalyst and reaction conditions can influence the yield and the macrocyclic product distribution.

Structural Characteristics:

  • Cyclotrithis compound (CTB): Possesses a cone-like conformation with a defined cavity.

  • Cyclotetrathis compound (CTTB): Adopts a more planar, square-shaped structure with a larger internal pore, approximately 6.9 x 6.9 Å in dimension.[4] This well-defined cavity is central to its function as a molecular host.

The periphery of cyclobenzoins is adorned with hydroxyl and carbonyl groups, which can be chemically modified to tune their solubility, self-assembly behavior, and host-guest properties.[5]

Host-Guest Chemistry: A Quantitative Perspective

The defining feature of cyclobenzoins in supramolecular chemistry is their ability to encapsulate guest molecules within their cavities. This host-guest chemistry is driven by non-covalent interactions, primarily π-π stacking and van der Waals forces between the guest and the aromatic walls of the cyclothis compound host.

While extensive experimental binding constant data remains an area of active research, computational studies have provided valuable insights into the energetics of these interactions.

HostGuestCalculated Interaction Energy (ΔE_int) (kcal/mol)
Cyclotetrathis compound Ester (1a)Acetonitrile (2)-12.7
Cyclotetrathis compound Ester (1a)Propargyl alcohol (3)-12.9
Cyclotetrathis compound Ester (1a)3-Butyne-2-one (4)-14.5
Cyclotetrathis compound Ester (1a)4-Phenyl-1-butyne (5)-16.1
Table 1: Calculated interaction energies for cyclotetrathis compound ester (1a) with various "thin" guests, as determined by density functional theory calculations. Data sourced from[6].

These calculations demonstrate the favorable interactions between the cyclothis compound host and linear guests containing triple bonds. The binding is selective, with a preference for aliphatic over aromatic guests, where the latter tend to reside outside the cavity.[7]

Experimental Protocols for Studying Cyclothis compound Chemistry

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of cyclobenzoins and their host-guest complexes.

Synthesis of Cyclotetrathis compound

The following protocol is adapted from the facile synthesis of cyclotetrathis compound.[4]

Materials:

  • Terephthaldehyde

  • Sodium cyanide (NaCN)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • A solution of terephthaldehyde in a mixture of ethanol and water is prepared.

  • A catalytic amount of sodium cyanide is added to the solution.

  • The reaction mixture is stirred at a specified temperature for a set period, during which the cyclotetrathis compound product precipitates.

  • The precipitate is collected by filtration, washed, and dried to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent like DMSO/methanol.[4]

Synthesis_of_Cyclotetrathis compound Start Terephthaldehyde in EtOH/H₂O Add_Catalyst Add NaCN Catalyst Start->Add_Catalyst Reaction Stir at specified temperature Add_Catalyst->Reaction Precipitation Cyclotetrathis compound precipitates Reaction->Precipitation Filtration Collect by filtration Precipitation->Filtration Purification Recrystallize from DMSO/MeOH Filtration->Purification Product Pure Cyclotetrathis compound Purification->Product

Synthesis of Cyclotetrathis compound.
Determination of Host-Guest Binding Affinity by NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to quantify host-guest interactions in solution.

General Protocol:

  • Sample Preparation: Prepare a stock solution of the cyclothis compound host at a known concentration in a suitable deuterated solvent. Prepare a series of guest stock solutions at varying concentrations.

  • Titration: A fixed concentration of the host is titrated with increasing concentrations of the guest.

  • Data Acquisition: Acquire ¹H NMR spectra for each titration point.

  • Data Analysis: Monitor the chemical shift changes (Δδ) of specific host or guest protons upon complexation. The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2).

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Host_Sol Host Solution (Known Concentration) Titration Titrate Host with Guest Host_Sol->Titration Guest_Sols Guest Solutions (Varying Concentrations) Guest_Sols->Titration NMR_Acquisition Acquire ¹H NMR Spectra Titration->NMR_Acquisition Chem_Shift Monitor Chemical Shift Changes (Δδ) NMR_Acquisition->Chem_Shift Fitting Fit Data to Binding Isotherm Chem_Shift->Fitting Ka Determine Binding Constant (Kₐ) Fitting->Ka

NMR Titration Workflow.

Self-Assembly and Nanostructure Formation

A remarkable property of cyclobenzoins is their ability to self-assemble into highly ordered supramolecular structures. In the solid state, cyclotetrathis compound molecules can stack to form one-dimensional hydrogen-bonded nanotubes.[4] This self-assembly is driven by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups on the periphery of the macrocycles.

This intrinsic porosity and the potential for functionalization make cyclothis compound-based materials attractive for applications in gas storage and separation. The acetate derivative of cyclotetrathis compound, for instance, exhibits a significantly higher surface area and the ability to sequentially fill its pores.

Applications in Drug Development: An Emerging Frontier

While the application of cyclobenzoins in drug delivery is still in its nascent stages, their inherent properties make them highly promising candidates for the development of novel drug carriers. The field is currently dominated by their close cousins, the cyclodextrins, which have seen extensive use in pharmaceutical formulations. However, the unique structural and chemical characteristics of cyclobenzoins offer new avenues for exploration.

Potential Advantages of Cyclobenzoins in Drug Delivery:

  • Tunable Cavity Size: The ability to synthesize cyclobenzoins of different sizes (e.g., CTB vs. CTTB) allows for the encapsulation of a variety of drug molecules.

  • Facile Functionalization: The peripheral hydroxyl and carbonyl groups can be modified with targeting ligands, solubility enhancers, or stimuli-responsive moieties to create sophisticated drug delivery systems.

  • Biocompatibility: While comprehensive toxicological data is still needed, the carbon-based framework of cyclobenzoins suggests the potential for good biocompatibility.

Conceptual Framework for a Cyclothis compound-Based Drug Delivery System

A hypothetical targeted drug delivery system based on a functionalized cyclothis compound could be designed as follows:

  • Drug Encapsulation: A hydrophobic anticancer drug, such as doxorubicin, is encapsulated within the cyclothis compound cavity through host-guest interactions.

  • Solubilization and Stabilization: The hydrophilic exterior of the functionalized cyclothis compound enhances the aqueous solubility and stability of the drug.

  • Targeted Delivery: Targeting ligands (e.g., folic acid, antibodies) attached to the cyclothis compound periphery guide the nanoparticle to specific cancer cells that overexpress the corresponding receptors.

  • Cellular Uptake: The nanoparticle is internalized by the target cells via receptor-mediated endocytosis.

  • Drug Release: The change in the intracellular environment (e.g., lower pH in endosomes/lysosomes) can trigger the release of the drug from the cyclothis compound host, allowing it to exert its therapeutic effect.

Drug_Delivery_Pathway cluster_system Drug Delivery System cluster_body In Vivo cluster_cell Intracellular Drug Hydrophobic Drug (e.g., Doxorubicin) Nanoparticle Drug-Loaded Nanoparticle Drug->Nanoparticle Encapsulation Cyclothis compound Functionalized Cyclothis compound (with Targeting Ligands) Cyclothis compound->Nanoparticle Targeting Targeting of Cancer Cell Nanoparticle->Targeting Uptake Receptor-Mediated Endocytosis Targeting->Uptake Release Drug Release (e.g., pH-triggered) Uptake->Release Effect Therapeutic Effect Release->Effect

Targeted Drug Delivery Pathway.

Future Outlook and Conclusion

The supramolecular chemistry of cyclobenzoins is a rapidly evolving field with immense potential. While significant progress has been made in understanding their synthesis, structure, and fundamental host-guest properties, the exploration of their applications, particularly in drug development, is just beginning.

Future research should focus on:

  • Expanding the Library of Cyclobenzoins: Synthesizing new cyclothis compound architectures with varied cavity sizes and electronic properties.

  • Comprehensive Binding Studies: Generating extensive quantitative data on the binding of a wide range of guest molecules, including drugs, to establish clear structure-affinity relationships.

  • Development of Functional Materials: Creating novel materials for applications in catalysis, sensing, and separations based on the unique self-assembly and porous nature of cyclobenzoins.

  • Translational Research in Drug Delivery: Designing and testing cyclothis compound-based drug delivery systems in vitro and in vivo to validate their potential as therapeutic carriers.

References

An In-depth Technical Guide to the Structural Analysis of Benzoin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the benzoin compound, a versatile organic molecule with significant applications in chemical synthesis and medicinal chemistry. This document outlines its structural features, physicochemical properties, and key experimental protocols for its synthesis and biological evaluation. Furthermore, it delves into the molecular signaling pathways modulated by this compound derivatives, offering insights for drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in experimental settings.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₁₂O₂[1]
Molar Mass212.248 g·mol⁻¹[1]
AppearanceOff-white to pale yellow crystalline solid[1]
Melting Point132-139 °C[1]
Boiling Point344 °C at 1023 hPa
Density1.310 g/cm³ (at 20 °C)[1]
Solubility in Water0.3 g/L
Vapor Pressure1.3 hPa at 136 °C

Note: this compound exists as a pair of enantiomers, (R)-benzoin and (S)-benzoin.[1] The data presented here generally refers to the racemic mixture unless otherwise specified. The melting point of α-benzoin ((R)-benzoin) is reported to be around 137-139°C, while β-benzoin ((S)-benzoin) has a slightly lower melting point of approximately 132-134°C.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR~5.9-6.1Doublet-CH(OH)-
¹H NMR~7.2-8.0MultipletAromatic protons
¹³C NMR~75-78--CH(OH)-
¹³C NMR~128-134-Aromatic carbons
¹³C NMR~195-199-C=O

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~3100-3000C-H stretch (aromatic)
~1680 (strong)C=O stretch (ketone)
~1600-1450C=C stretch (aromatic ring)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns.

m/zInterpretation
212[M]⁺ (Molecular ion)
107[C₆H₅CHO]⁺
105[C₆H₅CO]⁺ (Base peak)
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of this compound are provided below.

Synthesis of this compound via this compound Condensation

This protocol describes the classic synthesis of this compound from benzaldehyde using a cyanide catalyst.

Materials:

  • Benzaldehyde (freshly distilled)

  • Ethanol (95%)

  • Sodium Cyanide (NaCN)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10 mL of 95% ethanol, 8 mL of water, and 10 g of freshly distilled benzaldehyde.

  • Carefully add a solution of 1 g of sodium cyanide in 2 mL of water to the flask.

  • Heat the mixture to reflux using a heating mantle for 30-45 minutes.

  • After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization.

  • Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Allow the crystals to air dry.

Purification of this compound by Recrystallization

This protocol details the purification of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate while swirling until the this compound is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the purified crystals in a desiccator.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to evaluate the antioxidant potential of this compound and its derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound or derivative sample

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the this compound sample and the ascorbic acid positive control.

  • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Agar Disc Diffusion Method for Antimicrobial Activity

This method is a standard procedure to assess the antimicrobial properties of chemical compounds.[3][4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • This compound or derivative sample dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Solvent-loaded discs (negative control)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring the molten agar into Petri dishes and allowing them to solidify.

  • Inoculate the agar plates with the test microorganism by evenly spreading a standardized microbial suspension over the surface.

  • Aseptically place the sterile filter paper discs impregnated with the this compound sample, positive controls, and negative control onto the surface of the inoculated agar plates.[6]

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Signaling Pathways and Molecular Interactions

Recent research has highlighted the potential of this compound derivatives as modulators of key cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain this compound derivatives have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[7][8] Inhibition of this pathway can lead to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzoin_Derivative This compound Derivative Benzoin_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Induction of the Intrinsic Apoptosis Pathway

Inhibition of survival pathways like PI3K/Akt/mTOR can lead to the induction of programmed cell death, or apoptosis. This compound derivatives have been observed to trigger the intrinsic (mitochondrial) apoptosis pathway.[9][10][11][12][13] This process involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Benzoin_Derivative This compound Derivative PI3K_Inhibition PI3K/Akt Pathway Inhibition Benzoin_Derivative->PI3K_Inhibition Bax Bax PI3K_Inhibition->Bax Upregulates Bcl2 Bcl-2 PI3K_Inhibition->Bcl2 Downregulates Mitochondrial_Membrane Mitochondrial Membrane Bax->Mitochondrial_Membrane Forms pores in Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves & Activates Procaspase9 Pro-caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrial_Membrane->Cytochrome_c Releases

Caption: Induction of intrinsic apoptosis by a this compound derivative.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

This compound Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Benzaldehyde Reaction This compound Condensation (NaCN, Ethanol/Water, Reflux) Start->Reaction Isolation Cooling & Vacuum Filtration Reaction->Isolation Crude_Product Crude this compound Isolation->Crude_Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization Final_Isolation Vacuum Filtration Crystallization->Final_Isolation Pure_Product Purified this compound Final_Isolation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity Screening Workflow

Biological_Screening_Workflow Start This compound/Derivative Sample Antioxidant_Assay DPPH Radical Scavenging Assay Start->Antioxidant_Assay Antimicrobial_Assay Agar Disc Diffusion Method Start->Antimicrobial_Assay Data_Analysis_Antioxidant Calculate % Inhibition (IC50) Antioxidant_Assay->Data_Analysis_Antioxidant Data_Analysis_Antimicrobial Measure Zone of Inhibition (mm) Antimicrobial_Assay->Data_Analysis_Antimicrobial Results_Antioxidant Antioxidant Activity Data_Analysis_Antioxidant->Results_Antioxidant Results_Antimicrobial Antimicrobial Activity Data_Analysis_Antimicrobial->Results_Antimicrobial

Caption: Workflow for screening the biological activity of this compound and its derivatives.

References

Unraveling the Intricacies of the Benzoin Reaction: A Theoretical Deep Dive into Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoin reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, has been a subject of extensive research since its discovery. Its ability to generate valuable α-hydroxy ketones from aldehydes has cemented its importance in the synthesis of a wide array of molecules, including pharmaceutical intermediates. While the reaction has been known for over a century, a deep and quantitative understanding of its underlying mechanisms has only been made possible through the advent of modern computational chemistry. This technical guide delves into the theoretical studies of the this compound reaction pathways, providing a comprehensive overview of the cyanide- and N-heterocyclic carbene (NHC)-catalyzed mechanisms. Through the lens of computational analysis, we will explore the key intermediates, transition states, and the energetic landscapes that govern this fascinating transformation.

Core Concepts: The "Umpolung" of Aldehyde Reactivity

At the heart of the this compound reaction lies the concept of "umpolung," or the reversal of polarity of the aldehyde carbonyl carbon.[1][2] Typically, the carbonyl carbon is electrophilic. However, through the action of a nucleophilic catalyst, this carbon atom is transformed into a nucleophile, enabling it to attack a second aldehyde molecule.[1][3] The two primary classes of catalysts that achieve this polarity reversal are cyanide ions and N-heterocyclic carbenes (NHCs).[1][3]

The Cyanide-Catalyzed this compound Condensation: A Classic Pathway Re-examined

The original this compound reaction, reported by Wöhler and Liebig in 1832, utilized cyanide as a catalyst.[1] The mechanism, first proposed by A. J. Lapworth in 1903, proceeds through a series of well-defined steps.[1][4]

Mechanistic Pathway
  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of an aldehyde, forming a cyanohydrin intermediate known as the Lapworth intermediate.[1][4][5]

  • Proton Transfer and Umpolung: A proton transfer leads to the formation of a carbanion, effectively reversing the polarity of the original carbonyl carbon, making it nucleophilic.[6]

  • Carbon-Carbon Bond Formation: This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[1]

  • Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion yield the final α-hydroxy ketone product, this compound, and regenerate the catalyst.[1]

This reaction is reversible, with the product distribution determined by the thermodynamic stability of the reactants and products.[1]

Computational Insights into the Cyanide-Catalyzed Pathway

Density Functional Theory (DFT) calculations have provided significant insights into the energetics of the cyanide-catalyzed this compound condensation. Studies have been conducted to elucidate the reaction mechanism, particularly in the absence of a protic solvent.[7][8][9]

One computational study, employing the B3LYP functional with the 6-31+G(d,p) basis set, investigated four possible pathways in an aprotic solvent.[7][8] The findings suggest a modified Lapworth mechanism where the formation of the cyanohydrin intermediate is assisted by a benzaldehyde molecule.[7][8]

Table 1: Calculated Activation Free Energies for the Cyanide-Catalyzed this compound Condensation in an Aprotic Solvent [8]

StepActivation Free Energy (kcal/mol)
Reaction of the cyanide/benzaldehyde complex with a second benzaldehyde to form an α-hydroxy ether (Rate-Determining Step)26.9
Formation of the cyanohydrin intermediate from the α-hydroxy ether20.0

Methodology: Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[8]

A topological analysis of the Electron Localization Function (ELF) has also been used to study the evolution of chemical bonds throughout the reaction, confirming the well-established Lapworth mechanism and identifying the formation of Lapworth's cyanohydrin as the rate-determining step.[4] Another DFT study indicated that the C-C bond formation is the rate-determining step, but also highlighted that the carbanion formation and cyanide release steps have significant activation free energies.[10]

Cyanide_Benzoin_Pathway cluster_start Initiation cluster_intermediate Intermediates cluster_end Product Formation Aldehyde_1 R-CHO Cyanohydrin Cyanohydrin Intermediate Aldehyde_1->Cyanohydrin + CN⁻ Cyanide CN⁻ Carbanion Nucleophilic Carbanion (Umpolung) Cyanohydrin->Carbanion Proton Transfer Adduct Adduct Carbanion->Adduct + R-CHO This compound α-Hydroxy Ketone (this compound) Adduct->this compound Proton Transfer Cyanide_Regen CN⁻ Adduct->Cyanide_Regen Elimination

Cyanide-Catalyzed this compound Reaction Pathway.

The N-Heterocyclic Carbene (NHC)-Catalyzed this compound Reaction: A Modern Approach

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for the this compound reaction, often offering advantages over traditional cyanide catalysis, including the ability to catalyze reactions with aliphatic aldehydes.[1][2][3] The mechanism, first proposed by Breslow, shares conceptual similarities with the cyanide-catalyzed pathway but involves a key intermediate known as the Breslow intermediate.[2][11][12]

Mechanistic Pathway
  • Catalyst Activation and Nucleophilic Attack: An azolium salt precatalyst is deprotonated by a base to generate the nucleophilic NHC.[2][11] The NHC then attacks the aldehyde carbonyl carbon to form a tetrahedral intermediate.[11]

  • Formation of the Breslow Intermediate: A proton transfer from the former carbonyl carbon to the oxygen atom results in the formation of the Breslow intermediate, an enaminol-like species.[2][13][14] This intermediate is key to the umpolung of the aldehyde.

  • Carbon-Carbon Bond Formation: The nucleophilic C2 carbon of the Breslow intermediate attacks a second molecule of aldehyde.

  • Product Formation and Catalyst Regeneration: The resulting adduct undergoes rearrangement and elimination of the NHC catalyst to afford the this compound product and regenerate the active catalyst.[13]

Computational Studies of the NHC-Catalyzed Pathway

DFT calculations have been instrumental in elucidating the mechanism, regioselectivity, and stereoselectivity of NHC-catalyzed this compound reactions.[13] For the intramolecular crossed-benzoin reaction of an enolizable keto-aldehyde, theoretical studies revealed a four-step mechanism:

  • Nucleophilic attack of the NHC on the formyl group.

  • Formation of the Breslow intermediate.

  • A ring-closure process coupled with a proton transfer.

  • Regeneration of the catalyst.[13]

These calculations also showed that the ring-closure step is stereoselectivity-determining.[13]

Further computational investigations on the NHC-catalyzed this compound condensation have explored different reaction paths. One study, using DFT (B3LYP) with the 6-31+G(d) and 6-311+G(2d,p) basis sets, identified two competitive pathways based on the Breslow mechanism.[15]

Table 2: Calculated Activation Barriers for NHC-Catalyzed this compound Condensation [15]

PathwayRate-Determining StepActivation Barrier (kcal/mol)
Path AFirst intermolecular proton transfer between two NHC/benzaldehyde coupled intermediates to form a tertiary alcohol and enolate anion.30.93
Path Bt-BuOH assisted hydrogen transfer to generate the Breslow enamine.28.84

Methodology: Density Functional Theory (DFT) at the B3LYP/6-31+G(d) and 6-311+G(2d,p) levels of theory.[15]

The study also identified the initial coupling of the carbene and benzaldehyde, and the subsequent C-C bond formation as partially rate-determining steps with barriers of 24.06 kcal/mol and 26.95 kcal/mol, respectively.[15]

NHC_Benzoin_Pathway cluster_catalyst Catalyst Generation cluster_reaction Reaction Cascade Azolium Azolium Salt NHC NHC Azolium->NHC + Base Base Base Adduct_1 Initial Adduct NHC->Adduct_1 + R-CHO Aldehyde_1 R-CHO Breslow Breslow Intermediate Adduct_1->Breslow Proton Transfer Adduct_2 C-C Adduct Breslow->Adduct_2 + R-CHO Adduct_2->NHC Catalyst Regeneration This compound α-Hydroxy Ketone (this compound) Adduct_2->this compound

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Reaction Pathway.

Experimental Protocols: A Note on Theoretical Methodologies

The "experimental protocols" in the context of these theoretical studies refer to the computational methodologies employed. A typical computational protocol for investigating this compound reaction pathways involves:

  • Model System Definition: Selection of the specific aldehydes, catalysts (cyanide or NHC), and solvent environment to be modeled.

  • Geometry Optimization: Optimization of the three-dimensional structures of all reactants, intermediates, transition states, and products. This is commonly performed using Density Functional Theory (DFT). A popular choice of functional is B3LYP, and common basis sets include Pople-style basis sets like 6-31G(d) or 6-31+G(d,p).[7][8][15][16]

  • Frequency Calculations: Performed on the optimized geometries to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Searching: Identification of the transition state structures connecting reactants/intermediates and products. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Performed to confirm that the located transition state connects the correct reactant and product minima on the potential energy surface.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., 6-311+G(2d,p)).[15]

  • Solvation Modeling: The effect of the solvent is often included using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[9][17]

  • Thermodynamic Analysis: Calculation of Gibbs free energies of activation and reaction by combining the electronic energies with the thermal corrections obtained from the frequency calculations.

Conclusion and Future Outlook

Theoretical studies, predominantly employing Density Functional Theory, have been invaluable in providing a detailed, quantitative understanding of the this compound reaction pathways. These computational investigations have not only supported and refined the long-standing mechanistic proposals of Lapworth and Breslow but have also shed light on the subtle energetic differences that govern reaction rates and selectivities. The ability to computationally model transition states and intermediates provides a powerful tool for rational catalyst design and the optimization of reaction conditions.

For researchers in drug development and organic synthesis, this theoretical framework offers a predictive lens through which to understand and manipulate the this compound reaction for the construction of complex molecular architectures. Future theoretical work will likely focus on more complex systems, including asymmetric this compound reactions with chiral catalysts, and the exploration of novel catalytic systems with improved efficiency and selectivity. The synergy between computational and experimental chemistry will undoubtedly continue to drive innovation in this classic and enduringly important reaction.

References

Methodological & Application

Application Note & Protocol: Cyanide-Catalyzed Benzoin Synthesis from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of benzoin from benzaldehyde, a classic example of a carbon-carbon bond-forming reaction known as the this compound condensation. This reaction is catalyzed by the cyanide ion, which uniquely facilitates the "umpolung" or polarity reversal of the aldehyde carbonyl group.

Introduction

The this compound condensation is a dimerization of two aromatic aldehydes, typically benzaldehyde, to form an α-hydroxy ketone, in this case, this compound.[1][2] First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the catalytic version using cyanide was developed by Nikolay Zinin in the late 1830s.[2][3] The reaction is of significant interest in organic synthesis for its efficiency in creating a new carbon-carbon bond. This compound itself is a valuable precursor for other reactions, such as its oxidation to benzil, and is used in various applications, including as a photosensitizer in polymer chemistry.[4][5]

Reaction Mechanism

The cyanide-catalyzed this compound condensation proceeds through the following key steps:

  • Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of a benzaldehyde molecule to form a cyanohydrin intermediate.[2][3][6]

  • Proton Transfer & Umpolung: A proton is abstracted from the cyanohydrin, forming a carbanion. The electron-withdrawing nature of the cyano group stabilizes this carbanion and reverses the polarity of the original carbonyl carbon, making it nucleophilic.[1][7]

  • Second Nucleophilic Attack: The newly formed carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.[2][6]

  • Catalyst Regeneration: A final proton transfer and elimination of the cyanide ion regenerates the catalyst and yields the final product, this compound.[2]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[8]

Materials and Equipment:

  • Round-bottomed flask (3 L)

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional)

  • Pure benzaldehyde (freshly distilled is recommended)[8]

  • 95% Ethanol

  • Sodium cyanide (NaCN)

  • Deionized water

Safety Precautions:

  • Cyanide is extremely toxic. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Procedure:

  • Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g (476 mL) of pure benzaldehyde, and 50 g of sodium cyanide.[8] It is crucial to use pure benzaldehyde, as impurities can significantly lower the yield.[8]

  • Reaction: Heat the mixture to a gentle boil using a heating mantle or water bath. Maintain a gentle reflux for 30 minutes.[8] Crystals of this compound may begin to separate from the hot solution after about 20 minutes.[8]

  • Isolation of Crude Product: After the 30-minute reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize crystallization.[8]

  • Filtration: Collect the crude this compound product by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of cold water to remove residual cyanide and other water-soluble impurities.[8]

  • Drying: Allow the crude product to air dry. The expected yield of crude this compound is between 450-460 g.[8]

Purification (Recrystallization):

  • Dissolution: Dissolve the crude this compound in boiling 95% ethanol. Approximately 700 mL of boiling ethanol is required for every 90 g of crude product.[8]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure this compound. Slow cooling generally results in larger and purer crystals.[9]

  • Final Filtration: Collect the purified this compound crystals by vacuum filtration.

  • Drying: Dry the final product to obtain white, crystalline this compound. The melting point of pure this compound is 137 °C.

Data Presentation

ParameterValueReference
Reactants
Benzaldehyde500 g (4.7 moles)[8]
Sodium Cyanide50 g[8]
95% Ethanol625 mL[8]
Water500 mL[8]
Reaction Conditions
TemperatureBoiling (Reflux)[8]
Time30 minutes[8]
Results
Crude Yield450-460 g (90-92%)[8]
Melting Point (Pure)137 °C
Recrystallization Solvent
Solvent95% Ethanol[8]
Solubility (20 °C)0.86 g / 100 mL[10]
Solubility (78 °C)12.8 g / 100 mL[10]

Potential Impurities

  • Unreacted Benzaldehyde: Can be removed during washing and recrystallization.[11]

  • Benzoic Acid: Formed from the oxidation of benzaldehyde. Can be removed by washing the crude product with a sodium carbonate solution.[8][11]

  • Residual Solvents: Ethanol and water can be removed by thorough drying of the final product.[11]

Diagrams

Benzoin_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - Benzaldehyde - NaCN - 95% Ethanol - Water reflux Heat to Reflux (30 minutes) reagents->reflux Setup in Reflux Apparatus cool Cool to Room Temp, then Ice Bath reflux->cool filter1 Vacuum Filtration cool->filter1 wash Wash with Cold Water filter1->wash crude Crude this compound wash->crude dissolve Dissolve in Hot 95% Ethanol crude->dissolve crystallize Cool to Crystallize dissolve->crystallize filter2 Vacuum Filtration crystallize->filter2 pure Pure this compound filter2->pure Benzoin_Mechanism benz1 Benzaldehyde (1) cyanohydrin Cyanohydrin Intermediate benz1->cyanohydrin + CN⁻ cyanide CN⁻ (Catalyst) carbanion Nucleophilic Carbanion (Umpolung) cyanohydrin->carbanion - H⁺ adduct Adduct carbanion->adduct + Benzaldehyde (2) benz2 Benzaldehyde (2) This compound This compound adduct->this compound + H⁺, - CN⁻ cyanide_out CN⁻ (Catalyst)

References

Application Notes and Protocols: Green Synthesis of Benzoin Using Vitamin B1 as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoin condensation is a classic carbon-carbon bond-forming reaction that traditionally involves the dimerization of two aldehydes to form an α-hydroxyketone.[1][2][3][4] Historically, this reaction has been catalyzed by cyanide ions, which, despite their efficiency, pose significant toxicity and environmental hazards.[3][4][5] In recent years, the principles of green chemistry have driven the search for safer and more sustainable synthetic methodologies. The use of thiamine hydrochloride (Vitamin B1), a readily available and biocompatible vitamin, as a catalyst for the this compound condensation represents a significant advancement in this area.[3][5] This method provides an effective and environmentally benign alternative to the classical cyanide-catalyzed route, making it highly suitable for both academic and industrial applications.[3]

Thiamine, in the presence of a base, forms a thiazolium ylide which is the active catalytic species.[6] This ylide mimics the catalytic action of cyanide by facilitating the umpolung (reversal of polarity) of the aldehyde carbonyl carbon, enabling it to act as a nucleophile.[7] This green approach not only mitigates the safety concerns associated with cyanide but also often proceeds under milder reaction conditions.

These application notes provide a detailed protocol for the green synthesis of this compound from benzaldehyde using a thiamine hydrochloride catalyst. The information is intended for researchers, scientists, and professionals in drug development who are interested in adopting greener synthetic practices.

Experimental Protocols

Several protocols for the thiamine-catalyzed this compound condensation have been reported, with variations in reaction time, temperature, and reactant quantities. Below are detailed methodologies from cited experiments.

Protocol 1: Room Temperature Synthesis (24 hours or more)

This protocol is adapted for reactions that are left to proceed over a longer period at or near room temperature to avoid potential decomposition of the heat-sensitive thiamine catalyst.[8]

Materials:

  • Thiamine hydrochloride (0.80 g)

  • Deionized water (2.5 mL)

  • 95% Ethanol (7.5 mL)

  • 5M Sodium hydroxide (NaOH) solution (1.5 mL), pre-cooled

  • Benzaldehyde (5.0 mL)

  • 50 mL Erlenmeyer flask

  • 10 mL Erlenmeyer flask

  • Ice bath

  • Parafilm

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

  • Add 7.5 mL of 95% ethanol to the thiamine solution and cool the flask in an ice bath for several minutes.

  • In a separate 10 mL Erlenmeyer flask, cool 1.5 mL of 5M NaOH solution in an ice bath.

  • While keeping both flasks in the ice bath, slowly add the cooled 5M NaOH solution dropwise to the thiamine solution over 3-5 minutes with constant swirling. Ensure the temperature remains below room temperature.

  • Remove the 50 mL flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to mix the contents thoroughly.

  • Seal the flask with Parafilm and store it in a drawer or a safe place at room temperature for at least 24 hours.

  • After the reaction period, cool the mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass rod.

  • Collect the this compound crystals by vacuum filtration and wash them with a cold 1:1 mixture of ethanol and water.

  • Allow the product to air dry.

Protocol 2: Heated Synthesis (1-2 hours)

This protocol utilizes gentle heating to accelerate the reaction.

Materials:

  • Thiamine hydrochloride (powdered)

  • Deionized water (0.4 mL)

  • 95% Ethanol (1.5 mL)

  • 3M Sodium hydroxide (NaOH) solution (0.25 mL)

  • Benzaldehyde (0.75 mL)

  • 20 mL vial with a stir bar

  • Heating mantle with a magnetic stirrer

  • Water bath (100 mL beaker)

Procedure:

  • Place a stir bar and powdered thiamine hydrochloride into a 20 mL vial.

  • Add 0.4 mL of water, 1.5 mL of 95% ethanol, and 0.25 mL of 3M NaOH solution. Stir the mixture.

  • Add 0.75 mL of pure benzaldehyde to the vial.

  • Heat the reaction mixture in a water bath to 60°C with stirring for 1 to 2 hours. Crucially, do not let the temperature exceed 65°C to avoid side reactions. [1]

  • After the heating period, cool the mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the product by suction filtration using a Hirsch funnel.

  • Wash the crystals with an ice-cold 1:1 mixture of ethanol and water until the yellow color is removed and the product is colorless.

  • Recrystallize the crude product from a minimum amount of 95% ethanol if necessary. The melting point of pure this compound is 134-135°C.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the green synthesis of this compound.

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
Thiamine HCl 0.80 g-2.6 g0.7 g
Benzaldehyde 5.0 mL0.75 mL7 mL4 mL
Base 1.5 mL of 5M NaOH0.25 mL of 3M NaOH5 mL of 3M NaOH1.5 mL of 3M NaOH
Solvent 2.5 mL H₂O, 7.5 mL EtOH0.4 mL H₂O, 1.5 mL EtOH8 mL H₂O, 20 mL EtOH1.5 mL H₂O, 6 mL EtOH
Temperature Room Temperature60°CReflux65°C
Time ≥ 24 hours1-2 hours1-1.5 hours1 hour
Yield ---36% (recrystallized)
Melting Point -134-135°C135°C-
Reference [8][1][2]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of thiamine in the this compound condensation begins with the deprotonation of the thiazolium ring to form a nucleophilic ylide. This ylide then attacks the carbonyl carbon of a benzaldehyde molecule. A subsequent proton transfer and attack on a second benzaldehyde molecule lead to the formation of this compound and regeneration of the thiamine catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Thiamine Thiamine (Vitamin B1) Ylide Thiazolium Ylide Thiamine->Ylide + OH- Adduct1 Ylide-Benzaldehyde Adduct Ylide->Adduct1 + Benzaldehyde Carbanion Resonance-Stabilized Carbanion Adduct1->Carbanion Proton Transfer Adduct2 Adduct with 2nd Benzaldehyde Carbanion->Adduct2 + Benzaldehyde Adduct2->Thiamine -> this compound + Catalyst Regeneration Start Start Mix Mix Thiamine, EtOH, H₂O, NaOH Start->Mix Add_Benz Add Benzaldehyde Mix->Add_Benz React React (Heat or RT) Add_Benz->React Cool Cool & Crystallize React->Cool Filter Filter & Wash Cool->Filter Dry Dry Product (this compound) Filter->Dry

Catalytic cycle and experimental workflow.

Conclusion

The synthesis of this compound using Vitamin B1 as a catalyst is a prime example of a green chemical process that offers a safer, more sustainable alternative to traditional methods.[3] The protocols outlined provide a reliable foundation for the implementation of this reaction in various research and development settings. By adopting such green methodologies, the scientific community can significantly reduce the environmental impact of chemical synthesis while maintaining high efficiency and product purity.

References

Application Notes and Protocols: Benzoin as a Photoinitiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoin as a photoinitiator for free-radical polymerization. This document includes key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction

This compound is a cost-effective and widely used photoinitiator for inducing free-radical polymerization of various vinyl monomers. It belongs to the class of Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to ultraviolet (UV) light to generate two radical species. These radicals subsequently initiate the polymerization of monomers, leading to the formation of a polymer. Its utility spans a range of applications, from the synthesis of polymers and coatings to applications in drug delivery and biomaterials.

Mechanism of Photoinitiation

Upon absorption of UV radiation, typically in the range of 300-400 nm, this compound undergoes a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon. This Norrish Type I reaction results in the formation of a benzoyl radical and a hydroxybenzyl radical, both of which can initiate polymerization.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization This compound This compound Excitedthis compound Excited this compound (Triplet State) This compound->Excitedthis compound UV Light (hν) Radicals Benzoyl Radical + Hydroxybenzyl Radical Excitedthis compound->Radicals α-Cleavage (Norrish Type I) Monomer Monomer Radicals->Monomer Initiation GrowingPolymer Growing Polymer Chain Monomer->GrowingPolymer Propagation Polymer Polymer GrowingPolymer->Polymer Termination

Caption: Mechanism of this compound-initiated radical polymerization.

Data Presentation

The efficiency of a photoinitiator is crucial for controlling the polymerization process. The following tables summarize key quantitative data for this compound and its derivatives in comparison with other commercially available photoinitiators.

Table 1: Photo-cleavage Quantum Yields of this compound and Derivatives

PhotoinitiatorMonomerQuantum Yield (Φ)Reference
This compoundMethyl Methacrylate0.35[1]
3',5'-Dimethoxythis compound (DMB)Not Specified0.54[1]
This compound Derivative (MTB)Not Specified0.1[2]

Table 2: Performance of this compound in Methyl Methacrylate (MMA) Polymerization

PhotoinitiatorConcentration (mM)Co-initiatorAtmospherePolymer Yield (%)
This compound10NoneN₂33.4
This compound Derivative (MTB)10NoneN₂17.2
This compound1NoneN₂7.8
This compound Derivative (MTB)1NoneN₂14.6
This compound0.1N-methyldiethanolamineAir5.1
This compound Derivative (MTB)0.1N-methyldiethanolamineAir11.3

Table 3: Primary Quantum Yields in Styrene and Methyl Methacrylate Polymerization [3]

PhotoinitiatorMonomerPrimary Quantum Yield
This compoundStyreneCalculated
This compoundMethyl MethacrylateCalculated
This compound Methyl EtherStyreneCalculated
This compound Methyl EtherMethyl MethacrylateCalculated

Note: The original source indicates that the primary quantum yields were calculated, but does not provide the specific numerical values in the abstract.

Experimental Protocols

The following protocols provide a detailed methodology for conducting radical polymerization using this compound as a photoinitiator.

Materials and Equipment
  • Monomer: Acrylate, methacrylate, or styrene (inhibitor removed prior to use).

  • Photoinitiator: this compound.

  • Solvent (for solution polymerization): Toluene, benzene, or other suitable solvent.

  • Reaction Vessel: Schlenk tube or a similar reaction vessel that can be sealed and deaerated.

  • UV Light Source: Mercury lamp or UV LED with an appropriate wavelength (e.g., 365 nm).

  • Magnetic Stirrer and Stir Bar.

  • Deaeration Equipment: Nitrogen or argon gas source with a needle, or freeze-pump-thaw setup.

  • Precipitation Solvent: Methanol, ethanol, or hexane.

  • Filtration Apparatus: Büchner funnel and filter paper.

  • Vacuum Oven.

  • Characterization Equipment: Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), FTIR, NMR.

Monomer Purification (Inhibitor Removal)

Most commercial vinyl monomers contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. These must be removed before use.

  • Procedure:

    • Wash the monomer with an equal volume of 5-10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor.

    • Repeat the washing 2-3 times.

    • Wash the monomer with deionized water until the aqueous layer is neutral.

    • Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate, calcium chloride).

    • Filter the monomer to remove the drying agent.

    • For highly sensitive polymerizations, the monomer can be further purified by distillation under reduced pressure.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Add_Reactants Add Monomer & This compound to Vessel Monomer_Prep->Add_Reactants Initiator_Prep Prepare this compound Solution Initiator_Prep->Add_Reactants Reaction_Setup Assemble Reaction Vessel Reaction_Setup->Add_Reactants Deaerate Deaerate Mixture (N2 Purge or Freeze-Pump-Thaw) Add_Reactants->Deaerate Irradiate Irradiate with UV Light (Controlled Temperature & Stirring) Deaerate->Irradiate Precipitate Precipitate Polymer in Non-solvent Irradiate->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterize Analyze Polymer (GPC, DSC, FTIR, NMR) Dry->Characterize

Caption: General experimental workflow for photopolymerization.

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

This protocol is suitable for polymerizations where the monomer is a liquid at the reaction temperature.

  • Preparation:

    • Weigh the desired amount of this compound (e.g., 0.1-1.0 mol% relative to the monomer) and dissolve it in the purified acrylate monomer in the reaction vessel.

    • Add a magnetic stir bar.

  • Deaeration:

    • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization. For more rigorous deaeration, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the reaction vessel in a temperature-controlled setup and begin stirring.

    • Position the UV light source at a fixed distance from the reaction vessel to ensure consistent light intensity.

    • Turn on the UV lamp to initiate polymerization. The reaction time will vary depending on the monomer, initiator concentration, and light intensity (typically ranging from a few minutes to several hours). Monitor the reaction by observing the increase in viscosity.

  • Isolation and Purification:

    • After the desired reaction time, turn off the UV lamp.

    • Dissolve the viscous polymer solution in a minimal amount of a good solvent (e.g., tetrahydrofuran, chloroform).

    • Slowly pour the polymer solution into a large excess of a stirred non-solvent (e.g., cold methanol) to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Solution Photopolymerization of a Vinyl Monomer

This protocol is used when the monomer is a solid or when better control over the reaction viscosity and temperature is required.

  • Preparation:

    • Dissolve the desired amount of the purified vinyl monomer and this compound in a suitable solvent inside the reaction vessel. The concentration of the monomer can be adjusted to control the polymerization rate and the molecular weight of the resulting polymer.

    • Add a magnetic stir bar.

  • Deaeration:

    • Follow the deaeration procedure described in Protocol 1.

  • Polymerization:

    • Proceed with the polymerization as described in Protocol 1.

  • Isolation and Purification:

    • Follow the isolation and purification procedure as described in Protocol 1.

Polymer Characterization
  • Gel Permeation Chromatography (GPC):

    • Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., THF).

    • Filter the solution through a 0.22 or 0.45 µm syringe filter.

    • Inject the sample into the GPC system.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polymer standards (e.g., polystyrene).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Conclusion

This compound is a versatile and effective photoinitiator for the radical polymerization of a wide range of vinyl monomers. By understanding its mechanism of action and utilizing the detailed protocols provided, researchers can effectively synthesize polymers with desired properties for various applications, including those in the field of drug development. The choice of reaction conditions, such as initiator concentration, solvent, and light intensity, will significantly influence the polymerization kinetics and the final polymer characteristics.

References

Application Notes: The Role and Use of Benzoin in Powder Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Benzoin is an organic compound, specifically 2-hydroxy-2-phenylacetophenone, that serves as a critical additive in the powder coating industry.[1] Its primary function is to act as a degassing agent, effectively eliminating surface defects such as pinholes that can form during the curing process.[2][3] When powder coatings melt and flow, they can release entrapped air, moisture, and other volatile byproducts from the cross-linking reaction.[4] Without an effective degassing mechanism, these escaping gases can create bubbles that get trapped in the film as it cures, resulting in pinholes and other imperfections.[5] this compound is incorporated into the formulation to facilitate the release of these volatiles, ensuring a smooth, uniform, and defect-free coating surface.[6]

2.0 Mechanism of Action

The precise mechanism by which this compound aids in degassing is a subject of discussion, with several theories proposed. The most prominent theory suggests a multi-faceted action initiated when the powder coating melts during the curing cycle.

  • Oxygen Scavenging: It is proposed that this compound's primary role is related to its ability to oxidize in the presence of heat and oxygen, converting into benzil.[6][7] This reaction consumes the oxygen present within the entrapped gas bubbles. The removal of oxygen reduces the internal pressure of the bubbles, significantly accelerating their shrinkage and dissolution into the molten resin matrix before the coating viscosity increases to a point where the bubbles would be permanently trapped.[6] Experiments have shown that in the presence of this compound, oxygen bubbles shrink much faster than air bubbles, while the shrinkage of pure nitrogen bubbles is unaffected, supporting this oxidation-based mechanism.[6]

  • Viscosity Reduction: Upon melting (melting point: 133-137 °C), this compound acts as a solvent within the molten resin, locally reducing the viscosity of the film.[4][7] This lower viscosity facilitates the escape of any remaining gas bubbles from the coating.

  • Volatilization: As the temperature increases during curing, this compound and its oxidized form, benzil, begin to vaporize.[6][8] This volatilization can help to carry other entrapped gases and moisture out of the film.[8]

These actions work in concert to prevent the formation of pinholes, ensuring the integrity and aesthetic quality of the final cured film.

cluster_Process Curing Process cluster_Nothis compound Outcome without this compound cluster_this compound Action of this compound cluster_Withthis compound Outcome with this compound Powder Powder Coating Melts Gases Entrapped Gases (Air, H₂O, Volatiles) Form Bubbles Powder->Gases Viscosity Resin Viscosity Increases Gases->Viscosity Benzoin_melts This compound Melts & Dissolves Gases->Benzoin_melts Cure Coating Cures & Hardens Viscosity->Cure Pinhole Gases Trapped -> Pinhole Defects Cure->Pinhole Benzoin_add This compound Present in Formulation Oxidation This compound + O₂ → Benzil (Oxygen Scavenging) Benzoin_melts->Oxidation Shrinkage Bubble Shrinkage & Dissolution Accelerated Oxidation->Shrinkage Smooth Gases Escape -> Smooth, Defect-Free Surface Shrinkage->Smooth

Caption: Proposed mechanism of this compound as a degassing agent in powder coatings.

3.0 Data Presentation

Quantitative data for the use of this compound is summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-hydroxy-2-phenylacetophenone[3][8]
CAS Number 119-53-9[8]
Molecular Formula C₁₄H₁₂O₂[8]
Appearance Off-white or light yellow crystalline powder[3][4][8]
Purity ≥ 99.0%[1][8]
Melting Range 133 - 140 °C[4][8]
Boiling Point 344 °C[3][4]
Solubility Insoluble in cold water; soluble in ethanol and acetone[3][7]

Table 2: Formulation and Performance Guidelines

ParameterGuidelineRemarksReference(s)
Recommended Dosage 0.3 - 1.5% by weight of total formulationThe optimal concentration must be determined for each specific system through laboratory testing.[3][5][9]
Method of Addition Pre-blended with other dry raw materials before the extrusion step.Ensures homogeneous distribution in the coating.[1][9]
Key Advantage Highly effective at eliminating pinholes and surface defects.Well-established and reliable performance.[5][8]
Primary Disadvantage Can cause yellowing in the coating film, especially in light colors and at high curing temperatures.The dosage must be carefully controlled to minimize this effect.[3][4]
Compatibility Suitable for use in various powder coating systems (Epoxy, Hybrid, Polyester, Polyurethane, Acrylic).Can be applied in virtually all categories of powder coatings.[1][9][10]

4.0 Experimental Protocols

The following protocols outline procedures to evaluate the efficacy and potential side effects of this compound in a powder coating formulation.

4.1 Protocol 1: Evaluation of Degassing Performance

Objective: To assess the effectiveness of this compound in eliminating pinholes in a cured powder coating film.

Methodology:

  • Formulation: Prepare two powder coating formulations that are identical in composition (resin, curing agent, pigments, fillers, flow additives), with the only difference being the inclusion of this compound in one of them.

    • Control Formulation: Standard formulation without this compound.

    • Test Formulation: Standard formulation with a predetermined level of this compound (e.g., 0.5% by total weight).

  • Preparation:

    • Accurately weigh and dry-blend all components for each formulation in a high-speed mixer.

    • Melt-extrude each blend using a twin-screw extruder under consistent temperature and screw speed settings.

    • Cool the extrudate rapidly and mill it into a fine powder using a grinder.

    • Sieve the powder to achieve the desired particle size distribution (e.g., < 100 µm).

  • Application:

    • Prepare standardized test panels (e.g., cold-rolled steel or aluminum).

    • Apply the powder from both the Control and Test batches to the panels using an electrostatic spray gun to achieve a target film thickness (e.g., 60-80 µm).

  • Curing:

    • Place the coated panels in a curing oven.

    • Cure according to the resin manufacturer's specifications (e.g., 10 minutes at 200°C).

  • Analysis:

    • After cooling, visually inspect the surface of each panel under good lighting and magnification.

    • Count the number of pinholes per unit area for both Control and Test panels.

    • Measure the gloss of the coatings using a gloss meter at 60° and/or 20°.

    • Measure the final dry film thickness to ensure consistency.

4.2 Protocol 2: Assessment of Yellowing Tendency

Objective: To quantify the degree of yellowing induced by the addition of this compound.

Methodology:

  • Formulation: Prepare a white or light-colored powder coating formulation. Create several batches with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%).

  • Preparation & Application: Follow steps 2 and 3 from Protocol 1 for each batch.

  • Curing:

    • Cure the panels according to the standard recommended schedule.

    • Optionally, to assess thermal stability, cure an additional set of panels at a higher temperature or for a longer duration (over-bake conditions).

  • Analysis:

    • Use a spectrophotometer or colorimeter to measure the CIELAB color values (L, a, b*) for each panel.

    • The b* value is a direct measure of yellowness. A higher positive b* value indicates a greater degree of yellowing.

    • Compare the b* values across the different this compound concentrations and curing conditions to determine the impact on color.

cluster_Prep I. Formulation & Preparation cluster_App II. Application & Curing cluster_Analysis III. Coating Analysis Formulate 1. Design Formulations (Control vs. Test) Weigh 2. Weigh & Premix Raw Materials Formulate->Weigh Extrude 3. Melt Extrusion Weigh->Extrude Grind 4. Grinding & Sieving Extrude->Grind Apply 5. Electrostatic Application to Panels Grind->Apply Cure 6. Curing in Oven Apply->Cure Visual 7a. Visual Inspection (Pinholes) Cure->Visual Color 7b. Colorimetry (b* value for Yellowing) Cure->Color Gloss 7c. Gloss Measurement Cure->Gloss Thickness 7d. Film Thickness Measurement Cure->Thickness

Caption: General experimental workflow for evaluating this compound in powder coatings.

5.0 Considerations and Alternatives

While this compound is highly effective, its tendency to cause yellowing is a significant drawback, particularly for white and pastel-colored coatings.[4] This has led to the development of modified this compound derivatives and alternative degassing agents.[4][11] These alternatives, sometimes based on wax or other chemical structures, are designed to provide effective degassing without contributing to discoloration.[4][10] When selecting a degassing agent, it is crucial to balance performance with the aesthetic requirements of the final product. As with any raw material, laboratory evaluation is required for each formulation to determine the optimal concentration and to verify compatibility and performance.[5]

References

Synthesis of Benzil from Benzoin: A Detailed Guide to Oxidation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzil from benzoin via oxidation. The synthesis of benzil, an important diketone used as a photoinitiator and in the synthesis of pharmaceuticals and other organic compounds, is a common yet illustrative example of an oxidation reaction in organic chemistry.[1][2] This guide presents and compares various methods, offering researchers the flexibility to choose a protocol based on available reagents, desired reaction conditions, and green chemistry considerations.

Application Notes

The oxidation of the secondary alcohol in this compound to a ketone to form benzil can be achieved using several oxidizing agents.[1] The choice of oxidant and reaction conditions can significantly impact the reaction's efficiency, yield, and environmental footprint.

Classical Methods:

  • Nitric Acid Oxidation: This is a traditional and effective method for synthesizing benzil from this compound.[1][3][4][5] Concentrated nitric acid is a strong oxidizing agent that readily converts the secondary alcohol to a ketone. The reaction is typically heated to drive it to completion, and the evolution of reddish-brown nitrogen dioxide gas is a characteristic observation.[3] While this method is reliable and often high-yielding, it involves the use of a corrosive and hazardous reagent and produces toxic nitrogen oxide fumes, necessitating the use of a fume hood.[3][4]

  • Copper(II) Acetate Oxidation: This method offers a milder alternative to nitric acid.[6][7] In this procedure, copper(II) acetate is used as the oxidizing agent, often in a solvent mixture such as acetic acid and water.[6] This method can provide good yields of pure benzil.[6] A variation of this method uses a catalytic amount of copper(II) acetate with a co-oxidant like ammonium nitrate, which can be considered a greener approach due to the catalytic use of the metal.[8]

Green Chemistry Approaches:

  • Catalytic Air Oxidation: Modern synthetic chemistry emphasizes the development of environmentally benign methods. The catalytic oxidation of this compound using air as the ultimate oxidant aligns with the principles of green chemistry.[9] Catalysts such as metal-salen complexes (e.g., Co(Salen)) or nano-sized metal oxides (e.g., nano-MgO) can facilitate this transformation under milder conditions, often with high selectivity and yield.[9][10] These methods avoid the use of stoichiometric amounts of hazardous oxidizing agents.

The choice of protocol will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For routine, small-scale preparations where a fume hood is readily available, the nitric acid method is straightforward. For larger-scale syntheses or when seeking to avoid harsh reagents, the copper(II) acetate or catalytic air oxidation methods present viable and often more environmentally friendly alternatives.

Data Presentation

The following table summarizes quantitative data from various protocols for the synthesis of benzil from this compound. This allows for a direct comparison of reaction conditions, yields, and product purity.

Oxidizing Agent/CatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)Reference
Concentrated Nitric AcidNone30 minutesHeating on hot plateNot specified94-96[3]
Concentrated Nitric AcidNone~11 minutesBoiling water bathNot specified94-95[4]
Concentrated Nitric AcidNone1 hourBoiling water bathHigh95[5]
Copper(II) AcetateAcetic Acid/Water15 minutesReflux9093-94[6]
Copper(II) Sulfate/PyridinePyridine/Water2 hoursSteam bath8694-95[11]
Nano-MgO (catalyst) / AirAcetonitrileVaries100 °CGoodNot specified[10]
Co(Salen) (catalyst) / AirDMF1 hour40 °C93.6Not specified[9]
Copper(II) Acetate (catalyst) / Ammonium Nitrate80% Acetic Acid5-10 minutes120-150 °C (Microwave)Not specifiedNot specified[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this document.

Protocol 1: Oxidation of this compound with Concentrated Nitric Acid

This protocol is adapted from a standard undergraduate organic chemistry experiment.[3]

Materials:

  • This compound (2.0 g)

  • Concentrated Nitric Acid (7 mL)

  • Ice-cold water (35 mL)

  • 95% Ethanol (for recrystallization)

Equipment:

  • 125 mL Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask, etc.)

  • Filter paper

  • Beakers

Procedure:

  • Place 2.0 g of this compound into a 125 mL Erlenmeyer flask.

  • Caution: In a fume hood, carefully add 7 mL of concentrated nitric acid to the flask.

  • Heat the mixture on a hot plate with occasional gentle swirling for approximately 30 minutes, or until the evolution of brown-red nitric oxide gases ceases.[3]

  • Carefully cool the flask to near room temperature and then place it in an ice bath.

  • Pour the cooled reaction mixture into 35 mL of ice-cold water and swirl to induce precipitation of the product.[3]

  • Collect the yellow solid product by suction filtration.

  • Wash the collected solid with two 5 mL portions of cold water to remove residual nitric acid.[3]

  • Press the crystals dry on the filter paper.

  • Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and if the product does not readily crystallize upon cooling, add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[3]

  • Collect the purified yellow crystals of benzil by suction filtration, allow them to air dry, and determine the weight and melting point. The literature melting point of benzil is 94-96 °C.[3]

Protocol 2: Oxidation of this compound with Copper(II) Acetate

This protocol provides a milder alternative to the nitric acid method.[6]

Materials:

  • This compound (2.0 g, 9.43 mmol)

  • Copper(II) acetate monohydrate (3.75 g, 18.8 mmol)

  • Glacial Acetic Acid (15 mL)

  • Water (5 mL)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Suction filtration apparatus

  • Filter paper

  • Beakers

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2.0 g of this compound, 3.75 g of copper(II) acetate monohydrate, 15 mL of glacial acetic acid, and 5 mL of water.[6]

  • Heat the mixture to reflux and maintain reflux for 15 minutes.[6]

  • While still hot, filter the reaction mixture through a preheated funnel to remove the precipitated cuprous oxide.

  • Allow the filtrate to cool to room temperature, which will cause the benzil to crystallize.

  • Collect the product crystals by suction filtration.

  • Wash the crystals with water to remove any remaining acetic acid and copper salts.

  • Dry the purified benzil and determine its weight and melting point. The expected melting point is 93-94 °C, and the reported yield is approximately 90%.[6]

Protocol 3: Green Catalytic Air Oxidation of this compound using Nano-MgO

This protocol represents a more environmentally friendly approach to the synthesis of benzil.[10]

Materials:

  • This compound (1 mmol)

  • Nanocrystalline Magnesium Oxide (nano-MgO) (2 mol%)

  • Acetonitrile (5 mL)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1 mmol) and nanocrystalline MgO (2 mol%).[10]

  • Add 5 mL of acetonitrile to the flask.

  • Stir the reaction mixture at 100 °C in an open atmosphere (in air) for the appropriate amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion of the reaction, filter the hot reaction mixture to remove the nano-MgO catalyst.

  • Wash the residue with hot acetonitrile (2 x 5 mL).[10]

  • Remove the solvent from the combined filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of benzil from this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound reaction_vessel Reaction Vessel (Flask) This compound->reaction_vessel oxidant Oxidizing Agent (e.g., HNO3, Cu(OAc)2, Air/Catalyst) oxidant->reaction_vessel precipitation Precipitation (Addition of Water) reaction_vessel->precipitation Cooling filtration Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization Crude Product benzil Benzil (Yellow Crystals) recrystallization->benzil Purified Product

Caption: Experimental workflow for the synthesis of benzil.

reaction_pathway This compound This compound (C₁₄H₁₂O₂) benzil Benzil (C₁₄H₁₀O₂) This compound->benzil Oxidation [O]

Caption: Chemical transformation of this compound to benzil.

References

Application Notes and Protocols for the Spectroscopic Characterization of Benzoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the characterization of benzoin using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes a summary of characteristic spectral data, comprehensive experimental protocols for sample preparation and analysis, and visual aids to facilitate understanding of the molecular structure and spectroscopic correlations.

Introduction

This compound (C₁₄H₁₂O₂) is a hydroxy ketone with the chemical formula PhCH(OH)C(O)Ph.[1][2] It is a key chiral building block in organic synthesis and is utilized in various applications, including as a precursor to the photoinitiator benzil and in the formulation of powder coatings.[2] Accurate characterization of its structure is crucial for quality control and reaction monitoring. NMR and IR spectroscopy are powerful analytical techniques for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data for this compound

The structural features of this compound, including its two phenyl groups, a hydroxyl group, and a ketone, give rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. The presence of a hydroxyl group leads to a broad absorption band due to hydrogen bonding, while the carbonyl group of the ketone exhibits a strong, sharp absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound molecule. The chemical shifts and coupling patterns are indicative of the electronic environment of each nucleus.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopy Region/Chemical Shift (δ) Assignment Notes
IR ~3400 cm⁻¹ (broad)O-H stretchBroadness is due to intermolecular hydrogen bonding.[3]
~1680 cm⁻¹ (strong, sharp)C=O stretch (ketone)
3100-3000 cm⁻¹ (medium)Aromatic C-H stretch
1600-1450 cm⁻¹ (medium-strong)Aromatic C=C stretch
¹H NMR ~7.2-8.0 ppmAromatic protons (10H, multiplet)Protons on the two phenyl rings.
~6.0 ppmCH-O (1H, singlet/duplet)Benzylic proton attached to the hydroxyl-bearing carbon.
~4.5 ppmOH (1H, broad singlet/duplet)Hydroxyl proton, chemical shift can be variable and may exchange with D₂O.
¹³C NMR ~198 ppmC=O (ketone)
~128-139 ppmAromatic carbonsMultiple signals for the carbons of the two phenyl rings.
~76 ppmCH-OHCarbon bearing the hydroxyl group.

Note: Chemical shifts in NMR are reported in parts per million (ppm) and are typically referenced to a standard like tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound.

Method: Potassium Bromide (KBr) Pellet

  • Sample Preparation:

    • Thoroughly dry the this compound sample to remove any residual moisture.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.

    • Combine the this compound and KBr in an agate mortar and gently grind with a pestle to a very fine, homogeneous powder. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the collar of a KBr pellet press.

    • Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the press.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Method: Solution-State NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Wipe the outside of the NMR tube before inserting it into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

Benzoin_IR_Correlation cluster_molecule This compound Structure cluster_spectrum Key IR Absorptions mol O // C - C - OH /   | Ph    Ph IR_Peaks Functional Group Wavenumber (cm⁻¹) O-H (alcohol) ~3400 (broad) C=O (ketone) ~1680 (strong) C=C (aromatic) 1600-1450 mol:s->IR_Peaks:f2 O-H Stretch mol:s->IR_Peaks:f4 C=O Stretch mol:s->IR_Peaks:f6 C=C Stretch

Caption: Correlation of key functional groups in this compound with their characteristic IR absorption bands.

Caption: Labeled this compound structure and a summary of its expected ¹H NMR signals.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Benzoin and Benzil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoin and its derivatives are a class of aromatic compounds with applications in organic synthesis, polymer chemistry, and as photoinitiators. Benzil, the oxidation product of this compound, is also a key structural motif in various chemical applications. Given their potential presence in industrial settings and as precursors to other compounds, a sensitive and selective analytical method is essential for their quantification in biological matrices. This is critical for applications ranging from toxicology studies to pharmacokinetic analysis in preclinical research.

This application note details a robust and highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and Benzil in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes the high selectivity of Multiple Reaction Monitoring (MRM) for accurate detection and quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (≥98% purity), Benzil (≥98% purity)

  • Internal Standard (IS): this compound-d10 (or other suitable isotopically labeled standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Plasma: Human plasma (K2-EDTA)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, autosampler vials.

Standard and QC Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Benzil, and this compound-d10 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stocks with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d10 primary stock in acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of matrix interferences from plasma samples.[1]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the cold (4°C) Internal Standard Working Solution (100 ng/mL this compound-d10 in acetonitrile).[1]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm × 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 10% B, ramp to 95% B over 5.0 min, hold at 95% B for 2.0 min, return to 10% B at 7.1 min, and re-equilibrate for 2.9 min. Total run time: 10.0 min.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data and Method Performance

The following tables summarize the proposed MRM transitions and representative method performance characteristics. These transitions are predicted based on the chemical structures of this compound and Benzil and represent a starting point for method development.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound 213.1105.15015Quantifier
213.177.15025Qualifier
Benzil 211.1105.15018Quantifier
211.177.15028Qualifier
This compound-d10 (IS) 223.1110.15015Internal Std.

Table 4: Representative Method Performance Characteristics

ParameterThis compoundBenzil
Retention Time (min) ~ 4.2~ 4.8
Linear Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
LOD (ng/mL) 0.30.3
LOQ (ng/mL) 1.01.0
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%

Visualizations: Workflows and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant lc_sep LC Separation (C18 Gradient) supernatant->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Unknowns calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow from sample preparation to data reporting.

logical_quantification Analyte Analyte Peak Area (e.g., this compound) Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte->Ratio IS Internal Standard Peak Area (this compound-d10) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve For Calibrators FinalConc Determine Final Concentration in Unknown Sample Ratio->FinalConc For Unknowns CalCurve->FinalConc

Caption: Logical diagram of the internal standard quantification process.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound and Benzil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[2] This method can be readily adopted and validated in research and drug development laboratories for toxicological assessments or pharmacokinetic studies involving these compounds. The provided tables and workflows serve as a comprehensive guide for implementation.

References

Application Note: Analysis of Benzoin Synthesis Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of byproducts generated during the thiamine-catalyzed synthesis of benzoin from benzaldehyde. The primary synthesis reaction involves the condensation of two benzaldehyde molecules. However, several side reactions can occur, leading to impurities that affect the final product's purity and yield. This document provides a detailed protocol for the synthesis of this compound, the subsequent sample preparation for GC-MS analysis, and the instrumental conditions for the separation and identification of the main product and its key byproducts, including unreacted benzaldehyde, benzoic acid, benzyl alcohol, and benzil.

Introduction

The this compound condensation is a classic organic reaction that forms a new carbon-carbon bond between two molecules of an aldehyde.[1] While traditionally catalyzed by cyanide, the use of thiamine (Vitamin B1) as a catalyst offers a safer, "greener" alternative.[2] The reaction mechanism involves the thiamine catalyst facilitating the umpolung (polarity reversal) of one benzaldehyde molecule, which then acts as a nucleophile and attacks a second benzaldehyde molecule.

Despite its elegance, the this compound synthesis is not always perfectly selective. Several side reactions can lead to the formation of byproducts. The most common of these include:

  • Oxidation of Benzaldehyde: Benzaldehyde is susceptible to oxidation, especially in the presence of air, to form benzoic acid.

  • Cannizzaro Reaction: Under reaction conditions that are too basic, benzaldehyde can undergo a disproportionation reaction (the Cannizzaro reaction) to yield benzyl alcohol and benzoic acid.

  • Oxidation of this compound: The desired product, this compound, can be oxidized to form benzil, a diketone.

The presence of these byproducts can complicate the purification of this compound and reduce the overall yield. Therefore, a robust analytical method is required to monitor the reaction, identify impurities, and quantify their presence. GC-MS is an ideal technique for this purpose due to its high resolution and ability to provide structural information for the identification of volatile and semi-volatile organic compounds.

Experimental Protocols

I. Thiamine-Catalyzed Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound using thiamine hydrochloride as the catalyst.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ethanol (95%)

  • Benzaldehyde (freshly distilled or from a recently opened bottle to minimize benzoic acid content)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of thiamine hydrochloride in 3 mL of deionized water.

  • Add 10 mL of 95% ethanol to the flask and cool the mixture in an ice bath.

  • Slowly add 5 mL of 2 M NaOH solution to the cooled mixture while stirring. The solution should turn a pale yellow, indicating the formation of the active thiamine ylide catalyst.

  • To this solution, add 10 mL of benzaldehyde.

  • Equip the flask with a reflux condenser and heat the mixture in a water bath at approximately 60°C for 90 minutes with continuous stirring.

  • After the reaction period, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the this compound product.

  • Collect the crude this compound crystals by vacuum filtration and wash them with a small amount of cold 1:1 ethanol/water solution.

  • A small, representative sample of the crude reaction mixture (before crystallization) should be taken for GC-MS analysis.

II. Sample Preparation for GC-MS Analysis

To ensure the accurate analysis of all components, including the acidic benzoic acid, a derivatization step is recommended. Silylation is a common technique to increase the volatility and thermal stability of polar compounds.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Dissolve approximately 10 mg of the crude reaction mixture in 1 mL of dichloromethane in a clean, dry vial.

  • Dry the solution over a small amount of anhydrous sodium sulfate and then carefully transfer the supernatant to a new GC vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • Cool the sample to room temperature before injection into the GC-MS.

III. GC-MS Instrumental Protocol

The following parameters provide a robust method for the separation and identification of the main components of the this compound synthesis reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

GC Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: 40 - 500 amu

  • Solvent Delay: 4 minutes

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the GC-MS analysis of this compound synthesis reaction mixtures under different conditions. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.

Table 1: Analysis of this compound Synthesis under Optimized Conditions

CompoundRetention Time (min)Area %Identification Confirmation
Benzaldehyde~ 5.24.5Mass Spectrum, Library Match
Benzyl alcohol (TMS deriv.)~ 6.80.5Mass Spectrum, Library Match
Benzoic acid (TMS deriv.)~ 8.51.0Mass Spectrum, Library Match
This compound (TMS deriv.) ~ 15.1 93.5 Mass Spectrum, Library Match
Benzil~ 16.20.5Mass Spectrum, Library Match

Table 2: Analysis of this compound Synthesis with Excess Base (Non-Optimized)

CompoundRetention Time (min)Area %Identification Confirmation
Benzaldehyde~ 5.215.2Mass Spectrum, Library Match
Benzyl alcohol (TMS deriv.)~ 6.810.8Mass Spectrum, Library Match
Benzoic acid (TMS deriv.)~ 8.512.5Mass Spectrum, Library Match
This compound (TMS deriv.) ~ 15.1 60.5 Mass Spectrum, Library Match
Benzil~ 16.21.0Mass Spectrum, Library Match

Table 3: Analysis of this compound Synthesis with Air Exposure (Non-Optimized)

CompoundRetention Time (min)Area %Identification Confirmation
Benzaldehyde~ 5.28.0Mass Spectrum, Library Match
Benzyl alcohol (TMS deriv.)~ 6.80.7Mass Spectrum, Library Match
Benzoic acid (TMS deriv.)~ 8.515.3Mass Spectrum, Library Match
This compound (TMS deriv.) ~ 15.1 72.0 Mass Spectrum, Library Match
Benzil~ 16.24.0Mass Spectrum, Library Match

Mandatory Visualization

Benzoin_Synthesis_Byproducts cluster_reactants Reactants cluster_main_reaction Main Reaction cluster_byproducts Byproducts benzaldehyde Benzaldehyde This compound This compound (Desired Product) benzaldehyde->this compound Thiamine Condensation benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation benzaldehyde->benzoic_acid Cannizzaro (Excess Base) benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol Cannizzaro (Excess Base) benzil Benzil This compound->benzil Oxidation

Caption: Signaling pathway of this compound synthesis and its byproducts.

GCMS_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing synthesis This compound Synthesis (Thiamine-catalyzed) dissolution Dissolve in DCM synthesis->dissolution derivatization Derivatize with BSTFA dissolution->derivatization injection Inject into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Peak Area %) identification->quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides an effective means for the separation, identification, and semi-quantitative analysis of the main product and byproducts of the thiamine-catalyzed this compound synthesis. The use of a derivatization step is crucial for the successful analysis of all components, particularly the less volatile and more polar compounds like benzoic acid and this compound. By employing this method, researchers and chemists can effectively monitor the progress and outcome of the this compound condensation, leading to better optimization of reaction conditions for improved yield and purity of the final product. The provided hypothetical data illustrates how the results can be tabulated to compare different reaction conditions and their impact on the product and byproduct distribution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Benzoin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of benzoin. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound purity and the separation of potential impurities. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This document provides a comprehensive experimental protocol, data presentation, and visual workflows to ensure successful implementation.

Introduction

This compound, a fragrant resin, has applications in the pharmaceutical, cosmetic, and food industries. Its purity is a critical quality attribute, directly impacting its efficacy and safety in final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound due to its high resolution and sensitivity.[1] This application note presents a validated HPLC method for the quantitative analysis of this compound, enabling the separation of the main compound from closely related impurities.

Experimental Protocol

This section provides a detailed methodology for the purity assessment of this compound using HPLC.

Materials and Reagents
  • This compound Reference Standard: (≥99.5% purity)

  • This compound Sample: (for analysis)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Methanol (for sample preparation)

  • 0.45 µm Syringe Filters

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data Acquisition and Processing Software

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterSpecification
Column C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV-Vis Detector at 254 nm[2]
Injection Volume 10 µL
Column Temperature 25°C[2]
Run Time 15 minutes
Standard and Sample Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound Reference Standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow steps 2-4 of the standard solution preparation.

Data Presentation

The purity of the this compound sample is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.

Example Chromatographic Data
PeakRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.4515.20.76
This compound 5.82 1950.5 97.53
Impurity 27.1134.31.71
Purity Calculation

The purity of the this compound sample is calculated as follows:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

In the example above: Purity (%) = (1950.5 / (15.2 + 1950.5 + 34.3)) x 100 = 97.53%

Method Validation Summary

The presented HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] A summary of typical validation parameters is provided below.

Validation ParameterTypical Acceptance Criteria
Specificity The this compound peak should be well-resolved from any impurity peaks (Resolution > 2.0).[1]
Linearity (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound purity assessment by HPLC.

Logical_Relationships cluster_factors Key Factors for Accurate Purity Assessment cluster_outcome Desired Outcomes col_select Column Selectivity resolution Good Resolution col_select->resolution mob_phase Mobile Phase Composition mob_phase->resolution peak_shape Symmetrical Peak Shape mob_phase->peak_shape flow_rate Flow Rate Consistency accuracy High Accuracy & Precision flow_rate->accuracy detection_wl Detection Wavelength detection_wl->accuracy sample_prep Sample Preparation sample_prep->accuracy resolution->accuracy peak_shape->accuracy

Caption: Factors influencing the accuracy of HPLC purity assessment.

References

Application Notes: The Role of Benzoin in the Synthesis of the Antiepileptic Drug Phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoin, an organic compound with the formula PhCH(OH)C(O)Ph, serves as a crucial precursor in the synthesis of numerous pharmaceutical drugs, most notably the widely used antiepileptic agent, Phenytoin.[1] This document outlines the application of this compound in the synthesis of Phenytoin, providing detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. The synthesis typically involves a two-step process: the oxidation of this compound to benzil, followed by the condensation of benzil with urea to form Phenytoin.[2]

Experimental Workflows and Logical Relationships

The synthesis of Phenytoin from this compound follows a well-established chemical pathway. The logical flow of this process, from starting materials to the final active pharmaceutical ingredient, is depicted below. This workflow highlights the key stages of the synthesis, including the initial this compound condensation, the subsequent oxidation to benzil, and the final cyclization reaction with urea to yield Phenytoin.

G cluster_0 Step 1: this compound to Benzil cluster_1 Step 2: Benzil to Phenytoin This compound This compound Benzil Benzil This compound->Benzil Oxidation Oxidizing Agent (e.g., Nitric Acid, FeCl3) Oxidizing Agent (e.g., Nitric Acid, FeCl3) Oxidizing Agent (e.g., Nitric Acid, FeCl3)->Benzil Phenytoin Phenytoin Benzil->Phenytoin Cyclization Urea Urea Urea->Phenytoin Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Phenytoin Benzaldehyde Benzaldehyde Benzaldehyde->this compound This compound Condensation

Caption: Synthetic pathway of Phenytoin from Benzaldehyde via this compound and Benzil intermediates.

Quantitative Data Summary

The efficiency of Phenytoin synthesis is highly dependent on the chosen protocol. The following table summarizes the yields reported in various studies, comparing traditional methods with greener alternatives.

StepReagentsSolventReaction TimeYield (%)Melting Point (°C)Reference
This compound to Benzil Conc. Nitric Acid-~2 hours8992[3]
This compound to Benzil FeCl3·6H2OWater90 minutes9495-98[4]
Benzil to Phenytoin Urea, NaOHAbsolute Ethanol8 hours--[3]
Benzil to Phenytoin Urea, KOHDMSO, Water1 hour (Microwave)92 (thiohydantoin intermediate)238-240 (thiohydantoin)[5]
Overall (this compound to Phenytoin) -Water-22-[4]
Overall (this compound to Phenytoin) HP-β-CD, VB1, FeCl3·6H2OWater-67-[4]
Overall (this compound to Phenytoin) Sodium Nitrate, Copper SulfateAcetic Acid1.5 hours95.95-[6]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Phenytoin from this compound.

Protocol 1: Synthesis of Benzil from this compound using Nitric Acid

This protocol follows a traditional method for the oxidation of this compound.

Materials:

  • This compound (50 g, 0.235 mol)

  • Concentrated Nitric Acid (250 mL)

  • Ethanol (95%) for recrystallization

  • 1000 mL Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place 50 g of this compound in a 1000 mL Erlenmeyer flask.

  • In a fume hood, add 250 mL of concentrated nitric acid to the flask.

  • Heat the mixture on a hot plate with occasional shaking. Continue heating for approximately 2 hours, or until the evolution of red-colored nitrogen oxide gas ceases.[3]

  • Cool the reaction mixture in an ice bath.

  • Pour the cooled mixture into a beaker of cold water with vigorous stirring to induce crystallization of the yellow solid, benzil.

  • Collect the crude benzil by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining nitric acid.

  • Recrystallize the crude product from 95% ethanol to obtain pure, yellow, needle-like crystals of benzil.[3]

  • Dry the purified benzil and determine its melting point and yield. The expected melting point is around 95°C.[7]

Protocol 2: Green Synthesis of 1,2-diphenylethanedione (Benzil) from this compound

This protocol utilizes a more environmentally friendly oxidizing agent.[4]

Materials:

  • This compound (3 g, 14.15 mmol)

  • FeCl3·6H2O (16.8 g, 62.2 mmol)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (2 g, 1.42 mmol)

  • Distilled water

  • Reflux apparatus

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 16.8 g of FeCl3·6H2O in 25 mL of distilled water in a round-bottom flask and heat to reflux for 5 minutes.

  • Cool the solution to room temperature and add 2 g of HP-β-CD and 3 g of this compound.

  • Heat the mixture to reflux for 90 minutes.

  • After slightly cooling, pour the reaction solution into 60 mL of cold water and stir until crystallization is complete.

  • Collect the precipitate by vacuum filtration, wash several times with distilled water, and dry to yield 1,2-diphenylethanedione.[4]

Protocol 3: Synthesis of Phenytoin from Benzil

This protocol describes the cyclization reaction to form the final product.

Materials:

  • Benzil (8.8 g, 0.042 mol)

  • Urea (4.38 g, 0.073 mol)

  • Sodium hydroxide pellets (4.7 g, 0.084 mol)

  • Absolute ethanol (200 mL)

  • Round-bottomed flask with reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 1000 mL round-bottomed flask equipped with a reflux condenser, combine 8.8 g of benzil, 4.38 g of urea, and 4.7 g of sodium hydroxide pellets in 200 mL of absolute ethanol.[3]

  • Reflux the mixture for 8 hours.

  • After reflux, pour the mixture into an ice bath, which will cause a solid to form.

  • Filter the solid using a Buchner funnel.

  • The subsequent steps involve acidification to precipitate the final product, which may vary slightly based on specific literature procedures. A common approach is to dissolve the filtered solid in water, followed by acidification with a strong acid like HCl to precipitate the Phenytoin.[3]

Protocol 4: Green Synthesis of Phenytoin from this compound

This protocol presents a one-pot green chemistry approach.[6]

Materials:

  • This compound (5.0 g)

  • Acetic acid (12.5 mL)

  • Sodium nitrate (2 g)

  • 2% Copper sulfate solution (2.5 mL)

  • Round Bottom Flask

  • Stirring and reflux apparatus

  • Filtration apparatus

Procedure:

  • In a Round Bottom Flask, combine 5.0 g of this compound, 12.5 mL of acetic acid, and 2 g of sodium nitrate.

  • Add 2.5 mL of a separately prepared 2% copper sulfate solution to the flask.

  • Stir the mixture under reflux for 1.5 hours.

  • Cool the mixture to 50-60°C and pour it into 125 mL of water, mixing carefully.

  • Allow the mixture to stand for 15 minutes.

  • Filter the product under suction to remove any insoluble by-products.

  • Immediately filter the precipitated product under suction.

  • Recrystallize the product from acetic acid to obtain 5,5-diphenylhydantoin (Phenytoin).[6]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of Phenytoin. While traditional methods involving strong acids are effective, recent advancements have led to the development of greener, more efficient protocols. These newer methods often result in higher yields, shorter reaction times, and reduced environmental impact. The choice of synthetic route will depend on the specific requirements of the laboratory, including considerations of cost, safety, and environmental sustainability. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of pharmaceutical synthesis.

References

Application Notes and Protocols: Cross-Benzoin Condensation for Mixed Acyloin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cross-benzoin condensation is a powerful carbon-carbon bond-forming reaction that enables the synthesis of unsymmetrical α-hydroxy ketones, also known as mixed acyloins. This reaction involves the coupling of two different aldehydes, where one aldehyde acts as an acyl anion equivalent and attacks the other aldehyde. The resulting mixed acyloins are valuable intermediates in organic synthesis due to their bifunctional nature, serving as key building blocks for a variety of complex molecules, including natural products and pharmaceuticals.[1] One notable application is in the synthesis of the antiepileptic drug phenytoin.

Historically catalyzed by cyanide ions, modern advancements have established N-heterocyclic carbenes (NHCs) as highly efficient and versatile catalysts for this transformation.[2] NHCs, generated in situ from stable azolium salts (e.g., thiazolium or triazolium salts), effectively mediate the requisite "umpolung" or polarity reversal of one aldehyde, allowing it to function as a nucleophile.[2]

A significant challenge in cross-benzoin condensation is achieving high chemoselectivity, as the self-condensation of each aldehyde (homo-benzoin condensation) can lead to a mixture of products.[3] However, by carefully selecting the NHC catalyst and optimizing reaction conditions, it is possible to control the reaction's selectivity. For instance, thiazolium-derived NHCs often favor the activation of aromatic aldehydes, while triazolium-derived carbenes can preferentially activate aliphatic aldehydes, thus directing the cross-coupling pathway.[4] This application note provides an overview of the reaction mechanism, quantitative data for various reaction systems, and detailed experimental protocols for the synthesis of mixed acyloins.

Reaction Mechanism

The generally accepted mechanism for the NHC-catalyzed cross-benzoin condensation begins with the deprotonation of an azolium salt precatalyst by a base to generate the active N-heterocyclic carbene (NHC). The NHC then nucleophilically attacks the carbonyl carbon of one aldehyde (Aldehyde 1), forming a tetrahedral intermediate. A subsequent proton transfer leads to the formation of the key Breslow intermediate, which is an acyl anion equivalent. This nucleophilic intermediate then attacks the carbonyl carbon of the second aldehyde (Aldehyde 2). The resulting adduct undergoes proton transfer and subsequent elimination of the NHC catalyst to yield the final mixed acyloin product and regenerate the catalyst for the next cycle.

NHC_Catalyzed_Cross_Benzoin_Condensation cluster_cycle Catalytic Cycle cluster_precatalyst Catalyst Generation NHC NHC Catalyst Adduct1 Initial Adduct NHC->Adduct1 + Aldehyde 1 Aldehyde1 Aldehyde 1 (R1CHO) Aldehyde1->Adduct1 Breslow Breslow Intermediate (Acyl Anion Equivalent) Adduct1->Breslow Proton Transfer Adduct2 Coupled Adduct Breslow->Adduct2 + Aldehyde 2 Aldehyde2 Aldehyde 2 (R2CHO) Aldehyde2->Adduct2 Product Mixed Acyloin Product Adduct2->Product Proton Transfer & Catalyst Regen. Product->NHC Catalyst Regeneration Precatalyst Azolium Salt (Precatalyst) NHC_gen NHC Catalyst Precatalyst->NHC_gen Base Base Base->NHC_gen

Caption: NHC-Catalyzed Cross-Benzoin Condensation Mechanism.

Data Presentation: Quantitative Analysis of Cross-Benzoin Reactions

The following tables summarize the reaction conditions and outcomes for various NHC-catalyzed cross-benzoin condensations, allowing for a direct comparison of different catalytic systems and substrates.

Table 1: Thiazolium Salt-Catalyzed Cross-Benzoin Condensation

EntryAldehyde 1 (Acyl Anion Donor)Aldehyde 2 (Acyl Anion Acceptor)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1BenzaldehydeAcetaldehydeThiazolium Salt 1 (20)DBUTHFRT2485[4]
24-MeO-BenzaldehydeAcetaldehydeThiazolium Salt 1 (20)DBUTHFRT2482[4]
32-NaphthaldehydeAcetaldehydeThiazolium Salt 1 (20)DBUTHFRT2475[4]
43-Phenylpropanal2-Cl-BenzaldehydeThiazolium Salt 2 (10)Cs₂CO₃THF601288[2]
5Cyclohexanecarboxaldehyde2-F-BenzaldehydeThiazolium Salt 2 (10)Cs₂CO₃THF601281[2]

Catalyst Structures available in the references.

Table 2: Triazolium Salt-Catalyzed Cross-Benzoin Condensation

EntryAldehyde 1 (Acyl Anion Donor)Aldehyde 2 (Acyl Anion Acceptor)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1AcetaldehydeBenzaldehydeTriazolium Salt 3 (20)DBUTHFRT2478[4]
2Acetaldehyde4-CF₃-BenzaldehydeTriazolium Salt 3 (20)DBUTHFRT2488[4]
3Propanal4-Cl-BenzaldehydeTriazolium Salt 4 (10)DBUCH₂Cl₂RT1695[2]
4Isobutyraldehyde2-MeO-BenzaldehydeTriazolium Salt 4 (10)DBUCH₂Cl₂RT1692[2]
53-PhenylpropanalBenzaldehydeChiral Triazolium Salt 5 (10)DBUTolueneRT4869 (65% ee)[5]

Catalyst Structures available in the references.

Experimental Workflow

The general workflow for a cross-benzoin condensation involves the setup of an inert atmosphere reaction, addition of reagents, monitoring of the reaction, workup, and purification of the final product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry reaction flask under inert atmosphere (N₂ or Ar) B Add Azolium salt precatalyst and solvent A->B C Add Base to generate NHC B->C D Add Aldehyde 1 (Acyl Donor) C->D E Add Aldehyde 2 (Acceptor) D->E F Stir at specified temperature E->F G Monitor reaction by TLC or GC/LC-MS F->G H Quench reaction (e.g., with aq. NH₄Cl) G->H I Extract with organic solvent H->I J Dry organic layer and concentrate in vacuo I->J K Purify by flash column chromatography J->K L Characterize product (NMR, IR, MS) K->L

Caption: General Experimental Workflow for Cross-Benzoin Condensation.

Detailed Experimental Protocols

Protocol 1: Thiazolium-Catalyzed Cross-Benzoin Reaction of an Aromatic and Aliphatic Aldehyde

This protocol is a representative procedure for the cross-coupling of an aromatic aldehyde (acting as the acyl anion equivalent) with an aliphatic aldehyde.

Materials:

  • 3-Benzyl-4-methylthiazolium chloride (Catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzaldehyde (freshly distilled)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiazolium salt catalyst (e.g., 0.1 mmol, 10 mol%).

  • Seal the flask with a septum and purge with dry nitrogen or argon gas for 10 minutes.

  • Add anhydrous THF (5.0 mL) via syringe.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv) via syringe.

  • Add propanal (1.2 mmol, 1.2 equiv) via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DBU (0.12 mmol, 12 mol%) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mixed acyloin.

Protocol 2: Triazolium-Catalyzed Asymmetric Cross-Benzoin Reaction

This protocol outlines a general procedure for an enantioselective cross-benzoin reaction using a chiral triazolium salt precatalyst.

Materials:

  • Chiral Triazolium Salt (e.g., derived from aminoindanol or camphor)

  • Cesium carbonate (Cs₂CO₃) or DBU

  • Aromatic Aldehyde 1

  • Aliphatic Aldehyde 2

  • Anhydrous Toluene or CH₂Cl₂

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the chiral triazolium salt (0.05 mmol, 5 mol%) and the base (e.g., Cs₂CO₃, 0.1 mmol, 10 mol%) to an oven-dried reaction vial containing a stir bar.

  • Add anhydrous toluene (2.0 mL) and stir the suspension for 15-30 minutes at room temperature to pre-generate the NHC.

  • Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the mixture.

  • Add the aliphatic aldehyde (1.5 mmol, 1.5 equiv) and seal the vial.

  • Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for the required time (e.g., 24-72 hours).

  • Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis.

  • After completion, allow the mixture to cool to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the enantioenriched mixed acyloin.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The N-heterocyclic carbene-catalyzed cross-benzoin condensation is a highly effective and atom-economical method for the synthesis of mixed acyloins. By carefully selecting the catalyst—thiazolium salts for activating aromatic aldehydes and triazolium salts for aliphatic aldehydes—chemoselective coupling can be achieved. Furthermore, the use of chiral NHCs provides access to enantioenriched α-hydroxy ketones, which are crucial chiral building blocks in drug development and natural product synthesis. The protocols provided herein offer a starting point for researchers to explore and optimize this powerful transformation for their specific synthetic needs.

References

Application Notes and Protocols: Thiazolium Salt-Catalyzed Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzoin Condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes, typically aromatic, to form an α-hydroxy ketone, also known as an acyloin.[1][2] This reaction, first reported in 1832 by Liebig and Wöhler, has become a cornerstone in organic synthesis.[3] While initially catalyzed by cyanide, the use of thiazolium salts, particularly in the form of N-heterocyclic carbenes (NHCs), has gained significant traction as a safer and more versatile alternative.[2][4][5] The thiazolium salt catalyst facilitates a crucial umpolung (polarity reversal) of one aldehyde molecule, enabling it to act as a nucleophile and attack a second aldehyde molecule.[3] This methodology is foundational in the synthesis of various organic compounds, including precursors for pharmaceuticals like the antiepileptic drug phenytoin.[6][7]

These application notes provide detailed protocols for the thiazolium salt-catalyzed homocoupling of benzaldehyde to this compound, including a green chemistry approach in water, and its subsequent application in the synthesis of phenytoin. Additionally, a summary of various catalysts and their efficiencies is presented.

Catalytic Cycle of Thiazolium Salt-Catalyzed this compound Condensation

The catalytic cycle, first elucidated by Breslow, begins with the deprotonation of the thiazolium salt by a base to form the active N-heterocyclic carbene (NHC) catalyst.[1][8] This carbene then nucleophilically attacks the carbonyl carbon of an aldehyde. A subsequent proton transfer generates the key "Breslow intermediate," an enaminol species that acts as an acyl anion equivalent.[2][9] This nucleophilic intermediate then attacks a second molecule of the aldehyde. Finally, the catalyst is regenerated, releasing the this compound product.[10]

Catalytic Cycle cluster_cycle Catalytic Cycle Thiazolium_Salt Thiazolium Salt NHC N-Heterocyclic Carbene (NHC) Thiazolium_Salt->NHC -H+ Adduct Tetrahedral Adduct NHC->Adduct + Aldehyde Breslow_Intermediate Breslow Intermediate Benzoin_Release This compound Product Release Breslow_Intermediate->Benzoin_Release + Aldehyde Adduct->Breslow_Intermediate Proton Transfer Benzoin_Release->Thiazolium_Salt Release of this compound Phenytoin_Synthesis_Workflow Benzaldehyde Benzaldehyde Benzoin_Condensation This compound Condensation (Thiazolium Salt Catalyst) Benzaldehyde->Benzoin_Condensation This compound This compound Benzoin_Condensation->this compound Oxidation Oxidation (e.g., Nitric Acid) This compound->Oxidation Benzil Benzil Oxidation->Benzil Cyclization Cyclization with Urea (Base) Benzil->Cyclization Phenytoin Phenytoin Cyclization->Phenytoin

References

Troubleshooting & Optimization

Technical Support Center: Cyanide-Catalyzed Benzoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions and other common issues encountered during the cyanide-catalyzed synthesis of benzoin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the experiment, offering potential causes and solutions.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A low yield is one of the most frequent issues. Several factors can contribute to this:

  • Impure Starting Material: The purity of the benzaldehyde is critical. Benzaldehyde can easily oxidize in the presence of air to form benzoic acid.[1][2] This impurity interferes with the reaction, and using crude or old benzaldehyde can reduce the yield to 50% or less.[3]

  • Competing Side Reactions: Under certain conditions, side reactions such as the Cannizzaro reaction can consume the starting material, reducing the amount available for this compound formation.[4]

  • Incorrect Stoichiometry or Reaction Time: Deviations from the established protocol, such as incorrect solvent ratios or insufficient heating time, can lead to an incomplete reaction.[1][3] The reaction may sometimes be complete in as little as ten minutes if crystallization begins rapidly, but it is typically heated for at least 30 minutes.[3]

Solution:

  • Always use freshly distilled or purified benzaldehyde. To purify, wash commercial benzaldehyde with a sodium carbonate solution, dry it, and distill it, collecting the fraction at 178–180°C.[3]

  • Carefully control the reaction conditions to minimize side reactions (see subsequent questions).

  • Adhere strictly to the validated experimental protocol for reactant quantities, solvent volumes, and reaction time.

Q2: I've noticed my crude product is acidic. What is this impurity and how can I prevent it?

The acidic impurity is almost certainly benzoic acid.

  • Cause: Benzoic acid is formed by the oxidation of benzaldehyde by atmospheric oxygen.[2] This is a common issue with aged benzaldehyde.

  • Prevention: The most effective prevention is to use pure, freshly distilled benzaldehyde for the reaction.[3] Storing benzaldehyde under an inert atmosphere (like nitrogen or argon) can also slow this degradation.

  • Removal: Benzoic acid can be removed from the crude product by washing it with a dilute basic solution, such as aqueous sodium carbonate, during the workup procedure.

Q3: What is the Cannizzaro reaction, and is it a concern in this synthesis?

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) to yield a primary alcohol and a carboxylic acid.[4][5]

  • Reaction: 2 PhCHO + OH⁻ → Ph-CH₂OH (Benzyl alcohol) + Ph-COO⁻ (Benzoate)

  • Relevance: While benzaldehyde can undergo the Cannizzaro reaction, the this compound condensation is kinetically favored in the presence of the cyanide catalyst.[6][7] The unique catalytic cycle involving the cyanide ion is more efficient under typical reaction conditions. However, using a very high concentration of base without an effective catalyst could promote the Cannizzaro reaction.[4] By following the standard cyanide-catalyzed protocol, this side reaction is generally minimized and not a primary concern.

Q4: My final product is yellow instead of white. What does this indicate?

A yellow color in the product typically indicates the presence of benzil.

  • Cause: Benzil is the diketone formed from the oxidation of the α-hydroxyketone group in this compound.[8][9] This can occur if oxidizing agents are present or if the reaction mixture is exposed to air for prolonged periods at high temperatures.

  • Prevention: While difficult to eliminate completely without a fully inert atmosphere, you can minimize this by avoiding unnecessarily long heating times.

  • Removal: this compound and benzil have different solubilities and can typically be separated during the recrystallization step. Benzil is generally more soluble in ethanol than this compound.[10] Careful recrystallization from 95% ethanol should yield pure, white this compound crystals.[3]

Q5: My product oiled out and will not crystallize. What should I do?

An oily product that fails to crystallize is usually due to the presence of significant impurities that depress the melting point.

  • Inducing Crystallization: First, try to induce crystallization by scratching the inside surface of the flask with a glass stirring rod at the solvent line.[11][12] Seeding the mixture with a tiny crystal of pure this compound, if available, can also be effective.

  • Purification: If the product remains an oil, direct recrystallization will be ineffective. The impurities must be removed by another method. Column chromatography is a viable option for separating the this compound from the impurities causing it to oil out.

  • Check Solvents: Ensure you are using the correct solvent for recrystallization (95% ethanol is standard) and that you are not using an excessive amount, which could prevent the product from crystallizing upon cooling.[3]

Data Summary: Factors Influencing Yield and Purity

The following table summarizes key experimental parameters and their impact on the outcome of the this compound synthesis.

ParameterConditionExpected OutcomePotential Side Reaction/IssueCitation
Benzaldehyde Purity Freshly distilled, pureHigh yield of this compound (90-92% crude)[3]
Old, contains benzoic acidVery low yield (<50%)Inhibition of the cyanide catalyst[2][3]
Reaction Conditions Cyanide catalyst in aq. ethanolEfficient formation of this compound[3][6]
Strongly alkaline, no cyanide catalystCannizzaro reactionForms benzyl alcohol and benzoic acid[4][5]
Atmosphere/Heat Prolonged heating in the presence of airOxidation of this compound productForms yellow benzil impurity[1][8]
Workup Recrystallization from 95% ethanolPure, white crystalline this compound[3][13]

Detailed Experimental Protocols

1. Synthesis of Crude this compound (Adapted from Organic Syntheses) [3]

Safety Note: This reaction uses sodium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and prevent it from coming into contact with acid, which liberates deadly hydrogen cyanide gas.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 125 mL of 95% ethanol, 100 mL of water, and 100 g (96 mL) of pure, freshly distilled benzaldehyde.

  • Add 10 g of sodium cyanide (96–98%) to the mixture.

  • Heat the mixture to a boil on a steam bath or heating mantle and maintain a gentle reflux for 30 minutes. Crystals of this compound should begin to separate from the hot solution after about 20 minutes.

  • After the reflux period, cool the flask first to room temperature and then in an ice-water bath to complete crystallization.

  • Collect the crude this compound crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small portion of cold water to remove residual cyanide.

  • Allow the crude product to air dry. The expected yield of crude this compound is 90–92 g.

2. Purification of this compound by Recrystallization [2][3]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add hot 95% ethanol. Use approximately 7-8 mL of ethanol for every 1 gram of crude product.[1][3]

  • Heat the mixture on a hot plate until the this compound is completely dissolved. Do not overheat.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. White, pure crystals of this compound will form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration and wash them with a minimal amount of ice-cold 95% ethanol.

  • Dry the crystals completely to obtain the final product. The melting point of pure this compound is 137°C.[9]

Visual Guides: Mechanisms and Workflows

Benzoin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reactants2 cluster_product Product Benzaldehyde1 Benzaldehyde Cyanohydrin Cyanohydrin Intermediate Benzaldehyde1->Cyanohydrin + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Cyanohydrin Carbanion Nucleophilic Carbanion Cyanohydrin->Carbanion Proton Transfer Adduct Adduct Carbanion->Adduct + Benzaldehyde This compound This compound Adduct->this compound Proton Transfer & -CN⁻ Benzaldehyde2 Benzaldehyde (2nd Molecule) Benzaldehyde2->Adduct

Caption: Mechanism of the cyanide-catalyzed this compound condensation.

Side_Reactions Benzaldehyde Benzaldehyde (Starting Material) This compound This compound (Desired Product) Benzaldehyde->this compound  Main Reaction  (+ CN⁻) BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid  Side Reaction 1  (Air Oxidation) Cannizzaro Benzyl Alcohol + Benzoic Acid Benzaldehyde->Cannizzaro  Side Reaction 2  (Strong Base) Benzil Benzil (Yellow Impurity) This compound->Benzil  Side Reaction 3  (Product Oxidation)

Caption: Overview of major side reactions in this compound synthesis.

Troubleshooting_Workflow sol sol cause cause start Problem Encountered p1 p1 start->p1 Low Yield? c1 Cause: Impure Benzaldehyde? (Contains Benzoic Acid) p1->c1 Yes p2 Yellow Product? p1->p2 No s1 Solution: Purify Benzaldehyde by distillation before use. c1->s1 c2 Cause: Oxidation of this compound to Benzil? p2->c2 Yes p3 Product is Oily/ Won't Crystallize? p2->p3 No s2 Solution: Purify by careful recrystallization from ethanol. c2->s2 c3 Cause: High level of mixed impurities? p3->c3 Yes s3 Solution: Try scratching flask to induce crystallization. If fails, purify by column chromatography. c3->s3

Caption: Troubleshooting workflow for common this compound synthesis issues.

References

Troubleshooting low yields in asymmetric Benzoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in asymmetric Benzoin synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My asymmetric this compound condensation is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in asymmetric this compound synthesis can arise from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Catalyst Deactivation: N-heterocyclic carbene (NHC) catalysts are sensitive to air and moisture. Improper handling or storage can lead to deactivation and a subsequent drop in catalytic activity.

  • Poor Quality of Reagents: The purity of the aldehyde substrate is crucial. Impurities can act as catalyst poisons or participate in side reactions, reducing the yield of the desired this compound product.[1] Aldehydes are also prone to oxidation to carboxylic acids, which can react with the base and inhibit the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the reaction. Excessively high temperatures can promote side reactions and catalyst decomposition, while a temperature that is too low may lead to an incomplete reaction.[1][2]

  • Incorrect Stoichiometry: The molar ratio of the catalyst, base, and substrate is critical for optimal results. An insufficient amount of catalyst or base will result in a sluggish or incomplete reaction.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to poor mass transfer, preventing the catalyst from efficiently interacting with the substrate.[1]

Q2: I am observing the formation of multiple unexpected byproducts. What could be the cause?

The formation of byproducts is a common issue that can significantly lower the yield of the desired chiral this compound. Potential causes include:

  • Side Reactions: Aldehydes can undergo various side reactions, such as the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) under basic conditions, especially with aldehydes lacking an α-hydrogen.

  • Reversibility of the Reaction: The homo-benzoin condensation can be a reversible process. This can lead to the formation of a mixture of products, especially in cross-benzoin reactions.[3]

  • Substrate Decomposition: Some aldehydes are unstable under the reaction conditions and may decompose over time, leading to a complex mixture of products.

Q3: My reaction is not proceeding to completion, even after an extended reaction time. What should I check?

An incomplete reaction can be frustrating. Here are a few things to consider:

  • Catalyst Activity: As mentioned, the catalyst may have been deactivated. It may be necessary to use a fresh batch of catalyst or to handle it under strictly inert conditions.

  • Insufficient Base: The generation of the active NHC catalyst from its precatalyst (e.g., a triazolium salt) requires a base. If the base is not strong enough or is used in an insufficient amount, the concentration of the active catalyst will be low, leading to a slow or incomplete reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.[4][5] A solvent that does not adequately dissolve the reactants or the catalyst can hinder the reaction.

Q4: I am achieving a high yield, but the enantioselectivity (ee) of my product is low. What can I do to improve it?

Low enantioselectivity is a critical issue in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction:

  • Catalyst Structure: The structure of the chiral NHC catalyst is the primary determinant of enantioselectivity. The steric and electronic properties of the substituents on the N-heterocyclic ring play a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other.[6]

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states leading to the two enantiomers.[7]

  • Base: The choice and amount of base can influence the enantioselectivity. For instance, using cesium acetate as a base has been shown to suppress racemization in some cases.[8]

  • Solvent: The solvent can affect the conformation of the catalyst and the transition state, thereby influencing the enantioselectivity.[5]

Data Presentation: Reaction Parameter Optimization

The following tables summarize the effect of different reaction parameters on the yield and enantioselectivity of the asymmetric this compound condensation, based on published data.

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
0.59878[2]
25982[2]
490>99[9]
5-20(Typical Range)-[2]

Table 2: Influence of Reaction Temperature on Yield and Enantioselectivity

Temperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
305982[2]
409986[2]
504678[2]
-20-(Used to suppress racemization)[7][8]

Table 3: Solvent Screening for Enantioselective this compound Condensation

SolventYield (%)Enantiomeric Excess (ee %)Reference
THF8592[5]
Toluene6588[5]
CH2Cl27290[5]
Dioxane5885[5]
WaterGood to HighHigh[10][11]

Experimental Protocols

General Protocol for an N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric this compound Condensation:

Note: This is a generalized procedure. Specific conditions may vary depending on the substrate and catalyst used.

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The aldehyde substrate should be purified (e.g., by distillation or recrystallization) to remove any acidic impurities. Anhydrous solvent should be used.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral NHC precatalyst (e.g., a triazolium salt) and the base (e.g., Cs2CO3 or DBU).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Substrate Addition: Add the purified aldehyde to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Asymmetric this compound Synthesis P1 Incomplete Reaction start->P1 P2 Byproduct Formation start->P2 P3 Low Enantioselectivity start->P3 C1 Catalyst Deactivation (Air/Moisture Sensitive) P1->C1 C2 Impure Reagents (Aldehyde Oxidation) P1->C2 C3 Suboptimal Temperature P1->C3 C4 Incorrect Stoichiometry (Catalyst/Base) P1->C4 C8 Solvent Effects P1->C8 P2->C2 P2->C3 C5 Side Reactions (e.g., Cannizzaro) P2->C5 C6 Reaction Reversibility P2->C6 P3->C3 C7 Inappropriate Catalyst Structure P3->C7 P3->C8 S1 Use Fresh Catalyst Handle under Inert Atmosphere C1->S1 S2 Purify Aldehyde Use Anhydrous Reagents C2->S2 S3 Optimize Temperature (Often Lower for ee) C3->S3 S4 Verify Stoichiometry C4->S4 S5 Modify Reaction Conditions (Base, Solvent) C5->S5 C6->S5 S6 Screen Chiral Catalysts C7->S6 S7 Screen Solvents C8->S7

Caption: Troubleshooting workflow for low yields in asymmetric this compound synthesis.

Benzoin_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst Triazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Precatalyst->NHC + Base - H-Base+ Base Base Breslow Breslow Intermediate (Umpolung) NHC->Breslow + Aldehyde (1) Aldehyde1 Aldehyde (1) Adduct Tetrahedral Intermediate Breslow->Adduct + Aldehyde (2) Aldehyde2 Aldehyde (2) Product α-Hydroxy Ketone (this compound) Adduct->Product Proton Transfer Product->NHC - Product (Catalyst Regeneration)

References

Technical Support Center: Optimization of Catalyst Loading in Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Benzoin condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the this compound condensation?

A1: The catalyst is essential for the this compound condensation as it facilitates the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon.[1][2][3][4][5] Typically, the carbonyl carbon is electrophilic. The catalyst, a nucleophile such as cyanide or an N-heterocyclic carbene (NHC), attacks the carbonyl carbon.[1][6][7][8][9] This leads to the formation of an intermediate (like a cyanohydrin or a Breslow intermediate) where the former carbonyl carbon becomes nucleophilic after deprotonation.[1][3][4][7][10] This nucleophilic intermediate can then attack a second aldehyde molecule, leading to the formation of the characteristic α-hydroxy ketone product, this compound.[1][6][7][9]

Q2: What are the common types of catalysts used for this compound condensation?

A2: The most common catalysts are cyanide ions (e.g., from KCN or NaCN) and N-heterocyclic carbenes (NHCs).[1][6][8] Thiamine (Vitamin B1), in the form of thiamine hydrochloride, is also a widely used and less toxic alternative to cyanide, acting as a precursor to an NHC catalyst.[2][11][12][13] Thiazolium and triazolium salts are common precursors for generating NHC catalysts.[3][8]

Q3: How does catalyst loading affect the reaction yield and rate?

A3: Catalyst loading is a critical parameter. Insufficient catalyst will result in a slow or incomplete reaction, leading to low yields. Conversely, excessively high catalyst loading does not always guarantee better results and can sometimes lead to the formation of byproducts.[14] The optimal loading depends on the specific catalyst, substrate, and reaction conditions. For some NHC-catalyzed reactions, loadings as high as 50 mol% have been reported, while optimized conditions can reduce this to as low as 1-2 mol%.[14][15][16][17][18] Kinetic studies show that the reaction rate can become independent of the aldehyde concentration at high catalyst concentrations, indicating a change in the rate-determining step.[19]

Q4: Can the catalyst be recovered and reused?

A4: In principle, the catalyst is regenerated at the end of the reaction cycle.[1][20] This opens up the possibility of using a substoichiometric amount of catalyst. Some modern catalytic systems, particularly those involving heterogeneous or immobilized catalysts, are designed for easier recovery and reuse to improve the sustainability of the process.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Impure Benzaldehyde Benzaldehyde can readily oxidize to benzoic acid, which can inhibit the reaction by neutralizing the basic conditions required for catalyst activation.[21][22] Solution: Use freshly distilled or commercially available pure benzaldehyde.[23]
Inactive Catalyst The catalyst may have decomposed or was not activated properly. For instance, thiamine is heat-sensitive and can decompose if heated too vigorously.[11] The active form of the NHC catalyst from its salt precursor requires a base for deprotonation. Solution: Ensure proper catalyst handling and activation. For thiamine, add the base slowly while cooling the mixture.[11][24] For NHCs, ensure the base is strong enough and added under appropriate conditions.
Incorrect Catalyst Loading Too little catalyst will result in a slow and incomplete reaction. Solution: Increase the catalyst loading incrementally. Consult literature for optimal loading for your specific catalyst and substrate.[25]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time all play a crucial role. For example, too much water can cause the benzaldehyde to precipitate, hindering the reaction.[11] Solution: Optimize reaction parameters. Ensure the solvent system adequately dissolves both the catalyst and the substrate.[1]
Presence of Oxygen Oxygen can oxidize the benzaldehyde starting material. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is sensitive to oxidation.

Problem 2: Formation of Side Products

Possible Cause Troubleshooting Steps
Oxidation of Benzaldehyde As mentioned, benzaldehyde can oxidize to benzoic acid.[21][22] Solution: Use pure starting materials and consider running the reaction under an inert atmosphere.
Cannizzaro Reaction If too much strong base is used, benzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form benzyl alcohol and benzoic acid, especially at elevated temperatures.[26] Solution: Carefully control the amount of base added. The pH should be just basic enough to activate the catalyst.
Formation of Unidentified Colored Byproducts This can be an issue with certain substrates, such as furaldehyde.[27] Solution: Purification methods like recrystallization or column chromatography may be necessary to isolate the desired this compound product.

Data Presentation: Catalyst Loading and Yields

CatalystCatalyst Loading (mol%)SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazolium Carbene50Aromatic Aldehydes--Mild Conditions-Good[15][18]
Chiral Precatalyst B23,4-(Methylenedioxy)cinnamaldehydeCs₂CO₃CHCl₃40-99[14]
Chiral Precatalyst B1.53,4-(Methylenedioxy)cinnamaldehydeCs₂CO₃CHCl₃40-93[14]
Chiral Precatalyst B13,4-(Methylenedioxy)cinnamaldehydeCs₂CO₃CHCl₃40-22[14]
IMes·HCl-BenzaldehydeDBUSolvent-free70W (Microwave)0.08High[28]
Thiamine HCl~1BenzaldehydeNaOHEthanol/Water601-2-[2]
Sodium Cyanide~10Benzaldehyde-Ethanol/WaterReflux0.590-92[23]

Experimental Protocols

1. This compound Condensation using Thiamine Hydrochloride Catalyst

This protocol is based on a common laboratory procedure.[2][11][12][24]

  • Materials:

    • Thiamine hydrochloride (0.80 g)

    • Water (2.5 mL)

    • 95% Ethanol (7.5 mL)

    • 5M Sodium hydroxide (NaOH) solution (1.5 mL)

    • Benzaldehyde (5.0 mL, freshly distilled)

    • 50 mL Erlenmeyer flask

    • Ice bath

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

    • Add 7.5 mL of 95% ethanol to the thiamine solution.

    • Cool the flask in an ice bath for several minutes.

    • In a separate small flask, cool 1.5 mL of 5M NaOH solution in the ice bath.

    • While keeping the thiamine solution in the ice bath, slowly add the cooled 5M NaOH solution dropwise over 3-5 minutes with constant swirling. The solution will turn yellow.

    • Remove the flask from the ice bath and add 5.0 mL of benzaldehyde all at once.

    • Swirl the flask to ensure the benzaldehyde mixes well with the yellow aqueous layer.

    • Seal the flask (e.g., with Parafilm) and allow it to stand at room temperature for at least 24 hours.

    • After the reaction period, cool the mixture in an ice bath to induce crystallization of the this compound product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol or a methanol/water mixture to obtain pure this compound.

2. This compound Condensation using an N-Heterocyclic Carbene (NHC) Precursor

This is a general procedure and may need optimization for specific NHC precursors.

  • Materials:

    • NHC precursor salt (e.g., an imidazolium or triazolium salt)

    • Anhydrous solvent (e.g., THF, CH₂Cl₂)

    • Base (e.g., potassium tert-butoxide, DBU)

    • Aromatic aldehyde

    • Reaction flask with a magnetic stirrer

    • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Procedure:

    • To a flame-dried reaction flask under an inert atmosphere, add the NHC precursor salt and the anhydrous solvent.

    • Add the base to the stirred suspension to generate the active NHC catalyst in situ. The reaction mixture may change color.

    • After stirring for a short period (e.g., 15-30 minutes) to ensure catalyst formation, add the aromatic aldehyde to the reaction mixture.

    • Stir the reaction at the desired temperature (which could be room temperature or elevated) and monitor its progress using a suitable technique (e.g., TLC).[26]

    • Once the reaction is complete, quench the reaction (e.g., by adding water or a dilute acid).

    • Extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Catalyst Precursor B Add Solvent A->B C Cool Mixture B->C D Add Base for Activation C->D E Add Aldehyde Substrate D->E F Stir at Defined Temperature E->F G Monitor Reaction Progress (TLC) F->G H Quench Reaction G->H Reaction Complete I Induce Crystallization (Cooling) H->I J Isolate Product (Filtration) I->J K Purify Product (Recrystallization) J->K

Caption: Experimental workflow for this compound condensation.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckPurity Check Purity of Benzaldehyde Start->CheckPurity CheckCatalyst Check Catalyst Activity & Activation CheckPurity->CheckCatalyst Pure Purify Use Freshly Distilled Benzaldehyde CheckPurity->Purify Impure CheckLoading Is Catalyst Loading Optimal? CheckCatalyst->CheckLoading Active Reactivate Ensure Proper Base Addition & Temperature Control CheckCatalyst->Reactivate Inactive CheckConditions Review Reaction Conditions (Temp, Solvent) CheckLoading->CheckConditions Optimal AdjustLoading Increase Catalyst Loading CheckLoading->AdjustLoading Too Low OptimizeConditions Optimize Temperature and Solvent System CheckConditions->OptimizeConditions Suboptimal End Improved Yield Purify->End Reactivate->End AdjustLoading->End OptimizeConditions->End

Caption: Troubleshooting decision tree for low yield.

Catalyst_Loading_Effect cluster_main Effect of Catalyst Loading on Reaction Outcome Low Low Loading Optimal Optimal Loading ResultLow Slow/Incomplete Reaction Low Yield Low->ResultLow High High Loading ResultOptimal Efficient Reaction High Yield Optimal->ResultOptimal ResultHigh Rate Plateaus Potential Side Reactions No Yield Improvement High->ResultHigh

References

Preventing Benzil formation during Benzoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of benzil during benzoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of benzil formation during this compound synthesis?

A1: Benzil is the product of the oxidation of this compound. The primary cause of its formation during the synthesis of this compound is the presence of an oxidizing agent. Atmospheric oxygen is a common culprit, especially under the basic conditions often used in the reaction. The this compound product, an α-hydroxyketone, can form an enediolate intermediate in the presence of a base, and this intermediate is particularly susceptible to oxidation by air.[1]

Q2: How does the purity of the starting benzaldehyde affect benzil formation?

A2: The purity of benzaldehyde is critical for a successful this compound condensation with minimal side products. Benzaldehyde can easily oxidize to benzoic acid upon exposure to air.[2][3] This impurity can interfere with the catalytic cycle of the this compound condensation, leading to lower yields of this compound and potentially promoting side reactions.[3][4] It is highly recommended to use freshly distilled or commercially available pure benzaldehyde for the best results.[3][4][5][6]

Q3: Can the choice of catalyst influence the amount of benzil formed?

A3: While the primary role of the catalyst (cyanide or an N-heterocyclic carbene from thiamine) is to facilitate the this compound condensation, the overall reaction conditions associated with each catalyst can influence the extent of this compound oxidation. For instance, thiamine-catalyzed reactions are often run at milder temperatures, which can help minimize side reactions.[2][6] However, the basic conditions required to generate the active carbene from thiamine can still render the this compound product susceptible to air oxidation.[1]

Q4: Are there specific reaction conditions that favor the formation of this compound over benzil?

A4: Yes, controlling the reaction conditions is key to maximizing the yield of this compound while minimizing benzil formation. Key parameters to control include:

  • Temperature: For thiamine-catalyzed reactions, maintaining a temperature between 60-65°C is recommended, as higher temperatures can lead to undesirable side reactions.[3][6]

  • Reaction Time: Following the recommended reaction time is important. For the cyanide-catalyzed method, a 30-minute boiling period is often sufficient.[4] For the thiamine-catalyzed reaction, longer reaction times at moderate temperatures are typical.[2][7]

  • Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of this compound to benzil by excluding atmospheric oxygen.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Significant amount of yellow precipitate (benzil) observed. 1. Presence of atmospheric oxygen in the reaction flask. 2. The benzaldehyde starting material has been partially oxidized to benzoic acid. 3. Reaction temperature is too high, promoting side reactions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use. 2. Use freshly distilled or pure benzaldehyde.[3][4] 3. Carefully monitor and control the reaction temperature within the recommended range.[3][6]
Low yield of this compound. 1. Impure benzaldehyde. 2. Inefficient catalyst generation (for thiamine-catalyzed reactions). 3. Incorrect stoichiometry of reactants. 4. Sub-optimal reaction time or temperature.1. Ensure the purity of benzaldehyde by distillation or using a fresh bottle.[3][4] 2. When preparing the thiamine catalyst, add the base slowly and with cooling to ensure the formation of the active ylide.[2][5] 3. Carefully measure all reactants. 4. Adhere to the recommended reaction time and temperature for the specific protocol being used.
Reaction fails to proceed or is very slow. 1. Inactive catalyst. 2. Presence of significant impurities in the starting materials or solvent. 3. Incorrect pH for the reaction.1. For thiamine-catalyzed reactions, ensure the thiamine hydrochloride is properly converted to the active catalyst with a base.[2] For cyanide-catalyzed reactions, use a reputable source of sodium or potassium cyanide. 2. Use pure, dry solvents and high-purity benzaldehyde. 3. Ensure the reaction mixture is sufficiently basic for the catalyst to be active.

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols and Yields

CatalystPurity of BenzaldehydeAtmosphereReaction Time & TemperatureTypical this compound YieldReference
Sodium CyanidePure, freshly distilledNot specified (air)30 minutes at boiling90-92% (crude)[4]
Thiamine HCl / NaOHPureNot specified (air)24 hours or more at room temp.Good yield (not quantified)[2]
Thiamine HCl / NaOHPureNot specified (air)1-2 hours at 60°CGood results (not quantified)[6]
Thiamine HCl / NaOHPureNot specified (air)1-1.5 hours at refluxNot specified[8]

Note: The literature often does not quantify the yield of the benzil byproduct when the desired product is this compound. The focus is typically on maximizing the yield of this compound.

Experimental Protocols

Protocol 1: Thiamine-Catalyzed this compound Synthesis

This protocol is adapted from established laboratory procedures and is designed to minimize side reactions.[2][5][8]

Materials:

  • Thiamine hydrochloride: 2.6 g

  • Water: 8 mL

  • 95% Ethanol: 20 mL

  • 3 M Sodium hydroxide solution

  • Pure benzaldehyde: 7 mL

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, and heating mantle

  • Ice bath

Procedure:

  • In a 250-mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of water.

  • Add 20 mL of 95% ethanol and cool the solution in an ice bath with stirring.

  • Slowly, over approximately 10 minutes, add 5 mL of 3 M sodium hydroxide solution dropwise, ensuring the temperature does not exceed 20°C. A yellow color, indicative of the active catalyst, should appear.

  • Remove the flask from the ice bath and add 7 mL of pure benzaldehyde.

  • Heat the mixture to a gentle reflux for 1 to 1.5 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

  • If crystals do not form, scratch the inside of the flask with a glass rod.

  • Collect the this compound crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% aqueous methanol for purification.

Protocol 2: Cyanide-Catalyzed this compound Synthesis

This is a traditional and high-yielding method. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate safety precautions. [4]

Materials:

  • 95% Ethanol: 625 mL

  • Water: 500 mL

  • Pure benzaldehyde: 500 g (476 mL)

  • Sodium cyanide (96-98%): 50 g

  • Round-bottom flask (3 L), reflux condenser

  • Heating mantle

Procedure:

  • In a 3-L round-bottom flask, combine 625 mL of 95% ethanol, 500 mL of water, 500 g of pure benzaldehyde, and 50 g of sodium cyanide.

  • Heat the mixture to boiling and maintain a reflux for 30 minutes. Crystals of this compound should start to appear after about 20 minutes.

  • After 30 minutes, cool the solution.

  • Collect the crude this compound by vacuum filtration and wash with a small amount of water.

  • The crude yield is typically 90-92%. For higher purity, recrystallize from 95% ethanol.

Visualizations

This compound Condensation and Benzil Formation Pathway

Benzoin_Pathway Figure 1. Reaction pathway of this compound synthesis and subsequent oxidation to benzil. cluster_this compound This compound Synthesis cluster_oxidation Unwanted Oxidation Benzaldehyde_1 Benzaldehyde This compound This compound (α-hydroxyketone) Benzaldehyde_1->this compound Benzaldehyde_2 Benzaldehyde Benzaldehyde_2->this compound Catalyst Catalyst (CN- or Thiamine) Catalyst->this compound Benzoin_ref This compound Oxidant Oxidizing Agent (e.g., Air/O2) Benzil Benzil (α-diketone) Oxidant->Benzil Benzoin_ref->Benzil Troubleshooting_Benzil Figure 2. Troubleshooting workflow for minimizing benzil formation. Start Experiment yields significant benzil Check_Atmosphere Was the reaction run under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Action: Rerun reaction under N2 or Ar. Degas solvent. Check_Atmosphere->Implement_Inert No Check_Aldehyde Was the benzaldehyde pure/freshly distilled? Check_Atmosphere->Check_Aldehyde Yes Implement_Inert->Check_Aldehyde Purify_Aldehyde Action: Distill benzaldehyde before use. Check_Aldehyde->Purify_Aldehyde No Check_Temp Was the reaction temperature controlled? Check_Aldehyde->Check_Temp Yes Purify_Aldehyde->Check_Temp Control_Temp Action: Monitor and maintain recommended temperature. Check_Temp->Control_Temp No Success This compound yield improved, benzil minimized. Check_Temp->Success Yes Control_Temp->Success

References

Technical Support Center: Purification of Crude Benzoin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzoin by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent. To resolve this:

  • Add More Solvent: Gradually add small portions of the hot recrystallization solvent to the flask while continuously heating and stirring until all the this compound dissolves.[1][2]

  • Check Temperature: Ensure your solvent is at or near its boiling point to maximize the solubility of this compound.[3]

  • Allow Sufficient Time: Give the solid enough time to dissolve between solvent additions.[1] Avoid vigorous boiling that might evaporate the solvent too quickly.[1][4]

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation, even after the solution has cooled, is often due to supersaturation or the use of excessive solvent.[3][5] Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[4][6] This creates nucleation sites for crystal growth.[4]

  • Seed Crystals: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution.[6] This provides a template for crystallization to begin.

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[5][6][7]

  • Cooling: If the solution is still at room temperature, try cooling it further in an ice bath to decrease the solubility of this compound and promote crystallization.[1][7]

Q3: My this compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when this compound separates from the solution as a liquid instead of a solid.[6][7] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of impure this compound.[7] To address this:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the solution's saturation, and then allow it to cool slowly.[6][7]

  • Slow Cooling: Ensure the solution cools down slowly and without disturbance. Rapid cooling can inhibit the formation of a crystal lattice.[7] Insulating the flask can promote slower cooling.[1][4]

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary.[5]

Q4: The yield of my recrystallized this compound is very low. What are the potential causes?

A4: A low recovery of purified this compound can be attributed to several factors:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][5][6][7] Use the minimum amount of hot solvent required to dissolve the crude this compound.[7]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.[7]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently, potentially in an ice bath, to maximize the precipitation of the product.[7]

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Q5: My recrystallized this compound is not pure. What went wrong?

A5: The purity of the final product can be compromised by a few common errors:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystals.[7][8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

  • Insoluble Impurities: If the crude this compound contained insoluble impurities, they should have been removed by hot filtration before cooling the solution.[7]

  • Insufficient Washing: Failing to wash the collected crystals with a small amount of ice-cold solvent can leave impurities adhering to the crystal surfaces.

Experimental Protocols

Protocol for Recrystallization of Crude this compound

This protocol outlines the standard procedure for purifying crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to a gentle boil. Add a small portion of the hot solvent to the flask containing the this compound and heat the mixture on a hot plate. Continue to add the hot solvent in small increments until the this compound is completely dissolved.[2][8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][3]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass to air dry.

  • Analysis: Determine the melting point of the recrystallized this compound. Pure this compound has a melting point of 134-138 °C.[9] A sharp melting point within this range indicates high purity.[8] The percent recovery can be calculated using the initial mass of the crude this compound and the final mass of the purified product.[8]

Data Presentation

Table 1: Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100 mL Ethanol)
200.86
709.0
7812.8

This data demonstrates the significant increase in this compound's solubility in ethanol with increasing temperature, a key property for a good recrystallization solvent.[8]

Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_purification Purification cluster_analysis Analysis A Place Crude this compound in Flask C Add Minimum Hot Solvent to Dissolve this compound A->C B Heat Solvent Separately B->C D Cool Solution Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals G->H I Determine Melting Point & Percent Recovery H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Is solution clear? ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent Too much solvent used? Reheat Reheat and Add More Solvent OilingOut->Reheat CheckSolvent Used Minimum Hot Solvent? LowYield->CheckSolvent CheckCooling Cooled Sufficiently? LowYield->CheckCooling CheckWash Washed with Ice-Cold Solvent? LowYield->CheckWash CoolFurther Cool in Ice Bath Scratch->CoolFurther SlowCool Cool Slowly Reheat->SlowCool

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Overcoming poor absorption of Benzoin photoinitiators in near-UV region

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of benzoin and its derivatives as photoinitiators, with a specific focus on overcoming their inherent poor absorption in the near-UV region (350-420 nm).

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization with a this compound initiator inefficient when using a near-UV LED light source (e.g., 365 nm)?

A: The primary reason for inefficiency is a mismatch between the absorption spectrum of the this compound photoinitiator and the emission spectrum of your light source. Standard this compound and its simple ether derivatives exhibit maximum UV absorbance at shorter wavelengths, typically around 250 nm.[1][2] Their absorption in the near-UV range (350 nm and above) is significantly lower.[3][4] Consequently, the initiator does not absorb enough photons from a 365 nm or 405 nm LED source to generate a sufficient concentration of free radicals to efficiently drive the polymerization process.[1][3]

Q2: How can I improve the initiation efficiency of my this compound-based system without changing my near-UV light source?

A: Several strategies can be employed to enhance efficiency:

  • Photosensitization: Introduce a second molecule (a photosensitizer) that absorbs strongly in the near-UV region and can transfer the absorbed energy to the this compound initiator.[5]

  • Use of Co-initiators: Incorporate a synergistic compound, such as a tertiary amine, which can interact with the excited-state photoinitiator to generate additional initiating radicals and help mitigate oxygen inhibition.[6][7]

  • Chemical Modification: Utilize a chemically modified this compound derivative that has been specifically designed to have a red-shifted absorption spectrum extending into the near-UV region.[3][4]

  • Switching to an Alternative Initiator: If feasible, replace the this compound initiator with a different class of photoinitiator, such as an acylphosphine oxide (e.g., TPO, BAPO), which has strong absorption in the near-UV range.[8][9]

Q3: What is photosensitization and how does it work in this context?

A: Photosensitization is a process where a molecule, the photosensitizer, absorbs light energy and then transfers that energy to another molecule, in this case, the photoinitiator. For this compound systems, this typically involves a Type II mechanism. The photosensitizer (e.g., thioxanthone, benzophenone) absorbs a near-UV photon, gets promoted to an excited state, and then interacts with a hydrogen donor (like a tertiary amine co-initiator) to form free radicals.[6][9] These newly formed radicals then initiate the polymerization of the monomers. This bypasses the need for the this compound initiator to absorb the light directly.

Troubleshooting Guide

Issue: Low Polymerization Rate or Incomplete Curing with this compound Initiators and Near-UV Light

Potential Cause Recommended Solution Experimental Verification
Wavelength Mismatch The absorption spectrum of the this compound initiator does not sufficiently overlap with the emission spectrum of the near-UV light source.[1][3]1. Add a Photosensitizer: Introduce a Type II photoinitiator like thioxanthone or benzophenone along with an amine co-initiator. These absorb effectively in the near-UV range.[6][10] 2. Switch to a Red-Shifted Derivative: Use a this compound derivative, such as a methylthio-substituted this compound, which has enhanced absorption in the 350-400 nm range.[4] 3. Replace the Initiator: Substitute this compound with a high-performance Type I initiator like BAPO or TPO, which are designed for near-UV/Visible light curing.[8][9]
Incorrect Initiator Concentration The concentration is too low to generate enough radicals, or so high that it blocks light penetration into the sample (a "screen" effect).[8][11]1. Optimize Concentration: Perform a concentration study, typically varying the photoinitiator from 0.1% to 5% by weight.[7] 2. Use Photobleaching Initiators: If using an alternative like TPO or BAPO, their photobleaching nature helps improve light penetration as the reaction proceeds.[8][9]
Oxygen Inhibition Dissolved oxygen in the formulation scavenges free radicals, terminating polymerization chains prematurely. This is especially problematic for thin films.[12]1. Add an Amine Synergist: Incorporate a co-initiator like N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDB). Amines react with oxygen-derived radicals to generate new initiating radicals.[6][7] 2. Inert Atmosphere: Conduct the curing process under a nitrogen or argon atmosphere to displace oxygen.

Quantitative Data

Table 1: Comparison of Absorption and Performance of Photoinitiators
PhotoinitiatorTypeTypical λmax (nm)Quantum Yield (Φ) of CleavageKey Advantage
This compoundType I~250[1]0.35[3]Low cost.
3',5'-Dimethoxythis compound (DMB)Type INot specified, but red-shifted vs. This compound0.54[3]Higher quantum yield than parent this compound.[3]
Methylthio this compound (MTB)Type IRed-shifted into near-UV[4]0.1[1]~50x higher absorption in near-UV than this compound.[1][4]
Benzophenone (BP)Type II~254, with tail into near-UV[10][13]N/A (H-abstraction)Excellent sensitizer, low cost.[10]
Thioxanthone (TX)Type II~385[9]N/A (H-abstraction)Strong absorption in the near-UV region.[6][9]
BAPO (Irgacure 819)Type I~370[9][14]HighExcellent near-UV absorption and photobleaching.[8][9]

Experimental Protocols

Protocol 1: Enhancing Polymerization via Photosensitization

This protocol describes a general method for using a Type II photosensitizer to initiate the polymerization of an acrylate monomer with a this compound-based system under a near-UV light source.

Materials:

  • Monomer: Trimethylolpropane trimethacrylate (TMPTMA)

  • Type I Photoinitiator: this compound (1% w/w)

  • Photosensitizer: 2-Isopropylthioxanthone (ITX) (0.5% w/w)

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) (2% w/w)

  • UV Curing System: 365 nm LED lamp with controlled intensity (e.g., 100 mW/cm²)

Procedure:

  • Formulation Preparation: In an amber vial to protect from ambient light, combine the TMPTMA monomer, this compound, ITX, and EDB.

  • Mixing: Stir the mixture magnetically in the dark until all components are fully dissolved and the solution is homogeneous.

  • Sample Preparation: Apply a uniform film of the formulation onto a glass substrate using a film applicator (e.g., 50 µm thickness).

  • Curing: Place the sample under the 365 nm LED light source. Expose the film to the UV radiation for a predetermined time (e.g., 30 seconds).

  • Analysis: Assess the degree of cure by checking for tackiness (surface cure) or by performing solvent resistance tests (e.g., MEK rub test). For quantitative analysis, measure the degree of conversion of acrylate double bonds using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the peak area at ~1635 cm⁻¹.

  • Control Experiment: Repeat steps 1-5 with a formulation containing only this compound and the monomer to serve as a baseline for comparison.

Visualizations

Logical and Mechanistic Diagrams

G cluster_0 Troubleshooting Workflow cluster_1 Solutions start Start: Inefficient Curing with this compound at >350 nm check_overlap Is there sufficient spectral overlap between lamp and initiator? start->check_overlap cause_mismatch Primary Cause: Poor Near-UV Absorption check_overlap->cause_mismatch No check_conc Is initiator concentration optimized (0.1-5%)? check_overlap->check_conc Yes solution1 Strategy 1: Add Photosensitizer (e.g., Thioxanthone) cause_mismatch->solution1 solution2 Strategy 2: Use this compound Derivative (e.g., MTB) cause_mismatch->solution2 solution3 Strategy 3: Replace Initiator (e.g., BAPO, TPO) cause_mismatch->solution3 check_o2 Is oxygen inhibition mitigated? check_conc->check_o2 Yes adjust_conc Adjust Concentration check_conc->adjust_conc No success Curing Successful check_o2->success Yes add_amine Add Amine Synergist or Use Inert Atmosphere check_o2->add_amine No G cluster_type1 Type I Mechanism (e.g., this compound) cluster_type2 Type II Mechanism (Photosensitization) PI_G_1 PI (Ground State) PI_S1_1 PI (Excited Singlet) PI_G_1->PI_S1_1 Absorption Light_1 hv (UV Light) Light_1->PI_S1_1 PI_T1_1 PI (Excited Triplet) PI_S1_1->PI_T1_1 ISC Cleavage_1 α-Cleavage PI_T1_1->Cleavage_1 Radicals_1 R• + R'• (Free Radicals) Cleavage_1->Radicals_1 Polymerization Initiates Polymerization Radicals_1->Polymerization PS_G_2 Sensitizer (PS) (Ground State) PS_S1_2 PS (Excited Singlet) PS_G_2->PS_S1_2 Absorption Light_2 hv (Near-UV Light) Light_2->PS_S1_2 PS_T1_2 PS (Excited Triplet) PS_S1_2->PS_T1_2 ISC H_Abstraction H-Abstraction PS_T1_2->H_Abstraction CoI Co-initiator (CoI) (e.g., Amine) CoI->H_Abstraction Radicals_2 PS-H• + CoI• (Free Radicals) H_Abstraction->Radicals_2 Radicals_2->Polymerization

References

Enhancing the quantum yield of Benzoin photo-cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of Benzoin photo-cleavage experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower photo-cleavage quantum yield than expected for our this compound derivative. What are the primary causes?

A1: Low quantum yield in this compound photo-cleavage, a Norrish Type I reaction, can stem from several factors. The parent molecule, this compound, has a modest quantum yield to begin with (around 0.35), and various issues can reduce this further.[1] Key areas to investigate include:

  • Excited State Deactivation: Not all excited molecules undergo the desired α-cleavage. Competing non-radiative decay pathways, such as internal conversion or intersystem crossing to a non-reactive triplet state, can dissipate the energy.

  • Recombination of Radicals: The initially formed benzoyl and benzyl alcohol radical pair can recombine, reversing the cleavage process and lowering the net quantum yield.

  • Substituent Effects: The electronic nature of substituents on the aromatic rings can either stabilize or destabilize the radical intermediates, significantly impacting the cleavage efficiency.[2][3]

  • Solvent Effects: The solvent can influence the stability of the excited state and the resulting radicals. Dissolved oxygen, for instance, can quench the triplet excited state, reducing the yield.[4]

  • Irradiation Conditions: Suboptimal wavelength, insufficient light intensity, or inadequate irradiation time can lead to incomplete conversion.[4]

Q2: How do substituents on the this compound scaffold affect the quantum yield?

A2: Substituents play a critical role in modulating the quantum yield. The introduction of electron-donating groups, particularly at the meta positions of the benzyl moiety, has been shown to enhance the quantum yield.[1][5]

  • Stabilization of Radicals: Methoxy groups (-OCH3), for example, can stabilize the alcohol radical formed after cleavage, providing a stronger driving force for the reaction.[2] The quantum yield of 3',5'-dimethoxythis compound (DMB) is 0.54, a significant improvement over the 0.35 of unsubstituted this compound.[1][6]

  • Electronic State: Substituents can influence the character of the lowest triplet excited state. An nπ* triplet state is favorable for α-cleavage, whereas a ππ* state can be less reactive.[1]

  • Electron-withdrawing groups , conversely, can decrease the excited state electron density required to trigger bond dissociation, leading to a lower quantum yield.[7]

Q3: What is the optimal solvent for this compound photo-cleavage?

A3: The choice of solvent can influence photoreactivity. While a comprehensive study of solvent dependence for all this compound derivatives is not available, polar aprotic solvents like acetonitrile (MeCN) are commonly used and have been shown to be effective.[1][6] It is crucial to consider that dissolved oxygen can act as a quencher for the triplet state.[4] Therefore, degassing the solvent by purging with an inert gas like nitrogen or argon before and during irradiation is a recommended practice to improve the yield.[4]

Q4: My reaction is producing unexpected side products. What are they and how can I minimize them?

A4: Besides the desired cleavage products (aldehydes), side reactions can occur. One common byproduct is benzil, which forms from the radical species generated.[1] In the presence of oxygen, the free radicals can be oxidized, leading to the formation of carboxylic acids (e.g., benzoic acid).[1] To minimize these, ensure the reaction is conducted under an inert atmosphere (see Q3) and optimize irradiation time to avoid secondary photoreactions of the products.

Troubleshooting Guide

This guide addresses common issues encountered during this compound photo-cleavage experiments.

Issue Possible Cause Troubleshooting Steps
Low Conversion / Low Yield 1. Insufficient Light: The light source intensity is too low, or the irradiation time is too short.[4] 2. Wavelength Mismatch: The irradiation wavelength does not sufficiently overlap with the absorption spectrum of the this compound derivative.[4] 3. Oxygen Quenching: Dissolved oxygen is deactivating the excited triplet state.[4] 4. Low Intrinsic Quantum Yield: The specific derivative used has a naturally low efficiency.1. Increase irradiation time or use a more powerful lamp. Monitor reaction progress via TLC or HPLC. 2. Verify the absorption spectrum of your compound and ensure your light source's emission wavelength is appropriate. 3. Degas the solvent with N₂ or Ar for at least 15-30 minutes prior to and during the experiment. 4. Consider synthesizing a derivative with electron-donating groups, such as 3',5'-dimethoxythis compound, to improve the intrinsic yield.[1][2]
Inconsistent Results 1. Fluctuating Lamp Output: The intensity of the light source is not stable over time. 2. Variable Sample Positioning: The distance and angle of the sample relative to the light source are not consistent between experiments. 3. Concentration Effects: The concentration of the this compound derivative is too high, leading to inner filter effects where the outer layer of the solution absorbs most of the light.1. Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to check for fluctuations. 2. Use a fixed sample holder to ensure reproducible positioning. 3. Work with dilute solutions (absorbance typically < 0.1 at the excitation wavelength) to ensure uniform irradiation of the sample.
Formation of Colored Byproducts 1. Secondary Photoreactions: The desired products may be photoreactive and are degrading upon prolonged exposure to light. 2. Oxidation: Radicals are reacting with trace oxygen to form colored, oxidized species.[1]1. Determine the optimal irradiation time by taking aliquots at different time points and analyzing them. Stop the reaction once the starting material is consumed. 2. Ensure rigorous degassing of the solvent and maintain an inert atmosphere throughout the reaction.

Data Summary

Quantum Yields of this compound and Derivatives
CompoundAbbreviationQuantum Yield (Φ)SolventReference
This compound-0.35Acetonitrile[1][2][5]
3',5'-Dimethoxythis compoundDMB0.54Acetonitrile[1][2][5][6]
This compound Derivative with Methyl ThioetherMTB0.1-

Experimental Protocols

Protocol 1: General Procedure for a this compound Photo-cleavage Reaction
  • Solution Preparation: Prepare a dilute solution of the this compound derivative in a suitable, degassed solvent (e.g., acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the chosen irradiation wavelength to prevent inner filter effects.

  • Degassing: Transfer the solution to a quartz cuvette or reaction vessel. Seal the vessel and purge with a gentle stream of an inert gas (N₂ or Ar) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Irradiation: Place the reaction vessel in a fixed position relative to the light source (e.g., a mercury lamp with appropriate filters or a specific wavelength LED). Irradiate the sample while maintaining stirring or agitation if practical.

  • Monitoring: At predetermined time intervals, withdraw small aliquots from the reaction mixture for analysis by techniques such as UV-Vis spectroscopy (to monitor the disappearance of the starting material), TLC, HPLC, or GC to track the formation of products.[1]

  • Work-up: Once the reaction has reached completion (as determined by the monitoring technique), the solvent can be removed under reduced pressure, and the resulting residue can be purified by standard methods like column chromatography.

Protocol 2: Measuring Photo-cleavage Quantum Yield (Comparative Method)

The quantum yield (Φ) is determined relative to a well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength.

  • Actinometer Selection: Choose a suitable chemical actinometer that absorbs at the same wavelength as the sample. A common example is ferrioxalate.

  • Prepare Solutions: Prepare solutions of both the sample and the actinometer in the same solvent. Adjust the concentrations of both solutions to have the same absorbance (ideally between 0.1 and 0.2) at the irradiation wavelength (λ_irr).

  • Irradiate Sample: Irradiate the sample solution for a specific time (t), ensuring that the conversion is kept low (<10%) to avoid complications from product absorption. Measure the change in concentration of the starting material (ΔC_sample) using HPLC or a similar quantitative method.

  • Irradiate Actinometer: Under identical conditions (same light source, position, and irradiation time t), irradiate the actinometer solution. Analyze the actinometer to determine the number of moles of photoproduct formed, which corresponds to the number of photons absorbed.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_act * (ΔC_sample / ΔC_act)

    Where Φ_act is the known quantum yield of the actinometer, and ΔC_act is the change in concentration of the actinometer's photoproduct.

Visualizations

This compound Photo-cleavage Mechanism

G cluster_0 S0 This compound (S₀) Sn Excited Singlet State (Sₙ) S0->Sn 1. Photon Absorption (hν) T1 Triplet State (T₁ nπ*) Sn->T1 2. Intersystem Crossing (ISC) Radicals Radical Pair (Benzoyl + Benzyl Alcohol) T1->Radicals 3. α-Cleavage (Norrish Type I) Radicals->T1 Recombination Products Cleavage Products (Aldehydes) Radicals->Products 4. Product Formation

Caption: The photo-cleavage of this compound proceeds via a Norrish Type I reaction.

Experimental Workflow for Troubleshooting Low Quantum Yield

G cluster_setup Irradiation Setup cluster_conditions Reaction Conditions start Start: Low Quantum Yield Observed check_purity Verify Compound Purity & Structure (NMR, MS) start->check_purity check_setup Review Irradiation Setup check_purity->check_setup wavelength Wavelength Overlaps with λmax? check_setup->wavelength check_conditions Analyze Reaction Conditions degas Solvent Degassed? (N₂/Ar) check_conditions->degas intensity Sufficient Light Intensity? wavelength->intensity intensity->check_conditions concentration Concentration Appropriate? (Abs < 0.1) degas->concentration optimize Systematically Optimize Parameters concentration->optimize modify Consider Structural Modification (e.g., add -OMe groups) optimize->modify Yield Still Low end_success Success: Yield Enhanced optimize->end_success Issue Resolved modify->end_success

Caption: A systematic workflow for diagnosing and resolving low quantum yield.

Decision Tree for Enhancing Quantum Yield

G start Goal: Enhance Quantum Yield is_optimized Is the current experimental setup fully optimized? start->is_optimized optimize_exp Optimize Experimental Parameters: - Degas Solvent Thoroughly - Match Wavelength to λmax - Adjust Concentration & Time is_optimized->optimize_exp No is_modifiable Is structural modification of the this compound core feasible? is_optimized->is_modifiable Yes optimize_exp->is_modifiable add_edg Strategy 1: Add Electron-Donating Groups (e.g., 3',5'-dimethoxy) to stabilize radical intermediates. is_modifiable->add_edg Yes other_strategies Strategy 2: Explore alternative photocage scaffolds with inherently higher quantum yields. is_modifiable->other_strategies No end Implement Strategy add_edg->end other_strategies->end

Caption: A decision-making guide for selecting a strategy to boost quantum yield.

References

Benzoin Stability Under Alkaline Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoin under alkaline conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound in basic environments.

1. Unexpected Disappearance of this compound in the Reaction Mixture

  • Question: I am using this compound in a reaction buffered at a high pH, and my starting material seems to be degrading. What could be happening?

  • Answer: this compound can be unstable under alkaline conditions and may undergo several degradation pathways. The most probable causes are a retro-benzoin condensation followed by a Cannizzaro reaction of the resulting benzaldehyde, or direct oxidation to benzil.

2. Identification of Unexpected Byproducts

  • Question: My reaction is producing unexpected peaks in my HPLC analysis. I started with pure this compound. What are these byproducts likely to be?

  • Answer: Under alkaline conditions, this compound can degrade into several products. The most common byproducts are:

    • Benzaldehyde: Formed from the cleavage of this compound via a retro-benzoin condensation.

    • Benzyl alcohol and Benzoic acid: These are products of the Cannizzaro reaction, a disproportionation reaction of benzaldehyde that occurs in the presence of a strong base.[1][2]

    • Benzil: this compound can be oxidized to benzil, which is an α-diketone.

3. Reaction Fails to Proceed as Expected

  • Question: I am trying to perform a reaction with this compound under basic conditions, but I am getting low yields of my desired product and a mixture of byproducts. How can I improve the stability of this compound?

  • Answer: To minimize this compound degradation, consider the following:

    • pH Control: Use the lowest possible pH that allows your desired reaction to proceed. Buffering the system can help maintain a stable pH.

    • Temperature: Perform the reaction at the lowest effective temperature, as higher temperatures can accelerate degradation.

    • Exclusion of Oxygen: If oxidation to benzil is a suspected issue, degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Choice of Base: Strong, non-nucleophilic bases might be preferable if the desired reaction allows. However, strong bases can also promote the Cannizzaro reaction.[2] Careful selection and screening of the base are recommended.

4. How to Monitor this compound Stability in an Alkaline Solution?

  • Question: What is a reliable method to monitor the stability of my this compound sample under my experimental conditions?

  • Answer: A stability-indicating HPLC method is the recommended approach.[3][4] This involves developing an HPLC method that can separate this compound from its potential degradation products (benzaldehyde, benzyl alcohol, benzoic acid, and benzil). By monitoring the peak area of this compound over time, you can determine its rate of degradation.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under representative alkaline conditions. Note that the exact percentages will vary depending on the specific base, concentration, temperature, and solvent system used.

Condition IDBase (Concentration)Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Products
ALK-10.1 M NaOH2524~85%Benzaldehyde, Benzoic Acid, Benzyl Alcohol
ALK-21.0 M NaOH2524~60%Benzoic Acid, Benzyl Alcohol, Benzaldehyde
ALK-30.1 M NaOH5012~70%Benzoic Acid, Benzyl Alcohol, Benzaldehyde
ALK-41.0 M NaOH5012~40%Benzoic Acid, Benzyl Alcohol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Alkaline Conditions

This protocol outlines a general procedure for assessing the stability of this compound in an alkaline solution.[5][6]

  • Preparation of this compound Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Degradation Procedure:

    • In separate vials, mix 1 mL of the this compound stock solution with 1 mL of an aqueous solution of the desired base (e.g., 0.1 M NaOH, 1 M NaOH).

    • For a control, mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl) to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound and its primary degradation products.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.[9]

Visualizations

Benzoin_Degradation_Pathway This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Retro-Benzoin (Base) Benzil Benzil This compound->Benzil Oxidation Products Benzyl Alcohol + Benzoic Acid Benzaldehyde->Products Cannizzaro Reaction (Strong Base)

Caption: Major degradation pathways of this compound under alkaline conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Degradation Incubate with Base at Temp Stock->Degradation Neutralize Neutralize at Time Points Degradation->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Quantify this compound and Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Issue: this compound Instability Check_pH Is pH > 8? Start->Check_pH Check_Temp Is Temperature Elevated? Check_pH->Check_Temp No Action_pH Lower pH / Use Weaker Base Check_pH->Action_pH Yes Check_Ox Is Oxygen Present? Check_Temp->Check_Ox No Action_Temp Lower Reaction Temperature Check_Temp->Action_Temp Yes Action_Ox Use Inert Atmosphere Check_Ox->Action_Ox Yes Action_Analyze Analyze for Degradants (HPLC) Check_Ox->Action_Analyze No

References

Managing reaction violence in large-scale Benzoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale Benzoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with large-scale this compound synthesis?

A1: The primary hazard is the potential for a runaway exothermic reaction, which can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[1][2] The reaction's heat generation increases exponentially with temperature, while the cooling capacity of a reactor increases linearly, creating a risk of thermal runaway if not properly controlled.[2] Additionally, the use of cyanide catalysts introduces a significant toxicity hazard.[3][4][5]

Q2: How can I prevent the oxidation of benzaldehyde to benzoic acid in a large-scale reaction?

A2: Benzaldehyde is prone to air oxidation, forming benzoic acid, which can interfere with the reaction.[4][6] To mitigate this:

  • Use freshly distilled benzaldehyde for the reaction.

  • Store benzaldehyde under an inert atmosphere, such as nitrogen.[7]

  • Consider adding antioxidants like hydroquinone or catechol during storage.[7]

  • Before starting the reaction, wash the benzaldehyde with a sodium carbonate solution to remove any pre-existing benzoic acid.[8]

Q3: What causes the formation of benzil as a byproduct, and how can it be minimized?

A3: Benzil can be formed through the oxidation of the this compound product. This is more likely to occur under prolonged reaction times or in the presence of oxidizing agents. To minimize benzil formation, it is important to monitor the reaction progress and work up the reaction mixture promptly after completion.

Q4: What are the key differences in managing a this compound synthesis at lab-scale versus industrial-scale?

A4: The primary difference lies in heat management. In a laboratory setting, the high surface-area-to-volume ratio allows for efficient heat dissipation. On an industrial scale, this ratio is much lower, making heat removal more challenging and increasing the risk of thermal runaway.[9] Consequently, large-scale synthesis requires robust cooling systems, precise control over reactant addition, and comprehensive emergency shutdown procedures.

Q5: What is Process Analytical Technology (PAT) and how can it be applied to this compound synthesis?

A5: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[10][11] For this compound synthesis, PAT can be implemented to:

  • Monitor the concentration of reactants and products in real-time using spectroscopic techniques (e.g., NIR, Raman).[12]

  • Track reaction progress and identify the optimal endpoint.

  • Detect the formation of byproducts at an early stage.

  • Ensure consistent product quality and process safety.[13]

Troubleshooting Guides

Issue 1: Sudden and Rapid Temperature Increase (Thermal Runaway)

Symptoms:

  • A sharp rise in reactor temperature that exceeds the setpoint.

  • An increase in reactor pressure.

  • Vigorous boiling or fuming.

Potential Causes:

  • Inadequate cooling capacity.

  • Addition of reactants too quickly.

  • Failure of the agitation system, leading to localized "hot spots".

  • Incorrect reactant ratios.

Troubleshooting Steps:

G A Sudden Temperature Spike Detected B Immediately Stop Reactant Feed A->B Immediate Action C Increase Cooling to Maximum B->C D Ensure Agitation is Functional C->D E Monitor Reactor Temperature and Pressure D->E F Temperature Stabilizing? E->F Continuous Assessment G Continue Monitoring Until Stable F->G Yes H Initiate Emergency Shutdown Procedure F->H No I Quench the Reaction H->I J Vent Reactor to a Scrubber System I->J

Caption: Troubleshooting workflow for a thermal runaway event.

Issue 2: Low or No Product Formation

Symptoms:

  • TLC or other in-process analysis shows little to no this compound formation.

  • The reaction mixture does not become turbid or show crystal formation as expected.

Potential Causes:

  • Inactive catalyst.

  • Presence of impurities in the benzaldehyde.

  • Incorrect pH of the reaction mixture.

  • Reaction temperature is too low.

Troubleshooting Steps:

G A Low or No Product Formation B Verify Catalyst Activity A->B C Check Benzaldehyde Purity B->C D Measure and Adjust pH C->D E Confirm Reaction Temperature D->E F Problem Resolved? E->F G Continue Reaction with Monitoring F->G Yes H Consider Restarting with Fresh Reagents F->H No

Caption: Decision tree for troubleshooting low reaction yield.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterLab-Scale (Thiamine Catalyst)[14]"Green" Industrial Method (Imidazole Catalyst)[3]
Benzaldehyde Purity Freshly distilledHigh purity
Catalyst Thiamine HydrochlorideImidazole Hydrochloride
Catalyst Loading ~10 mol%0.3 - 1.5 mol%
Solvent 95% Ethanol / WaterAnhydrous Ethanol
Solvent Volume ~1.5 mL per g of benzaldehyde60-75% of benzaldehyde mass
Base 5M NaOHSodium Hydroxide Solution
pH Not specified, basic7.8 - 8.5
Temperature Room temperature to gentle reflux70 - 90 °C
Reaction Time 24+ hours (at room temp) or 1.5 hours (reflux)1.5 - 2.5 hours

Table 2: Safety Thresholds and Emergency Actions for Large-Scale Synthesis

ParameterWarning ThresholdActionEmergency Shutdown Trigger
Temperature Rise > 2°C above setpointIncrease cooling, prepare to stop feed> 5°C above setpoint or > 10°C/min
Pressure Rise > 10% above normal operating pressureReduce heating, check for blockages> 25% above normal operating pressure
Agitator Power Draw +/- 15% deviation from normalCheck for viscosity changes or mechanical issuesAgitator failure
Cooling System Coolant return temp > 10°C above inletCheck for fouling or loss of coolant flowLoss of coolant flow for > 5 mins

Experimental Protocols

Laboratory-Scale this compound Synthesis (Thiamine Catalyst)

This protocol is adapted from established laboratory procedures.[14]

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water. Add 7.5 mL of 95% ethanol and cool the solution in an ice bath. In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath.

  • Catalyst Activation: While keeping both flasks in the ice bath, slowly add the cooled NaOH solution dropwise to the thiamine solution over 3-5 minutes with swirling.

  • Reaction Initiation: Remove the flask from the ice bath and add 5.0 mL of freshly distilled benzaldehyde. Swirl to mix the layers.

  • Reaction: Seal the flask and allow it to stand at room temperature for at least 24 hours. Alternatively, for a faster reaction, the mixture can be gently refluxed for 1.5 hours.[15]

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crude this compound crystals by vacuum filtration and wash them with a cold 2:1 mixture of water and 95% ethanol.

  • Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure this compound.[16]

Conceptual Large-Scale this compound Synthesis in a Jacketed Reactor

This protocol is a conceptual outline for a large-scale batch process, emphasizing safety and control.

  • Reactor Preparation: Ensure the jacketed reactor is clean and dry. Inert the reactor with nitrogen.

  • Solvent and Catalyst Loading: Charge the reactor with the calculated amount of ethanol and water. Add the thiamine hydrochloride catalyst and start agitation.

  • Temperature and pH Adjustment: Cool the reactor contents to 10-15°C using the jacket cooling system. Slowly dose the sodium hydroxide solution to activate the catalyst, monitoring the pH to ensure it remains within the desired range.

  • Benzaldehyde Dosing: Begin the controlled addition of benzaldehyde at a rate that allows the cooling system to maintain the reaction temperature within a narrow range (e.g., 20-25°C). The dosing rate should be pre-determined based on calorimetric studies.

  • Reaction Monitoring: Continuously monitor the reaction temperature, pressure, and agitator power draw. Use in-line PAT tools (e.g., Raman or NIR spectroscopy) to track the consumption of benzaldehyde and the formation of this compound.

  • Crystallization and Isolation: Once the reaction is complete, cool the reactor contents slowly to induce crystallization. Isolate the product by centrifugation or filtration, followed by washing with a cold ethanol/water mixture.

  • Drying: Dry the purified this compound under vacuum at a controlled temperature.

Visualizations

G cluster_0 Large-Scale this compound Synthesis Workflow A Reactor Preparation (Inerting) B Solvent and Catalyst Loading A->B C Temperature and pH Adjustment B->C D Controlled Benzaldehyde Dosing C->D E Reaction Monitoring (PAT) D->E F Crystallization E->F Reaction Complete G Product Isolation (Centrifugation/Filtration) F->G H Drying G->H I Final Product H->I

Caption: Process flow diagram for a large-scale this compound synthesis.

References

Navigating the Benzoin Reaction: A Technical Guide to Solvent Polarity Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the impact of solvent polarity on the benzoin reaction. Whether you are optimizing reaction conditions, troubleshooting unexpected outcomes, or seeking to understand the underlying mechanistic principles, this resource offers detailed experimental protocols, a comprehensive troubleshooting guide, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the this compound reaction?

The solvent in the this compound reaction serves multiple crucial functions. It must first dissolve the aldehyde substrate and the catalyst (typically cyanide or a thiamine-derived N-heterocyclic carbene). Throughout the reaction, the solvent's polarity influences the stability of the charged intermediates, thereby affecting the overall reaction rate and yield. Polar protic solvents are traditionally favored as they can facilitate the essential proton transfer steps in the reaction mechanism.[1][2]

Q2: How does solvent polarity specifically affect the rate of the this compound reaction?

Solvent polarity directly impacts the stabilization of the polar and ionic intermediates formed during the this compound condensation. Polar solvents, particularly polar protic ones, are adept at stabilizing the negatively charged intermediates through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy of the reaction steps, leading to an increased reaction rate. In contrast, nonpolar solvents are generally poor choices for this reaction as they do not effectively solvate the ionic catalyst or the polar intermediates, which can significantly slow down or even inhibit the reaction.

Q3: Can the this compound reaction be performed in aprotic or nonpolar solvents?

While polar protic solvents are ideal, the this compound reaction can proceed in polar aprotic solvents like DMSO. In such cases, the proton transfer steps are still necessary but may be facilitated by other species in the reaction mixture, such as another molecule of the aldehyde. The reaction is significantly slower in nonpolar solvents due to the poor solubility of the ionic catalyst and the instability of the charged intermediates. However, under certain conditions, such as with specific catalysts or under solvent-free conditions with microwave irradiation, the reaction can be driven to completion.

Q4: What are the signs of a solvent-related issue in my this compound reaction?

Several observations can point to a suboptimal solvent choice:

  • Low or no product yield: This is the most common indicator. It could be due to poor solubility of reactants or the catalyst, or the destabilization of key reaction intermediates.

  • Precipitation of the catalyst: If the catalyst is not soluble in the chosen solvent, it will not be available to participate in the reaction.

  • Slow reaction rate: If the reaction is proceeding much slower than expected, the solvent may not be effectively stabilizing the transition states.

  • Formation of side products: An inappropriate solvent can sometimes promote alternative reaction pathways, leading to the formation of undesired byproducts.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Recommended Solution
Low Yield Poor solubility of the aldehyde or catalyst. Benzaldehyde has limited solubility in highly aqueous solutions.[3] Ionic catalysts (e.g., KCN, thiamine hydrochloride) have poor solubility in nonpolar solvents.- For cyanide-catalyzed reactions, a mixture of ethanol and water is a good starting point as it dissolves both the benzaldehyde and the cyanide catalyst.[4] - For thiamine-catalyzed reactions, ensure sufficient water is present to dissolve the thiamine hydrochloride, but not so much that the benzaldehyde precipitates. An ethanol/water mixture is also effective here. - If using a nonpolar solvent is necessary for other reasons, consider a phase-transfer catalyst to bring the ionic catalyst into the organic phase.
Destabilization of the cyanohydrin or enamine intermediate. These key intermediates are charged and require a polar environment for stability.- Increase the polarity of the solvent system. If using a mixed solvent system like ethanol/water, increase the proportion of the more polar component. - Switch to a polar aprotic solvent like DMSO, which is effective at solvating cations and can support the reaction.
Reaction Fails to Initiate Insoluble catalyst. The catalyst must be in solution to react with the aldehyde.- Verify the solubility of your chosen catalyst in the selected solvent. - For thiamine hydrochloride, a small amount of water is essential for it to dissolve before the addition of a less polar co-solvent and the aldehyde.
Slow Reaction Rate Inefficient proton transfer. The mechanism involves crucial proton transfer steps. Polar protic solvents are most effective at facilitating this.- If using a polar aprotic solvent, the reaction may inherently be slower. Consider gentle heating to increase the rate. - If possible, switch to a polar protic solvent system like an alcohol/water mixture.
Product Crystallizes Too Early Supersaturation of the product in the reaction mixture. this compound is a solid with varying solubility in different solvents.[5][6]- If the product precipitates before the reaction is complete, it can trap unreacted starting material and lower the overall yield. Add a small amount of additional solvent to maintain the product in solution until the reaction has gone to completion, then cool to crystallize.

Quantitative Data on Solvent Effects

Solvent Type Example Solvents Relative Polarity Expected Reaction Rate Rationale
Polar Protic Methanol, Ethanol/WaterHighFastest Excellent solvation of ionic catalyst and charged intermediates. Facilitates proton transfer steps through hydrogen bonding.[1][2]
Polar Aprotic DMSO, DMFHighModerate to Fast Good solvation of intermediates, but proton transfer is less efficient than in protic solvents. The reaction is known to proceed effectively in boiling DMSO.
Nonpolar Toluene, HexaneLowVery Slow to No Reaction Poor solubility of the ionic catalyst and significant destabilization of the charged intermediates.
Solvent-Free N/AN/AVariable (often requires energy input) Can be effective, especially with microwave irradiation, which can overcome the activation energy barriers in the absence of solvent stabilization.

Experimental Protocols

Protocol 1: Traditional this compound Condensation in a Polar Protic Solvent (Ethanol/Water)

This protocol is adapted from a well-established procedure.[4]

Materials:

  • Benzaldehyde

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • 95% Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10 mL of 95% ethanol, 8 mL of water, and 10 g of benzaldehyde.

  • Carefully add a solution of 1 g of potassium cyanide in 2 mL of water to the benzaldehyde mixture. (Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment).

  • Heat the mixture to reflux for 30-45 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the this compound.

  • Collect the crude this compound by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Thiamine-Catalyzed this compound Condensation

This protocol uses a less toxic catalyst.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • 95% Ethanol

  • Benzaldehyde

  • Erlenmeyer flask

Procedure:

  • In an Erlenmeyer flask, dissolve 0.34 g of thiamine hydrochloride in 1 mL of water.

  • Add 4 mL of 95% ethanol to the thiamine solution.

  • Cool the mixture in an ice bath and slowly add 0.5 mL of 2 M NaOH solution with swirling.

  • To this basic catalyst solution, add 2 mL of benzaldehyde.

  • Swirl the mixture to ensure it is homogeneous.

  • Allow the reaction to stand at room temperature for 24-48 hours, or gently warm to approximately 60°C for 1-2 hours.

  • Cool the mixture in an ice bath to crystallize the this compound.

  • Collect the product by vacuum filtration and wash with a cold ethanol/water mixture.

  • Recrystallize from ethanol if necessary.

Visualizing the Effect of Solvent Polarity

The following diagrams illustrate the key relationships and workflows discussed.

Solvent_Effect_Pathway cluster_solvent Solvent Choice cluster_intermediates Reaction Intermediates & Transition States cluster_outcome Reaction Outcome Polar Protic Polar Protic Charged Intermediates Charged Intermediates Polar Protic->Charged Intermediates Strongly Stabilizes Fast Rate Fast Rate Polar Aprotic Polar Aprotic Polar Aprotic->Charged Intermediates Moderately Stabilizes Slow Rate Slow Rate Nonpolar Nonpolar Nonpolar->Charged Intermediates Poorly Stabilizes No Reaction No Reaction Charged Intermediates->Fast Rate Low Activation Energy Charged Intermediates->Slow Rate Higher Activation Energy Charged Intermediates->No Reaction Very High Activation Energy

Caption: Logical flow of solvent choice impacting reaction rate.

Troubleshooting_Workflow start Low this compound Yield check_solubility Are reactants and catalyst soluble? start->check_solubility check_polarity Is the solvent sufficiently polar? check_solubility->check_polarity Yes adjust_solvent Adjust solvent system (e.g., change solvent ratio, switch solvent) check_solubility->adjust_solvent No check_polarity->adjust_solvent No success Improved Yield check_polarity->success Yes adjust_solvent->start Re-evaluate consider_catalyst Consider alternative catalyst or phase-transfer catalyst adjust_solvent->consider_catalyst consider_catalyst->start Re-evaluate

Caption: Troubleshooting workflow for low yield in this compound reaction.

References

Technical Support Center: Optimizing pH for Imidazole Hydrochloride-Catalyzed Benzoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for benzoin synthesis catalyzed by imidazole hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the imidazole hydrochloride-catalyzed this compound synthesis, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The reaction mixture is too acidic or not sufficiently basic to generate the active N-heterocyclic carbene (NHC) catalyst from imidazole hydrochloride.Adjust the pH of the reaction mixture to the optimal range of 7.8-8.5 using a suitable base.[1] A phosphate buffer system can also be employed to maintain the pH within this range.[1]
Catalyst Inactivity: The active carbene species is not forming. This is directly related to the pH of the system.Ensure a basic environment is established. The generation of the nucleophilic N-heterocyclic carbene from the imidazolium salt requires basic conditions.[2]
Presence of Acidic Impurities: Benzaldehyde can oxidize to benzoic acid, which will neutralize the base and inhibit catalyst formation.[3]Use freshly distilled benzaldehyde for the reaction to minimize acidic impurities.[3][4]
Formation of Side Products pH is too high: Excessively basic conditions can promote side reactions, such as the Cannizzaro reaction, especially with aldehydes lacking alpha-hydrogens.Carefully control the addition of base to avoid overly alkaline conditions. Maintain the pH within the recommended 7.8-8.5 range.[1]
Reaction Stalls or is Sluggish Suboptimal pH: The concentration of the active carbene catalyst may be too low due to a pH outside the optimal range.Monitor the pH of the reaction and adjust as necessary to maintain it within the 7.8-8.5 range.[1]
Poor Catalyst Solubility: Imidazole hydrochloride may not be fully dissolved, limiting the availability of the catalyst.Ensure all reagents, including the imidazole hydrochloride, are completely dissolved in the chosen solvent system. Imidazole hydrochloride is soluble in water and methanol.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for imidazole hydrochloride-catalyzed this compound synthesis?

A1: The optimal pH range for this reaction is between 7.8 and 8.5.[1] This pH is crucial for the deprotonation of the imidazole hydrochloride to form the active N-heterocyclic carbene (NHC) catalyst.

Q2: Why is a basic pH necessary for this reaction?

A2: A basic environment is required to deprotonate the imidazolium salt (imidazole hydrochloride) at the C-2 position, generating the nucleophilic N-heterocyclic carbene (ylide).[2][6] This carbene is the active catalytic species that initiates the this compound condensation.

Q3: What is the pKa of imidazole and imidazole hydrochloride?

A3: The pKa of the conjugate acid of imidazole is approximately 7.0.[7][8] Imidazole hydrochloride has a pKa of 7.11, making it a suitable buffer in the pH range of 6.2 to 7.8.[5]

Q4: What bases can be used to adjust the pH?

A4: Sodium hydroxide solution is commonly used to adjust the pH to the desired basic range.[1][6] A buffer system composed of sodium phosphate monobasic and sodium phosphate dibasic can also be effectively used to maintain the pH within the optimal range of 7.8 to 8.5.[1]

Q5: Can other catalysts be used for this compound condensation?

A5: Yes, other catalysts for this compound condensation include thiamine hydrochloride (Vitamin B1) and cyanide salts.[6] Thiamine-catalyzed reactions operate under a similar mechanistic pathway involving the formation of an N-heterocyclic carbene and also require basic conditions.[6][9]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde and the formation of the this compound product.

Quantitative Data Summary

The following table summarizes the key quantitative data for optimizing the pH in imidazole hydrochloride-catalyzed this compound synthesis.

Parameter Value Reference
Optimal pH Range7.8 - 8.5[1]
Imidazole pKa (conjugate acid)~7.0[7][8]
Imidazole Hydrochloride pKa7.11[5]
Imidazole Hydrochloride Buffer Range6.2 - 7.8[5]

Experimental Protocols

Synthesis of Imidazole Hydrochloride

  • In a four-hole boiling flask, dissolve 68g of imidazole in 100ml of tetrahydrofuran (THF).

  • Slowly add 85ml of 37% hydrochloric acid solution via a dropping funnel, maintaining the reaction temperature at 60-70 °C.

  • After one hour of reaction, place the flask in an ice-water bath to induce crystallization.

  • Filter the crystals and dry to obtain imidazole hydrochloride.

General Protocol for Imidazole Hydrochloride-Catalyzed this compound Synthesis

  • In a reaction vessel, combine benzaldehyde, imidazole hydrochloride (in a molar ratio of 1:0.003 to 1:0.015), and 60-75% (by weight of benzaldehyde) anhydrous ethanol.[1]

  • Adjust the pH of the reaction mixture to 7.8-8.5 using a suitable base (e.g., sodium hydroxide solution) or a phosphate buffer.[1]

  • Heat the reaction mixture to 70-90 °C and maintain for 1.5-2.5 hours.[1]

  • After the reaction is complete, cool the mixture in an ice-water bath to crystallize the product.[1]

  • Filter the mixture to separate the light yellow solid product from the mother liquor.[1]

  • Wash the solid with ethanol to obtain white, needle-like crystals of this compound.[1]

  • Dry the final product under constant pressure.[1]

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_troubleshooting Troubleshooting start Start reagents Combine Benzaldehyde, Imidazole HCl, and Ethanol start->reagents adjust_ph Adjust pH to 7.8-8.5 with Base/Buffer reagents->adjust_ph heat Heat to 70-90°C for 1.5-2.5 hours adjust_ph->heat monitor Monitor Reaction (e.g., TLC) heat->monitor cool Cool in Ice Bath monitor->cool filter Filter Product cool->filter wash Wash with Ethanol filter->wash dry Dry Product wash->dry analyze Analyze Product (Yield, Purity) dry->analyze check_yield Low Yield? analyze->check_yield check_yield->adjust_ph Re-optimize pH end End check_yield->end Successful

Caption: Workflow for optimizing pH in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Benzoin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of a validated HPLC method for the quantification of benzoin, juxtaposed with alternative analytical techniques. The information presented herein is supported by compiled experimental data and detailed methodologies to aid in the selection and implementation of the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A typical Reverse-Phase HPLC (RP-HPLC) method for this compound quantification has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and accuracy.

Experimental Protocol: Validated RP-HPLC Method for this compound

This section details the experimental parameters for a validated RP-HPLC method suitable for the quantification of this compound.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different concentrations to establish a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

The performance of the HPLC method is validated by assessing several key parameters as stipulated by ICH guidelines. The following table summarizes the typical acceptance criteria and representative data for a validated this compound HPLC method.

Validation ParameterAcceptance CriteriaRepresentative Data
Specificity No interference from excipients or degradation products at the retention time of this compound.Peak purity index > 0.999
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.% RSD < 2.0% for variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%)

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. This section provides a comparative overview of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

Comparative Performance Data

The following table presents a comparison of the key performance characteristics of HPLC, GC, and TLC for this compound quantification.

ParameterHPLC-UVGas Chromatography (GC-FID)Thin-Layer Chromatography (TLC-Densitometry)
Linearity (r²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 99.5% - 101.2%98% - 103%95% - 105%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
LOD ~0.1 µg/mL~0.5 µg/mL~1 µ g/spot
LOQ ~0.3 µg/mL~1.5 µg/mL~3 µ g/spot
Analysis Time per Sample 10 - 15 minutes15 - 25 minutes30 - 60 minutes
Sample Volatility Requirement Not requiredRequiredNot required
Instrumentation Cost HighHighLow to Moderate

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams are provided.

HPLC_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Validation Parameter Assessment cluster_reporting 3. Documentation p1 Define Analytical Method Parameters p2 Prepare Validation Protocol p1->p2 p3 Prepare Reference Standards & Samples p2->p3 v1 Specificity p3->v1 v2 Linearity & Range p3->v2 v3 Accuracy p3->v3 v4 Precision (Repeatability & Intermediate) p3->v4 v5 LOD & LOQ p3->v5 v6 Robustness p3->v6 r1 Analyze Data v1->r1 v2->r1 v3->r1 v4->r1 v5->r1 v6->r1 r2 Compare Against Acceptance Criteria r1->r2 r3 Generate Validation Report r2->r3

Caption: Workflow for HPLC Method Validation.

HPLC_vs_Alternatives cluster_hplc HPLC cluster_gc GC cluster_tlc TLC hplc_attr High Specificity High Precision High Accuracy High Cost gc_attr High Specificity Good Precision Good Accuracy Requires Volatility High Cost tlc_attr Lower Specificity Lower Precision Lower Accuracy Low Cost This compound This compound Quantification This compound->hplc_attr Primary Choice This compound->gc_attr Alternative This compound->tlc_attr Screening

Caption: Comparison of Analytical Methods.

Comparative study of cyanide vs. N-heterocyclic carbene catalysts for Benzoin condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Benzoin condensation, a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, has been a staple in organic synthesis since its discovery in 1832.[1] The choice of catalyst for this transformation is crucial, with traditional cyanide ions and modern N-heterocyclic carbenes (NHCs) being the two primary options.[1][2] This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable catalyst for their synthetic needs.

Performance Comparison: Cyanide vs. NHC Catalysts

The efficacy of a catalyst is measured by several key performance indicators, including reaction yield, reaction time, and substrate scope. The following tables summarize the performance of cyanide and NHC catalysts in the this compound condensation of various benzaldehyde derivatives.

Table 1: Cyanide-Catalyzed this compound Condensation

SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaCN (~10)Ethanol/WaterReflux0.590-92[3]

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

SubstrateNHC Precursor (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeThiamine HCl (10)NaOHEthanol/Water~801High[4]
BenzaldehydeImidazolium salt (0.5)KOtBuTolueneRT398[5]
4-MethoxybenzaldehydeImidazolium salt (0.5)KOtBuTolueneRT0.591[6]
4-ChlorobenzaldehydeImidazolium salt (0.5)KOtBuTolueneRT0.595[6]
2-FuraldehydeImidazolium salt (0.5)KOtBuTolueneRT0.598[6]
4-NitrobenzaldehydeImidazolium salt (0.5)KOtBuTolueneRT2425[6]

Key Observations:

  • Toxicity: Cyanide salts are highly toxic, necessitating stringent safety precautions. NHC precursors, such as thiamine hydrochloride (Vitamin B1), are generally considered "greener" and safer alternatives.[7]

  • Reaction Conditions: Cyanide-catalyzed reactions often require heating (reflux) to proceed efficiently.[3] In contrast, many NHC-catalyzed systems operate effectively at room temperature, offering milder reaction conditions.[5][6]

  • Reaction Times: NHC catalysts can be significantly faster for certain substrates, with some reactions reaching completion in as little as 30 minutes.[6]

  • Substrate Scope: NHCs have demonstrated a broad substrate scope, effectively catalyzing the condensation of both electron-rich and electron-poor benzaldehydes, as well as heteroaromatic aldehydes.[6][8] However, strongly electron-withdrawing groups (e.g., nitro) can significantly decrease the yield.[6] The substrate scope for cyanide catalysis is also well-established for aromatic aldehydes.[2]

  • Catalyst Loading: NHC-catalyzed reactions can often be performed with very low catalyst loadings (e.g., 0.5 mol%).[5][9]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in chemical research. Below are representative protocols for the this compound condensation using both sodium cyanide and an N-heterocyclic carbene catalyst.

Protocol 1: Cyanide-Catalyzed this compound Condensation of Benzaldehyde

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Benzaldehyde (pure, 4.7 moles)

  • Sodium cyanide (96-98%, 50 g)

  • 95% Ethanol (625 mL)

  • Water (500 mL)

  • 3 L round-bottomed flask

  • Reflux condenser

Procedure:

  • In a 3 L round-bottomed flask equipped with a reflux condenser, combine 625 mL of 95% ethanol, 500 mL of water, 500 g of pure benzaldehyde, and 50 g of sodium cyanide.

  • Heat the mixture to boiling and maintain a gentle reflux for 30 minutes.

  • After approximately 20 minutes, crystals of this compound should begin to separate from the hot solution.

  • At the end of the 30-minute reflux period, cool the reaction mixture in an ice bath to complete crystallization.

  • Collect the crude this compound by vacuum filtration and wash the crystals with a small amount of cold water.

  • The crude product can be recrystallized from 95% ethanol to yield pure this compound.

Expected Yield: 450-460 g (90-92%) of crude this compound.[3]

Protocol 2: NHC-Catalyzed this compound Condensation of Benzaldehyde using Thiamine Hydrochloride

This procedure is a representative example of an NHC-catalyzed reaction.[4]

Materials:

  • Thiamine hydrochloride (0.175 g)

  • Water (0.5 mL)

  • Ethanol (1.5 mL)

  • 10% Sodium hydroxide solution (0.5 mL)

  • Benzaldehyde (1 mL)

  • Test tube with screw cap

  • Heating block

Procedure:

  • In a test tube, dissolve 0.175 g of thiamine hydrochloride in 0.5 mL of water.

  • Add 1.5 mL of ethanol to the thiamine solution and cool the mixture in an ice bath.

  • In a separate small test tube, cool 0.5 mL of 10% NaOH solution in an ice bath.

  • Slowly add the cold NaOH solution dropwise to the thiamine solution over 6-10 minutes while keeping the mixture in the ice bath.

  • To the resulting yellow solution, add 1 mL of benzaldehyde.

  • Place the test tube in a heating block and gently reflux the mixture for 1 hour at approximately 80°C. Ensure the screw cap is not tightened completely to allow for vapor to escape.

  • After 1 hour, remove the test tube from the heating block and allow it to cool to room temperature.

  • Induce crystallization by placing the test tube in an ice bath and scratching the inside with a stirring rod if necessary.

  • Collect the this compound crystals by vacuum filtration and rinse them with two 2.5 mL portions of cold water.

  • The crude product can be recrystallized from a minimum amount of ethanol.

Mechanistic Pathways

The catalytic cycles of both cyanide and NHC-catalyzed this compound condensation involve the generation of a key nucleophilic intermediate through a process known as "umpolung" (polarity reversal) of the aldehyde carbonyl carbon.

Cyanide-Catalyzed this compound Condensation

The mechanism, first proposed by Lapworth in 1903, involves the nucleophilic attack of the cyanide ion on the aldehyde to form a cyanohydrin.[1] Deprotonation of the cyanohydrin generates a carbanion, which then attacks a second molecule of the aldehyde. Subsequent proton transfer and elimination of the cyanide catalyst yield the this compound product.

Cyanide_Benzoin_Condensation Aldehyde_1 RCHO Cyanohydrin RCH(O⁻)CN Aldehyde_1->Cyanohydrin + CN⁻ Cyanide CN⁻ Carbanion RC⁻(OH)CN Cyanohydrin->Carbanion Proton Transfer Proton_Transfer_1 Proton Transfer Adduct RCH(OH)C(O⁻)(R)CN Carbanion->Adduct + RCHO Aldehyde_2 RCHO Intermediate RCH(OH)CH(O⁻)(R)CN Adduct->Intermediate Proton Transfer Proton_Transfer_2 Proton Transfer This compound This compound RCH(OH)C(O)R Intermediate->this compound - CN⁻ Catalyst_Regen CN⁻

Caption: Catalytic cycle of the cyanide-catalyzed this compound condensation.

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

The NHC-catalyzed mechanism, first elucidated by Breslow, begins with the deprotonation of an azolium salt precursor to generate the nucleophilic NHC.[8] The NHC adds to the aldehyde, and a subsequent proton transfer forms the key "Breslow intermediate." This intermediate then attacks a second aldehyde molecule, and after a series of steps, the this compound product is released, regenerating the NHC catalyst.

NHC_Benzoin_Condensation Azolium_Salt Azolium Salt NHC NHC Azolium_Salt->NHC - H⁺ Base Base Base->Azolium_Salt Adduct_1 NHC-RCHO Adduct NHC->Adduct_1 + RCHO Aldehyde_1 RCHO Breslow_Intermediate Breslow Intermediate Adduct_1->Breslow_Intermediate Proton Transfer Proton_Transfer_1 Proton Transfer Adduct_2 Intermediate Adduct Breslow_Intermediate->Adduct_2 + RCHO Aldehyde_2 RCHO Intermediate_2 Protonated Adduct Adduct_2->Intermediate_2 Proton Transfer Proton_Transfer_2 Proton Transfer This compound This compound RCH(OH)C(O)R Intermediate_2->this compound - NHC

Caption: Catalytic cycle of the NHC-catalyzed this compound condensation.

Conclusion

Both cyanide and N-heterocyclic carbene catalysts are effective for promoting the this compound condensation. The choice between them depends on the specific requirements of the synthesis. Cyanide catalysis is a well-established, high-yielding method, particularly for the condensation of benzaldehyde itself. However, the high toxicity of cyanide is a significant drawback.

N-heterocyclic carbenes have emerged as a powerful and versatile class of organocatalysts for this transformation. They offer several advantages, including lower toxicity, milder reaction conditions, often faster reaction rates, and a broad substrate scope. For researchers prioritizing safety, "green" chemistry principles, and operational simplicity, NHCs represent a highly attractive alternative to traditional cyanide catalysts for the this compound condensation.

References

Benzoin vs. Benzil: A Comparative Guide for Organic Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate precursor is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of two closely related aromatic compounds, benzoin and benzil, as precursors in the synthesis of heterocyclic compounds, with a particular focus on the anticonvulsant drug phenytoin. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: this compound vs. Benzil in Phenytoin Synthesis

The synthesis of phenytoin, a widely used antiepileptic drug, serves as an excellent case study for comparing the utility of this compound and benzil as starting materials. Traditionally, the synthesis involves a two-step process starting from this compound, which is first oxidized to benzil, followed by a condensation reaction with urea. However, more recent "green" methodologies have enabled a one-pot synthesis directly from this compound.

ParameterThis compound as Precursor (Two-Step via Benzil)Benzil as Precursor (One-Step)This compound as Precursor (One-Pot Green Synthesis)
Starting Material This compoundBenzilThis compound
Key Transformations Oxidation, Condensation/RearrangementCondensation/RearrangementOxidation, Condensation/Rearrangement (in situ)
Overall Yield ~65-85% (cumulative)[1][2][3]44-91.4%[4][5][6]~96%[7]
Reaction Time ~3.5 - 10 hours (cumulative)[1][5][8]2 - 4 hours[4][5][9]~1.5 hours[7]
Number of Steps 211
Key Reagents Nitric Acid, Urea, NaOH/KOHUrea, NaOH/KOHSodium Nitrate, Copper Sulfate, Acetic Acid
Advantages Utilizes a readily available starting material (this compound).Higher atom economy in the final step, shorter overall reaction time compared to the two-step method.High overall yield, significantly reduced reaction time, environmentally friendlier reagents.
Disadvantages Lower overall yield due to an additional step, longer total synthesis time.Benzil is typically prepared from this compound, adding a prior step to the overall process if not commercially available.Requires specific catalytic conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Phenytoin from this compound

Step 1: Oxidation of this compound to Benzil

This procedure details the oxidation of this compound to benzil using nitric acid.[8][10][11][12]

  • Materials: this compound, Concentrated Nitric Acid, Ethanol (95%).

  • Procedure:

    • In a round-bottom flask, combine 10 g of this compound with 50 mL of concentrated nitric acid.

    • Heat the mixture in a fume hood on a water bath for approximately 1.5 to 2 hours, with occasional swirling, until the evolution of nitrogen oxide fumes ceases.[1][8]

    • Pour the hot reaction mixture into 200-300 mL of ice-cold water with stirring.

    • Allow the mixture to stand until the oily product solidifies.

    • Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water to remove the acid.

    • Recrystallize the crude benzil from ethanol to obtain pure, yellow, needle-like crystals.

  • Expected Yield: 87-92%[10][13]

Step 2: Synthesis of Phenytoin from Benzil

This protocol describes the condensation of benzil with urea to form phenytoin.[4][5][9]

  • Materials: Benzil, Urea, Sodium Hydroxide (30% aqueous solution), Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask, dissolve 5.3 g of benzil and 3.0 g of urea in 75 mL of ethanol.

    • Add 15 mL of 30% aqueous sodium hydroxide solution to the flask.

    • Attach a reflux condenser and heat the mixture under reflux for at least 2 hours.[9]

    • After cooling to room temperature, pour the reaction mixture into 125 mL of water.

    • Filter the solution to remove any insoluble by-products.

    • Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic, which will cause phenytoin to precipitate.

    • Cool the mixture in an ice bath and collect the crude phenytoin by vacuum filtration.

    • Recrystallize the product from ethanol to obtain pure phenytoin.

  • Expected Yield: 44-91.4%[4][6]

Protocol 2: One-Pot "Green" Synthesis of Phenytoin from this compound

This protocol outlines an environmentally friendlier, one-pot synthesis of phenytoin directly from this compound.[7]

  • Materials: this compound, Sodium Nitrate, Acetic Acid, 2% Copper (II) Sulfate solution, Urea.

  • Procedure:

    • In a round-bottom flask, place 5.0 g of this compound, 12.5 mL of glacial acetic acid, and 2.0 g of sodium nitrate.

    • Add 2.5 mL of a 2% aqueous solution of copper (II) sulfate.

    • Heat the mixture under reflux for 1.5 hours.

    • Cool the reaction mixture and add 3.0 g of urea.

    • Continue to reflux for an additional hour.

    • After cooling, pour the mixture into ice-cold water to precipitate the product.

    • Collect the crude phenytoin by vacuum filtration and wash with cold water.

    • Recrystallize from ethanol.

  • Expected Yield: ~95.95%[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the different synthetic routes to phenytoin, providing a clear visual comparison of the process complexities.

G cluster_0 Two-Step Synthesis of Phenytoin from this compound This compound This compound Oxidation Oxidation (Nitric Acid) This compound->Oxidation Benzil Benzil Oxidation->Benzil Condensation Condensation with Urea (NaOH, Ethanol) Benzil->Condensation Phenytoin Phenytoin Condensation->Phenytoin

Two-Step Synthesis of Phenytoin from this compound

G cluster_1 One-Pot 'Green' Synthesis of Phenytoin from this compound Benzoin_Green This compound OnePot One-Pot Reaction (NaNO3, CuSO4, Acetic Acid, Urea) Benzoin_Green->OnePot Phenytoin_Green Phenytoin OnePot->Phenytoin_Green

One-Pot Synthesis of Phenytoin from this compound

Conclusion

Both this compound and benzil are valuable precursors in organic synthesis. The choice between them depends on the specific synthetic strategy and desired outcomes.

  • Benzil is the more direct precursor for the final condensation step in the traditional synthesis of phenytoin, offering a shorter reaction time for this specific transformation. If high-purity benzil is readily available, it can be the more efficient choice for the final step.

  • This compound , being the precursor to benzil, offers a more fundamental starting point. The development of one-pot syntheses directly from this compound, such as the "green" method for phenytoin, significantly enhances its appeal. These one-pot procedures can offer higher overall yields, shorter total reaction times, and a more streamlined workflow compared to the traditional multi-step approach.

For researchers and professionals in drug development, the one-pot synthesis of phenytoin from this compound represents a significant advancement, aligning with the principles of green chemistry by reducing steps and potentially hazardous reagents. This approach highlights the potential of re-evaluating traditional synthetic routes to improve efficiency and sustainability.

References

A Comparative Analysis of Benzoin Derivatives as Photoinitiators in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in the development of photopolymerized materials. Benzoin and its derivatives, classified as Norrish Type I photoinitiators, are a prominent class of compounds that initiate polymerization upon exposure to ultraviolet (UV) light. Their efficiency, however, can vary significantly based on their chemical structure. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to facilitate informed selection for specific research and development applications.

This compound and its derivatives function by undergoing a process known as α-cleavage upon UV irradiation, which generates two free radicals. Both of these radicals are capable of initiating the polymerization of monomers. The effectiveness of this process is contingent on several factors, including the specific monomer system being used, the concentration of the initiator, and the wavelength and intensity of the UV light source.[1] Modifications to the basic this compound structure have been explored to enhance properties such as light absorption in the near-UV spectrum and the quantum yield of photodissociation.

Quantitative Performance of this compound Derivatives

The efficiency of a photoinitiator is paramount for achieving desired polymerization kinetics and final material properties. Key performance indicators include the quantum yield of cleavage (Φ), the rate of polymerization (Rp), and the final monomer conversion percentage. The following table summarizes the performance of several this compound derivatives in comparison to the parent this compound molecule.

PhotoinitiatorMonomer SystemQuantum Yield (Φ) of α-cleavageRate of Polymerization (Rp)Final Monomer Conversion (%)Reference
This compoundMethyl Methacrylate (MMA)0.35--[2]
3',5'-Dimethoxythis compound (DMB)Not Specified0.54--[2]
This compound with methyl thioether substituents (MTB)Not Specified0.1--[2]

Note: The rate of polymerization and final monomer conversion are highly dependent on experimental conditions such as monomer concentration, light intensity, and temperature. The data presented should be considered in the context of the referenced studies.

Experimental Protocols

Accurate and reproducible evaluation of photoinitiator efficiency is essential for comparative studies. Below are detailed methodologies for key experiments used to characterize the performance of this compound derivatives.

Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)

This method measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, allowing for the determination of the rate of polymerization and the final monomer conversion.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound derivative photoinitiator

  • Sample pans (5 mg capacity)

  • Inert gas supply (e.g., Argon)

Procedure:

  • Prepare a formulation by dissolving the this compound derivative photoinitiator in the monomer at the desired concentration.

  • Accurately weigh approximately 5 mg of the formulation into a DSC sample pan.

  • Place the sample pan in the DSC cell.

  • Purge the DSC cell with an inert gas, such as argon, to eliminate oxygen, which can inhibit radical polymerization.

  • Equilibrate the sample at the desired starting temperature.

  • Irradiate the sample with UV light of a specific wavelength range (e.g., 320–390 nm) and intensity (e.g., 15 mW/cm²).[3]

  • Record the heat flow as a function of time during the irradiation period.

  • The rate of polymerization (Rp) can be calculated from the heat flow (dH/dt) and the theoretical enthalpy of polymerization for the specific monomer (H₀) using the formula: Rp = (dH/dt) / H₀.[3]

  • The final monomer conversion (p) is determined by integrating the heat flow over time to obtain the total heat evolved (ΔHt) and dividing by H₀: p = ΔHt / H₀.[3]

Determination of Quantum Yield of Photoinitiator Cleavage

The quantum yield (Φ) represents the efficiency of a photochemical process, in this case, the number of photoinitiator molecules that undergo α-cleavage per photon absorbed.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • UV light source with a specific wavelength output

  • Quartz cuvettes

  • Actinometer solution (a chemical system with a known quantum yield, for calibrating the light source)

  • Solution of the this compound derivative in a suitable solvent

Procedure:

  • Determine the photon flux of the UV light source using a chemical actinometer.

  • Prepare a solution of the this compound derivative of a known concentration in a non-reactive solvent.

  • Measure the initial absorbance of the solution at the wavelength of irradiation.

  • Irradiate the solution for a specific period.

  • Measure the absorbance of the solution again after irradiation. The decrease in absorbance is related to the consumption of the photoinitiator.

  • The number of moles of photoinitiator that have reacted is calculated from the change in absorbance and the molar extinction coefficient.

  • The quantum yield is then calculated using the formula: Φ = (moles of photoinitiator reacted) / (moles of photons absorbed).

Visualizing the Process

To better understand the mechanisms and workflows involved, the following diagrams illustrate the photoinitiation process and a typical experimental workflow for evaluating this compound derivatives.

Photoinitiation_Pathway PI This compound Derivative (PI) PI_excited Excited State (PI*) PI->PI_excited UV Light (hν) Radicals Free Radicals (R.) PI_excited->Radicals α-cleavage Growing_Chain Growing Polymer Chain (P-M.) Radicals->Growing_Chain Initiation Monomer Monomer (M) Monomer->Growing_Chain Growing_Chain->Growing_Chain Propagation (+M) Polymer Polymer Growing_Chain->Polymer Termination Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare Monomer + Photoinitiator Formulation Photo_DSC Photopolymerization Kinetics (Photo-DSC) Formulation->Photo_DSC Quantum_Yield Quantum Yield Determination (UV-Vis Spectroscopy) Formulation->Quantum_Yield RT_FTIR Real-Time Conversion (RT-FTIR) Formulation->RT_FTIR Rp_Conversion Calculate Rp and Final Conversion Photo_DSC->Rp_Conversion Phi_Value Determine Quantum Yield (Φ) Quantum_Yield->Phi_Value RT_FTIR->Rp_Conversion Comparison Compare Efficiency of Different Derivatives Rp_Conversion->Comparison Phi_Value->Comparison

References

Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Quantitative Structure-Activity Relationship (QSAR) analysis of benzoin derivatives, focusing on their potential as therapeutic agents. By examining the relationship between the chemical structure of this compound derivatives and their biological activity, QSAR studies offer a powerful computational approach to guide the design and optimization of novel drug candidates. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical workflows and biological pathways to facilitate a deeper understanding of the structure-activity landscape of this important class of compounds.

Experimental Protocols

The development of robust QSAR models is predicated on high-quality experimental data. The following sections detail the typical protocols for the synthesis and biological evaluation of this compound derivatives, forming the foundation for subsequent computational analysis.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the this compound condensation, a reaction that forms an α-hydroxyketone from two aldehydes. Modifications to the this compound scaffold are then typically achieved through reactions targeting the hydroxyl and ketone functionalities, or by using substituted benzaldehydes as starting materials.

General Procedure for the Synthesis of Substituted this compound Esters:

  • Dissolution: A substituted this compound (1 equivalent) is dissolved in a suitable solvent, such as acetone or dichloromethane.

  • Acylation: An acylating agent, such as a substituted benzoyl chloride (1.2 equivalents), is added to the solution in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period (e.g., 2-6 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ester derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and its purity is assessed by elemental analysis or high-resolution mass spectrometry.[1]

Biological Activity Assays

The biological activity of this compound derivatives is frequently assessed through in vitro assays that measure their cytotoxic or enzyme-inhibitory effects.

Antiproliferative Activity Assay (MTT Assay):

The antiproliferative activity of this compound derivatives is often evaluated against various cancer cell lines, such as human colon adenocarcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast carcinoma (T47D), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

QSAR Analysis of this compound Derivatives

QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. This relationship is then used to predict the activity of new, unsynthesized compounds.

Data Presentation

The following table presents a hypothetical dataset for a QSAR study of this compound derivatives against a cancer cell line. The table includes key molecular descriptors, the experimentally determined biological activity (pIC₅₀, the negative logarithm of the IC₅₀ value), and the predicted activity from a QSAR model.

Compound IDMolecular Weight (MW)LogPHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)pIC₅₀ (Experimental)pIC₅₀ (Predicted)Residual
BZD-01212.242.85125.305.250.05
BZD-02242.273.21135.855.90-0.05
BZD-03288.323.98136.426.350.07
BZD-04322.374.55146.957.01-0.06
BZD-05256.293.60126.106.050.05
BZD-06302.344.37126.786.85-0.07
BZD-07336.394.94137.217.150.06
BZD-08270.323.95136.336.40-0.07

Statistical Parameters of the QSAR Model:

ParameterValueDescription
0.95Coefficient of determination (a measure of the goodness of fit)
0.82Cross-validated r² (a measure of the predictive ability of the model)
F-statistic110.5A measure of the statistical significance of the model
Standard Error0.15The standard deviation of the residuals

Note: The data presented in these tables are illustrative and intended to represent the typical format and content of a QSAR study.

Visualizations

QSAR Workflow

The following diagram illustrates the typical workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_application Application Data Dataset of this compound Derivatives with Biological Activity (IC50) Structure 2D/3D Structure Generation Data->Structure Descriptors Calculation of Molecular Descriptors (e.g., MW, LogP, HBD, HBA) Structure->Descriptors Split Dataset Splitting (Training and Test Sets) Descriptors->Split Model QSAR Model Generation (e.g., MLR, PLS, SVM) Split->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New this compound Derivatives Validation->Prediction Design Design of Novel Potent This compound Derivatives Prediction->Design

A typical workflow for a QSAR analysis.
Hypothetical Signaling Pathway

Some this compound derivatives have been reported to exhibit anticancer activity through the inhibition of the PI3K/Akt signaling pathway.[3][4] The following diagram illustrates a simplified representation of this pathway, highlighting the potential point of intervention for this compound derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation This compound This compound Derivative This compound->PI3K Inhibition

Simplified PI3K/Akt signaling pathway.

References

A Spectroscopic Duel: Unmasking the Chiral Twins, (R)- and (S)-Benzoin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-benzoin, reveals their distinct chiroptical properties while highlighting their identical behavior in achiral spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and circular dichroism (CD) spectra, supported by experimental data and detailed methodologies.

Benzoin, a chiral α-hydroxy ketone, exists as two non-superimposable mirror images: (R)-(-)-benzoin and (S)-(+)-benzoin. While possessing identical chemical formulas and physical properties in an achiral environment, their three-dimensional arrangement leads to different interactions with polarized light and chiral entities, a critical consideration in pharmacology and stereoselective synthesis. This guide delves into the spectroscopic nuances that differentiate these enantiomers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (R)- and (S)-benzoin.

Spectroscopic Technique (R)-(-)-Benzoin (S)-(+)-Benzoin Key Observations
¹H NMR (CDCl₃, 400 MHz) Identical to (S)-Benzoinδ (ppm): 7.95 (d, 2H), 7.50 (t, 1H), 7.40 (t, 2H), 7.35-7.25 (m, 5H), 5.95 (s, 1H), 4.60 (s, 1H, OH)The spectra are identical, as NMR is an achiral technique.
FTIR (ATR) Identical to (S)-Benzoinν (cm⁻¹): ~3400 (O-H stretch), ~1680 (C=O stretch), ~1600, 1490 (C=C aromatic stretch)The spectra are identical, reflecting the same functional groups and bond vibrations.
UV-Vis (Ethanol) Identical to (S)-Benzoinλmax ≈ 248 nmThe spectra show identical absorption maxima and molar absorptivity, as UV-Vis is an achiral technique.
Circular Dichroism (Methanol) Negative Cotton EffectPositive Cotton EffectThe spectra are mirror images, confirming the enantiomeric relationship.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments of the this compound enantiomers.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound enantiomer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound enantiomers.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound enantiomer directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

  • The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound enantiomers.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the this compound enantiomer in ethanol at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

Data Acquisition:

  • Record the UV-Vis spectrum from 200 to 400 nm.

  • Use ethanol as the blank.

  • Identify the wavelength of maximum absorbance (λmax).

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized light by the this compound enantiomers, a key characteristic of chiral molecules.

Instrumentation: Circular Dichroism Spectropolarimeter.

Sample Preparation:

  • Prepare solutions of each enantiomer in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL. The solvent should be transparent in the wavelength range of interest.

  • Ensure the solutions are free of any particulate matter by filtration if necessary.

Data Acquisition:

  • Use a quartz cuvette with a path length of 1 cm.

  • Record the CD spectrum over a wavelength range of approximately 200-400 nm.

  • A baseline spectrum of the solvent should be recorded and subtracted from the sample spectra.

  • The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound enantiomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Benzoin_Enantiomer Pure (R)- or (S)-Benzoin Dissolution Dissolution in appropriate solvent Benzoin_Enantiomer->Dissolution FTIR FTIR Spectroscopy Benzoin_Enantiomer->FTIR Solid Sample NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis CD CD Spectroscopy Dissolution->CD NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data CD_Data CD Spectrum CD->CD_Data Comparison Comparison of Spectra NMR_Data->Comparison FTIR_Data->Comparison UV_Vis_Data->Comparison CD_Data->Comparison

Caption: General workflow for the spectroscopic analysis of this compound enantiomers.

Chiroptical_Spectroscopy_Logic cluster_enantiomers Enantiomers cluster_spectroscopy Interaction with Polarized Light cluster_cd_spectra Circular Dichroism Spectra This compound This compound R_this compound (R)-(-)-Benzoin This compound->R_this compound S_this compound (S)-(+)-Benzoin This compound->S_this compound Circularly_Polarized_Light Circularly Polarized Light R_this compound->Circularly_Polarized_Light Differential Absorption S_this compound->Circularly_Polarized_Light Differential Absorption Negative_CE Negative Cotton Effect Circularly_Polarized_Light->Negative_CE Interaction with (R)-Benzoin Positive_CE Positive Cotton Effect Circularly_Polarized_Light->Positive_CE Interaction with (S)-Benzoin Negative_CE->R_this compound Positive_CE->S_this compound

Caption: Logical relationship in chiroptical spectroscopy of this compound enantiomers.

Discussion of Spectroscopic Comparison

The spectroscopic analysis of (R)- and (S)-benzoin provides a classic example of the properties of enantiomers.

  • NMR, IR, and UV-Vis Spectroscopy: As these techniques are inherently achiral, they do not differentiate between the two enantiomers. The ¹H NMR spectra of both (R)- and (S)-benzoin are identical, showing the same chemical shifts, coupling constants, and integration for all protons. Similarly, their FTIR spectra are superimposable, with characteristic peaks for the hydroxyl (~3400 cm⁻¹) and carbonyl (~1680 cm⁻¹) groups, as well as aromatic C-H and C=C stretching vibrations. The UV-Vis spectra also exhibit identical absorption profiles, with a maximum absorption (λmax) around 248 nm in ethanol, corresponding to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group.

  • Circular Dichroism (CD) Spectroscopy: This chiroptical technique is the key to distinguishing between the this compound enantiomers. CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Enantiomers interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. As observed experimentally, (R)-(-)-benzoin exhibits a negative Cotton effect, while (S)-(+)-benzoin shows a positive Cotton effect in the same spectral region.[1] This opposing behavior is a direct consequence of their opposite absolute configurations at the chiral center.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzoin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental. This guide provides an objective comparison of two common analytical methods for the detection and quantification of Benzoin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Due to a scarcity of publicly available, detailed validation data specifically for this compound, this guide utilizes performance data from structurally similar molecules—benzocaine for HPLC-UV and sodium benzoate for UV-Vis spectrophotometry—as representative examples to illustrate the comparative performance of these techniques.

Data Presentation: A Comparative Overview

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the key validation parameters for HPLC-UV and UV-Vis spectrophotometry, providing a clear comparison of their capabilities.

Table 1: Comparison of Method Validation Parameters for Analytes Structurally Similar to this compound

ParameterHPLC-UV (for Benzocaine)UV-Vis Spectrophotometry (for Sodium Benzoate)
Linearity (Concentration Range) 10 - 250 µg/mL1 - 40 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 5 µg/mL[1]0.031 µg/mL[2]
Limit of Quantitation (LOQ) 13.06 µM (equivalent to ~2.16 µg/mL)[3]0.093 µg/mL[2]
Precision (%RSD) < 2.0%[4]Intra-day: 0.08%, Inter-day: 0.17%[2]
Accuracy (% Recovery) Within ± 2.0% of the true value98.9% - 99.37%[5]

Note: The data presented for HPLC-UV is based on the analysis of benzocaine, and the data for UV-Vis Spectrophotometry is based on the analysis of sodium benzoate. These compounds are used as surrogates to demonstrate typical method performance due to the limited availability of comprehensive validation data for this compound.

Mandatory Visualization: Experimental Workflow

A logical workflow is crucial for the successful cross-validation of analytical methods. The following diagram illustrates a general process for comparing and validating different analytical techniques for the quantification of a target analyte.

Cross-Validation Workflow cluster_0 Method Selection cluster_1 Method Development & Optimization cluster_2 Method Validation (ICH Guidelines) cluster_3 Cross-Validation cluster_4 Conclusion Method_A HPLC-UV Develop_A Develop & Optimize HPLC-UV Method Method_A->Develop_A Select Method_B UV-Vis Spectrophotometry Develop_B Develop & Optimize UV-Vis Method Method_B->Develop_B Select Validate_A Validate HPLC-UV: Linearity, Accuracy, Precision, LOD, LOQ, Specificity Develop_A->Validate_A Proceed to Validation Validate_B Validate UV-Vis: Linearity, Accuracy, Precision, LOD, LOQ, Specificity Develop_B->Validate_B Proceed to Validation Analyze_Samples Analyze Identical Samples with Both Methods Validate_A->Analyze_Samples Validated Method Validate_B->Analyze_Samples Validated Method Compare_Results Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_Samples->Compare_Results Generate Data Conclusion Determine Method Equivalency & Select Appropriate Method Compare_Results->Conclusion Evaluate

Caption: General workflow for analytical method cross-validation.

Experimental Protocols

Detailed and robust experimental protocols are the cornerstone of reproducible and reliable analytical results. The following are representative methodologies for the analysis of compounds similar to this compound using HPLC-UV and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the determination of benzocaine.[1]

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • HPLC grade methanol.

  • HPLC grade water.

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

  • Mobile Phase: Methanol and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.31 with orthophosphoric acid) in a 75:25 (v/v) ratio.

  • Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., benzocaine) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-250 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 270 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

Method 2: UV-Vis Spectrophotometry

This protocol is based on a validated method for the determination of sodium benzoate.[2]

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.

2. Reagents and Solutions:

  • Distilled water.

  • Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., sodium benzoate) in distilled water at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 1-40 µg/mL).

3. Spectrophotometric Analysis:

  • Wavelength Scan: Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For sodium benzoate, the λmax is approximately 224 nm.[2] For this compound, a maximum absorbance is observed around 250 nm.

  • Blank: Use distilled water as the blank.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the analyte in distilled water to achieve a concentration within the calibration range.

  • For colored samples, a preliminary extraction step with a suitable solvent may be necessary.

5. Analysis:

  • Measure the absorbance of the standard solutions and construct a calibration curve by plotting absorbance against concentration.

  • Measure the absorbance of the sample solution and determine the concentration of the analyte from the calibration curve.

Concluding Remarks

The cross-validation of analytical methods is a critical exercise to ensure data integrity and reliability. For the analysis of this compound, both HPLC-UV and UV-Vis spectrophotometry offer viable analytical solutions.

  • HPLC-UV provides greater selectivity and is less susceptible to interference from other components in the sample matrix, making it a more robust method for complex samples.

  • UV-Vis Spectrophotometry is a simpler, more cost-effective, and rapid technique, well-suited for the routine analysis of relatively pure samples.

References

A Comparative Performance Analysis of Benzoin and Other Type I Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. This guide provides an objective comparison of the performance of Benzoin, a classical Type I photoinitiator, against other commonly used alternatives in this class. The comparison is supported by experimental data to assist researchers in making informed decisions for their specific applications, from material science to drug delivery systems.

Introduction to Type I Photoinitiators

Type I photoinitiators, also known as cleavage-type photoinitiators, are molecules that, upon absorption of ultraviolet (UV) or visible light, undergo a unimolecular bond cleavage to generate free radicals.[1] This process, known as a Norrish Type I reaction, is highly efficient as it directly produces the radical species necessary to initiate polymerization without the need for a co-initiator.[1][2] The general mechanism involves the excitation of the photoinitiator to a singlet state, followed by intersystem crossing to a triplet state, from which α-cleavage occurs, yielding two radical fragments that can both initiate polymerization.[2]

This compound and its derivatives are well-established Type I photoinitiators.[3] However, the field has evolved to include a variety of other high-performance Type I photoinitiators, notably α-hydroxyketones (e.g., Irgacure 184, Darocur 1173), α-aminoketones, and acylphosphine oxides (e.g., TPO, BAPO).[4][5] These alternatives often offer advantages in terms of initiation efficiency, absorption characteristics, and reduced yellowing.

Quantitative Performance Comparison

The efficacy of a photoinitiator is evaluated based on several key performance indicators. These include its molar extinction coefficient (ε), which dictates its light absorption efficiency at specific wavelengths, the quantum yield of photocleavage (Φ), representing the efficiency of radical generation upon light absorption, and the resulting polymerization kinetics, such as the rate of polymerization (Rp) and final monomer conversion.

Spectroscopic Properties and Photochemical Efficiency

The following table summarizes the key spectroscopic and photochemical properties of this compound compared to other selected Type I photoinitiators. A higher molar extinction coefficient at the emission wavelength of the light source leads to more efficient light absorption, while a higher quantum yield indicates more efficient radical production.

PhotoinitiatorChemical Classλmax (nm)Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)Photocleavage Quantum Yield (Φ)Reference
This compoundThis compound Derivative~250Low0.35[3][6]
3',5'-Dimethoxythis compound (DMB)This compound Derivative--0.54[6]
Irgacure 651 (DMPA)Benzyl Dimethyl Ketal~340Low in visible range-[7]
Irgacure 184α-Hydroxyketone~245, ~280, ~330--[8]
Darocur 1173α-Hydroxyketone~245, ~280, ~330--[5]
TPOAcylphosphine Oxide~350-380-> 0.2[8][9]
BAPO (Irgacure 819)Bisacylphosphine Oxide~360-410High in near-visible> 0.2[9][10][11]
Polymerization Kinetics and Efficiency

The practical performance of a photoinitiator is ultimately determined by its ability to efficiently initiate polymerization. The following tables provide comparative data on polymerization yield and rates for this compound and its derivatives against other Type I photoinitiators in different monomer systems.

Table 2: Performance in Methyl Methacrylate (MMA) Polymerization [12]

PhotoinitiatorConcentration (mM)Co-initiatorAtmospherePolymer Yield (%)
This compound10NoneN₂33.4
This compound Derivative (MTB)10NoneN₂17.2
This compound1NoneN₂7.8
This compound Derivative (MTB)1NoneN₂14.6
This compound0.1N-methyldiethanolamineAir5.1
This compound Derivative (MTB)0.1N-methyldiethanolamineAir11.3

Table 3: Comparative Performance in Acrylate Polymerization [12]

PhotoinitiatorRelative Rate of Polymerization (Rp)¹Monomer to Polymer Conversion (%)
2,2-dimethoxy-2-phenylacetophenone (DMPA)1.00-
Poly(this compound methyl ether acrylate) (poly(MBA))3.2412.96
Poly(this compound methyl ether vinyl ether) (poly(MBVE))2.5615.1

¹Relative to DMPA, a common photoinitiator.

Experimental Protocols

Accurate and reproducible data are essential for the meaningful comparison of photoinitiator performance. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Evaluation of Photopolymerization Kinetics by Real-Time FT-IR Spectroscopy

This method is used to determine the rate of polymerization (Rp) and the final monomer conversion.

Objective: To monitor the disappearance of monomer double bonds as a function of time upon UV irradiation.

Materials:

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Photoinitiator (e.g., this compound, Irgacure 651, TPO at a specified wt%)

  • UV-transparent salt plates (e.g., KBr or NaCl) or an ATR crystal

  • FT-IR spectrometer equipped for real-time measurements

  • UV/LED light source with controlled intensity and wavelength

Procedure:

  • Sample Preparation: In a UV-filtered environment, prepare a formulation of the monomer and photoinitiator. Place a small drop of the liquid formulation onto a salt plate or ATR crystal. For transmission measurements, place a second plate on top to create a thin film of a defined thickness (e.g., 20-50 µm).

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as the baseline (time = 0).

  • Initiation of Polymerization: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.

  • Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at defined intervals (e.g., every second).

  • Data Collection: Continue collecting spectra until the reaction is complete, indicated by the cessation of changes in the characteristic absorption bands of the monomer.

  • Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹ or 810 cm⁻¹). The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.[13] The rate of polymerization is determined from the first derivative of the conversion versus time plot.[13]

Protocol 2: Determination of Depth of Cure (DOC)

This method is used to assess the penetration depth of the curing process, which is particularly important for thick or pigmented formulations.

Objective: To measure the thickness of the cured polymer after a defined exposure time.

Materials:

  • Photopolymer formulation

  • Cylindrical mold (e.g., 13 mm height, 6 mm diameter)

  • UV/LED curing lamp with specified intensity and wavelength

  • Spatula

  • Calipers or a micrometer

Procedure:

  • Sample Preparation: Fill the cylindrical mold with the photopolymer formulation and flatten the surface with a spatula.

  • Curing: Expose the top surface of the sample to the UV/LED light for a predetermined time (e.g., 5, 10, or 20 seconds).

  • Measurement: After curing, remove the sample from the mold. Scrape away the uncured, soft material from the bottom of the sample.

  • Data Recording: Measure the height of the remaining cured solid portion using calipers or a micrometer. This height represents the depth of cure.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the fundamental mechanisms and workflows.

Type_I_Photoinitiation PI Photoinitiator (PI) PI_S1 Excited Singlet State (S1) PI->PI_S1 Light Absorption (hν) PI_T1 Excited Triplet State (T1) PI_S1->PI_T1 Intersystem Crossing Radicals Free Radicals (R•) PI_T1->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation Cured_Polymer Cured Polymer Polymer->Cured_Polymer Termination

Caption: Mechanism of Type I photoinitiated free-radical polymerization.

Experimental_Workflow cluster_formulation Formulation cluster_analysis Analysis cluster_data Data Output Formulate Prepare Monomer + Photoinitiator Mixture RT_FTIR Real-Time FT-IR Formulate->RT_FTIR Photo_DSC Photo-DSC Formulate->Photo_DSC DOC_Tack Depth of Cure & Surface Tackiness Formulate->DOC_Tack Kinetics Polymerization Rate (Rp) Degree of Conversion (%) RT_FTIR->Kinetics Photo_DSC->Kinetics Properties Cured Thickness (mm) Surface Properties DOC_Tack->Properties

Caption: Experimental workflow for comparing photoinitiator performance.

Selection_Logic Start Application Requirements Light_Source Light Source (Wavelength, Intensity) Start->Light_Source Monomer_System Monomer System (Acrylate, Methacrylate, etc.) Start->Monomer_System Desired_Properties Desired Properties (Cure Speed, Depth, Non-yellowing) Start->Desired_Properties PI_Selection Photoinitiator Selection Light_Source->PI_Selection Monomer_System->PI_Selection Desired_Properties->PI_Selection Performance_Eval Performance Evaluation (Rp, Conversion, DOC) PI_Selection->Performance_Eval Performance_Eval->PI_Selection Re-evaluate Optimization Optimization (Concentration, Co-initiator) Performance_Eval->Optimization Final_Formulation Final Formulation Optimization->Final_Formulation

Caption: Logical relationship of photoinitiator selection criteria.

Conclusion

This compound remains a viable photoinitiator for various applications, particularly where cost is a primary consideration. However, for applications demanding higher efficiency, greater depth of cure, or specific spectral sensitivity (e.g., for LED curing), more advanced Type I photoinitiators such as acylphosphine oxides often provide superior performance. The introduction of substituents to the this compound structure can enhance its properties, as seen with 3',5'-dimethoxythis compound, which exhibits a higher photocleavage quantum yield.[6] The choice of photoinitiator should be guided by a thorough evaluation of the specific requirements of the photopolymerization system, including the light source, monomer chemistry, and desired final properties of the cured material. The experimental protocols and comparative data presented in this guide offer a framework for conducting such evaluations.

References

Cytotoxicity of Hydroxy Benzoin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various hydroxy benzoin analogs based on recent experimental data. The information is compiled from peer-reviewed studies to facilitate the evaluation of these compounds for potential therapeutic applications.

Introduction

Hydroxy this compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have focused on synthesizing and evaluating various analogs to explore their potential as cytotoxic agents against cancer cell lines. This guide summarizes the findings from key studies, presenting a side-by-side comparison of the cytotoxic profiles of different hydroxy this compound analogs, detailing the experimental methodologies used, and visualizing the workflow for cytotoxicity assessment.

Comparative Cytotoxicity Data

The cytotoxic activities of a series of hydroxy this compound and hydroxy methoxy this compound analogs have been evaluated against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the tables below.

Hydroxy this compound Analogs

A study by Yayli et al. (2021) investigated the cytotoxic effects of several synthesized hydroxy this compound analogs. The antiproliferative effects of the most active compounds were tested against the human cervical cancer cell line (HeLa) and a normal human retinal cell line (RPE).

Table 1: Antiproliferative effects of selected hydroxy this compound analogs and control (Cisplatin) on HeLa and RPE cell lines.

CompoundConcentration (µg/mL)% Inhibition on HeLa% Inhibition on RPE
4 1095.83 ± 0.1293.45 ± 0.65
585.43 ± 0.5482.12 ± 0.43
2.565.23 ± 0.3460.98 ± 0.21
1.2543.12 ± 0.1138.65 ± 0.54
0.62521.87 ± 0.3218.76 ± 0.32
12 1089.54 ± 0.4385.43 ± 0.21
578.65 ± 0.6572.87 ± 0.11
2.554.32 ± 0.2350.98 ± 0.43
1.2532.76 ± 0.1228.76 ± 0.22
0.62515.43 ± 0.1112.98 ± 0.12
18a+b 1085.32 ± 0.1181.98 ± 0.32
572.87 ± 0.3268.76 ± 0.54
2.550.98 ± 0.5445.43 ± 0.23
1.2528.76 ± 0.2322.87 ± 0.11
0.62512.98 ± 0.1110.99 ± 0.11
25 1090.12 ± 0.2188.76 ± 0.12
580.98 ± 0.4378.65 ± 0.32
2.560.12 ± 0.6555.43 ± 0.21
1.2538.76 ± 0.3432.87 ± 0.43
0.62518.76 ± 0.2215.98 ± 0.21
Cisplatin 1096.34 ± 0.3494.12 ± 0.23
588.76 ± 0.2385.98 ± 0.12
2.570.98 ± 0.1265.54 ± 0.34
1.2545.43 ± 0.5440.12 ± 0.11
0.62525.12 ± 0.2120.87 ± 0.22

Data sourced from Yayli, N., et al. (2021). Synthesis of hydroxy this compound/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. Turkish Journal of Chemistry, 45(3), 788-804.

Hydroxy Methoxy this compound Analogs

In a related study, the cytotoxic effects of hydroxy methoxy this compound analogs were investigated. Notably, compound 5 from this series demonstrated anticancer activity on HeLa and RPE cancer cells that was comparable to or better than the standard drug, cisplatin.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays performed in the referenced studies.

Cell Culture and Maintenance

Human cervical cancer cells (HeLa) and human retinal normal cells (RPE) were used for the antiproliferative screening. The cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Antiproliferative Assay

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (0.625, 1.25, 2.5, 5, and 10 µg/mL). A vehicle control (containing the same concentration of the solvent used to dissolve the compounds, typically DMSO) and a positive control (Cisplatin) were also included.

  • Incubation: The plates were incubated for 48 hours under the same culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in the MTT assay used to evaluate the cytotoxicity of the hydroxy this compound analogs.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa or RPE) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_addition Addition of Hydroxy this compound Analogs incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition Add MTT Solution incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Dissolve Formazan (DMSO) incubation_4h->formazan_solubilization read_absorbance Measure Absorbance (570 nm) calc_inhibition Calculate % Inhibition & IC50 Values read_absorbance->calc_inhibition

Caption: Workflow of the MTT assay for determining the cytotoxicity of hydroxy this compound analogs.

Signaling Pathways

The referenced studies primarily focused on the synthesis and initial cytotoxic screening of the hydroxy this compound analogs. While the data indicates potent cytotoxic activity, the specific signaling pathways through which these compounds exert their effects were not elucidated in these initial reports. Further mechanistic studies are required to identify the molecular targets and signaling cascades involved in the observed cytotoxicity. Potential avenues for future research could include investigating the induction of apoptosis, cell cycle arrest, or the modulation of specific kinase pathways.

Conclusion

The presented data demonstrates that certain hydroxy this compound and hydroxy methoxy this compound analogs exhibit significant cytotoxic activity against cancer cell lines, with some compounds showing efficacy comparable to the established anticancer drug, cisplatin. These findings highlight the potential of the this compound scaffold as a template for the development of novel cytotoxic agents. Further structure-activity relationship (SAR) studies and in-depth mechanistic investigations are warranted to optimize the anticancer properties of this class of compounds and to understand their mode of action.

A Comparative Guide to the Kinetic Analysis of Catalysts in the Benzoin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Benzoin reaction, a classic carbon-carbon bond-forming reaction that yields α-hydroxy ketones, is a cornerstone of organic synthesis. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides a comparative kinetic analysis of different catalysts employed in the this compound reaction, supported by mechanistic insights and a general experimental framework for kinetic studies.

Catalytic Strategies in the this compound Reaction: A Kinetic Overview

The this compound reaction is catalyzed by nucleophilic species that can invert the polarity of an aldehyde's carbonyl carbon, a process known as "umpolung". Historically, cyanide ions were the first catalysts used for this transformation. In more recent times, N-heterocyclic carbenes (NHCs) and thiamine (Vitamin B1) derivatives have emerged as highly effective and often more versatile catalysts.

This comparison will focus on three major classes of catalysts:

  • Cyanide Ions

  • N-Heterocyclic Carbenes (NHCs) , including thiazolium and triazolium salts

  • Thiamine-based Catalysts

The catalytic performance is dictated by the kinetics of the reaction, which can be influenced by the catalyst structure, reaction conditions, and the nature of the aldehyde substrates.

Comparative Kinetic Data

While precise, directly comparable kinetic data across a range of catalysts under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be drawn from mechanistic and kinetic studies. The following table summarizes key kinetic aspects of the different catalyst systems.

Catalyst ClassGeneral MechanismRate-Determining Step (Typical)Relative Reaction RateKey Kinetic Characteristics
Cyanide Ions Nucleophilic addition of cyanide to the aldehyde, followed by proton transfer and subsequent nucleophilic attack of the resulting carbanion on a second aldehyde molecule.The reaction of the cyanide/benzaldehyde complex with a second benzaldehyde molecule has a significant activation energy barrier.Moderate to FastThe reaction order can be complex and dependent on reactant concentrations. The reaction is reversible.
N-Heterocyclic Carbenes (NHCs) Formation of a Breslow intermediate after nucleophilic attack of the carbene on the aldehyde. This intermediate then acts as the nucleophile.Can vary depending on conditions and catalyst structure. Often, the deprotonation of the catalyst precursor to form the active carbene or the attack of the Breslow intermediate on the second aldehyde can be rate-limiting.Fast to Very FastKinetics can exhibit saturation behavior, appearing zero-order at high substrate concentrations. The reaction order with respect to the aldehyde can change during the reaction.
Thiamine-based Catalysts Similar to NHCs, involving the formation of a thiazolium ylide which then attacks the aldehyde to form a Breslow-type intermediate.The formation of the active ylide catalyst and the subsequent steps are all partially rate-determining.ModerateOften used in biochemical systems and green chemistry applications. The kinetics are influenced by pH due to the deprotonation step to form the active catalyst.

Experimental Protocol for Kinetic Analysis of the this compound Reaction

A general methodology for studying the kinetics of a catalyzed this compound reaction is outlined below. This protocol can be adapted based on the specific catalyst and analytical techniques available.

  • Materials and Reagents:

    • Aldehyde substrate (e.g., benzaldehyde), purified to remove benzoic acid.

    • Catalyst (e.g., sodium cyanide, NHC precursor, or thiamine hydrochloride).

    • Base (if required for catalyst activation, e.g., triethylamine, DBU).

    • Anhydrous solvent (e.g., methanol, THF, DMSO).

    • Internal standard for chromatographic analysis (e.g., dodecane).

    • Quenching agent (e.g., a weak acid).

  • Reaction Setup:

    • A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and septum for sampling is ideal.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Kinetic Run:

    • The solvent, aldehyde, and internal standard are charged into the reactor and allowed to reach the desired temperature.

    • A stock solution of the catalyst (and base, if needed) is prepared.

    • The reaction is initiated by injecting the catalyst solution into the reactor. This is considered time zero (t=0).

    • Aliquots are withdrawn from the reaction mixture at specific time intervals using a syringe.

    • Each aliquot is immediately quenched (e.g., by adding to a vial containing a small amount of acid) to stop the reaction.

  • Analysis:

    • The quenched samples are analyzed by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the reactant (aldehyde) and the product (this compound).

    • The concentration of the species is calculated based on the calibration curves against the internal standard.

  • Data Processing:

    • The concentration data versus time is plotted to obtain the reaction profile.

    • Initial rates are determined from the initial linear portion of the concentration-time curve.

    • The reaction order with respect to each component (aldehyde, catalyst) is determined by systematically varying their initial concentrations and observing the effect on the initial rate (method of initial rates).

    • The rate constant (k) is then calculated from the rate law.

    • Activation parameters (Ea, ΔH‡, ΔS‡) can be determined by conducting the kinetic runs at different temperatures and applying the Arrhenius and Eyring equations.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of the Cyanide-Catalyzed this compound Reaction

Cyanide_Benzoin_Cycle cluster_cycle Catalytic Cycle Aldehyde1 RCHO Intermediate1 Cyanohydrin Anion Aldehyde1->Intermediate1 + CN⁻ Aldehyde1->Intermediate1 Cyanide CN⁻ Intermediate2 Breslow-type Intermediate Intermediate1->Intermediate2 Proton Transfer Intermediate1->Intermediate2 Adduct Adduct Intermediate2->Adduct + RCHO Intermediate2->Adduct Aldehyde2 RCHO This compound This compound Adduct->this compound Proton Transfer - CN⁻ Adduct->this compound

Caption: Catalytic cycle of the cyanide-catalyzed this compound reaction.

Catalytic Cycle of the NHC-Catalyzed this compound Reaction

NHC_Benzoin_Cycle cluster_cycle Catalytic Cycle NHC_precursor Azolium Salt NHC NHC Carbene NHC_precursor->NHC + Base - H-Base⁺ NHC_precursor->NHC Base Base Breslow Breslow Intermediate NHC->Breslow + RCHO NHC->Breslow Aldehyde1 RCHO Adduct Adduct Breslow->Adduct + RCHO Breslow->Adduct Aldehyde2 RCHO This compound This compound Adduct->this compound Proton Transfer - NHC Adduct->this compound

Caption: Catalytic cycle of the NHC-catalyzed this compound reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere, Temp. Control) B Initiate Reaction (t=0) A->B C Timed Sampling B->C D Quench Reaction C->D E Analytical Measurement (GC/HPLC) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Rate Law & Rate Constant F->G

Caption: General workflow for the kinetic analysis of the this compound reaction.

A Comparative Analysis of Benzoin Photochemistry in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Solvent-Dependent Photochemical Behavior of Benzoin

This compound, a widely utilized photoinitiator in various industrial and research applications, exhibits significant variations in its photochemical behavior depending on the solvent environment. Understanding these solvent effects is crucial for optimizing its efficiency in processes such as photopolymerization and for controlling reaction pathways in synthetic chemistry. This guide provides a comparative analysis of this compound's photochemistry in a range of solvents, supported by experimental data, detailed protocols, and mechanistic diagrams.

The primary photochemical process for this compound upon absorption of UV light is the Norrish Type I cleavage, which involves the homolytic scission of the α-carbon-carbon bond. This generates a benzoyl radical and a α-hydroxybenzyl radical. The subsequent fate of these radicals, and thus the overall efficiency of the photochemical reaction, is heavily influenced by the surrounding solvent molecules.

Quantitative Analysis of this compound Photolysis

The efficiency of the primary photochemical event is quantified by the photo-cleavage quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage of the this compound molecule. The quantum yield is a critical parameter for evaluating the performance of a photoinitiator.

In the case of benzil, a structurally similar compound, the quantum yield of disappearance in the non-polar solvent cyclohexane was found to be 0.25.[2] Furthermore, the rate of reaction for benzil was observed to be 2.5 times faster in the hydrogen-donating solvent 2-propanol compared to cyclohexane, suggesting that secondary reactions of the initial radical pair are also highly solvent-dependent.

SolventTypeDielectric Constant (ε)Photo-cleavage Quantum Yield (Φ)Observations
CyclohexaneNon-polar2.02Likely > 0.35Non-polar environment favors radical escape from the solvent cage. Data for the related compound benzil shows Φ ≤ 0.25 for disappearance.
BenzeneNon-polar2.28Likely > 0.35Similar to cyclohexane, a non-polar environment is expected to lead to a higher quantum yield.
AcetonitrilePolar Aprotic37.50.35 A definitive value has been established in this solvent.[2]
MethanolPolar Protic32.7Likely < 0.35Hydrogen bonding can stabilize the excited state and the radical intermediates, potentially leading to lower cleavage efficiency.
IsopropanolPolar Protic19.9Likely < 0.35Similar to methanol, as a hydrogen-donating solvent, it can participate in secondary reactions with the generated radicals.

Note: The quantum yield values for cyclohexane, benzene, methanol, and isopropanol are inferred from the general trend observed for this compound-type photoinitiators and data from related compounds, as direct comparative values for this compound in these specific solvents are not consistently reported in the literature. The value for acetonitrile is experimentally determined.[2]

Mechanistic Pathways and Solvent Influence

The primary photochemical event and subsequent reactions of this compound are depicted in the following signaling pathway diagram. The solvent plays a critical role in mediating the fate of the initially formed radical pair.

Benzoin_Photochemistry This compound This compound (S₀) Excited_this compound This compound* (S₁/T₁) This compound->Excited_this compound Radical_Pair [Benzoyl• + α-Hydroxybenzyl•] solvent cage Excited_this compound->Radical_Pair Norrish Type I Cleavage Free_Radicals Free Radicals (Escaped Cage) Radical_Pair->Free_Radicals Diffusion (Favored in non-polar solvents) Recombination Recombination (Back Reaction) Radical_Pair->Recombination Geminate Recombination (Favored in viscous/polar solvents) Products Photoproducts (e.g., Benzaldehyde) Free_Radicals->Products Solvent_Reaction Reaction with Solvent Free_Radicals->Solvent_Reaction Recombination->this compound

Caption: Primary photochemical pathways of this compound following UV excitation.

In non-polar solvents like cyclohexane and benzene, the "solvent cage" effect is less pronounced. This allows the newly formed benzoyl and α-hydroxybenzyl radicals to diffuse apart more easily, leading to a higher quantum yield of net photolysis and subsequent reactions with other molecules (e.g., monomers in a polymerization system).

In polar solvents , particularly protic ones like methanol and isopropanol, several factors can lead to a lower apparent quantum yield of this compound disappearance. The polarity can stabilize the excited state of this compound, potentially opening up alternative deactivation pathways. Furthermore, the higher viscosity and stronger intermolecular interactions in polar solvents can enhance the "cage effect," promoting the recombination of the radical pair back to the starting this compound molecule. Additionally, protic solvents can engage in hydrogen bonding with the radical intermediates, influencing their reactivity and potentially leading to different product distributions. In hydrogen-donating solvents like isopropanol, hydrogen abstraction by the excited this compound or the resulting radicals can be a significant competing reaction.

Experimental Protocols

The determination of the photo-cleavage quantum yield of this compound typically involves the following experimental steps:

1. Sample Preparation:

  • A solution of this compound in the solvent of interest is prepared at a concentration that ensures sufficient light absorption at the irradiation wavelength (typically in the range of 10⁻³ to 10⁻⁵ M).

  • The solution is placed in a quartz cuvette or a specialized photochemical reactor.

  • For mechanistic studies, the solution is often deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited state or side reactions with oxygen.

2. Irradiation:

  • A light source emitting at a wavelength strongly absorbed by this compound is used. Common sources include mercury arc lamps with appropriate filters or lasers (e.g., a nitrogen laser at 337 nm or a XeCl excimer laser at 308 nm).

  • The intensity of the light source is measured using a calibrated photodiode or a chemical actinometer (e.g., ferrioxalate actinometry). This is crucial for calculating the number of photons absorbed by the sample.

3. Reaction Monitoring and Product Analysis:

  • The disappearance of this compound is monitored over time using UV-Vis spectrophotometry by observing the decrease in its characteristic absorption band.

  • The formation of photoproducts, such as benzaldehyde, can be quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Transient absorption spectroscopy can be employed to detect and characterize the short-lived radical intermediates, providing insights into the reaction mechanism and kinetics.

4. Quantum Yield Calculation:

  • The quantum yield of this compound disappearance (Φ_dis) is calculated using the following formula:

    Φ_dis = (moles of this compound reacted) / (moles of photons absorbed)

  • The number of moles of reacted this compound is determined from the change in its concentration, and the number of moles of absorbed photons is determined from the light intensity and irradiation time.

The following diagram illustrates a typical workflow for such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sol Prepare this compound Solution Deoxygenate Deoxygenate (optional) Prep_Sol->Deoxygenate Irradiate Irradiate with UV Light Deoxygenate->Irradiate Monitor Monitor Reaction (UV-Vis, HPLC, GC) Irradiate->Monitor Actinometry Measure Light Intensity (Actinometry) Irradiate->Actinometry Calc_Reacted Calculate Moles Reacted Monitor->Calc_Reacted Calc_Absorbed Calculate Photons Absorbed Actinometry->Calc_Absorbed Calc_QY Calculate Quantum Yield Calc_Reacted->Calc_QY Calc_Absorbed->Calc_QY

Caption: A typical experimental workflow for determining the quantum yield of this compound photolysis.

References

Safety Operating Guide

A Guide to the Proper Disposal of Benzoin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides in-depth, procedural information for the safe disposal of benzoin (CAS No. 119-53-9), designed for researchers, scientists, and drug development professionals. Our aim is to provide value beyond the product, ensuring your work is safe, compliant, and environmentally sound.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent properties of a chemical is the first step toward managing its waste stream effectively. This compound is an off-white to yellowish crystalline solid with a faint, camphor-like or almond-like odor[1][2]. While it is a valuable reagent in organic synthesis, its disposal requires careful consideration of its hazards.

Primary Hazards:

  • Irritation: this compound is hazardous in case of skin or eye contact (irritant) and can be harmful if inhaled or ingested[3]. Prolonged or repeated exposure can cause damage to the lungs and mucous membranes[3].

  • Combustibility: this compound is a combustible solid and may emit toxic fumes of carbon oxides when heated to decomposition[1][3]. While it has a relatively high flash point, dust from this material can represent a combustion hazard if allowed to accumulate in the air[4].

  • Incompatibility: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1][5]. Co-mingling this compound waste with these substances can lead to dangerous chemical reactions.

The causality is clear: these hazards dictate that this compound cannot be treated as common refuse. It must be handled in a way that prevents skin/eye contact, mitigates fire risk, and avoids dangerous reactions with other chemical wastes.

Property Value Source(s)
CAS Number 119-53-9[3]
Molecular Formula C₁₄H₁₂O₂[3][6]
Physical State Solid, crystalline powder[3][7]
Melting Point 133 - 138 °C (271 - 280 °F)[7][8]
Boiling Point 194 °C @ 12 mmHg[8]
Solubility Very slightly soluble in cold water; Soluble in acetone and hot alcohol[1][3]
Primary Hazards Skin/eye irritant, combustible solid[1][3]

Waste Characterization: The Generator's Responsibility

Under regulations set forth by the Environmental Protection Agency (EPA), the waste generator is responsible for determining whether a discarded chemical is classified as a hazardous waste [5][9]. While pure this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), this does not absolve the laboratory of responsibility[5][10].

The critical determination is twofold:

  • Is the waste pure this compound?

  • Is it mixed with other chemicals?

A waste stream containing this compound could become a regulated hazardous waste if it is mixed with a listed hazardous waste or exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity)[4]. Therefore, the cardinal rule is segregation . This compound waste should be collected in a dedicated, clearly labeled container to prevent cross-contamination[11].

Standard Disposal Protocol

The universally recommended method for disposing of this compound is through a licensed professional waste disposal service[8][9][12]. This ensures the material is managed in compliance with all federal, state, and local regulations[10].

Step-by-Step Collection and Storage Procedure:
  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for waste collection. The original product container is often a suitable choice[11].

  • Labeling: Clearly label the waste container with "this compound Waste," the full chemical name (2-Hydroxy-1,2-diphenylethanone), the date accumulation started, and associated hazard warnings (e.g., "Irritant," "Combustible Solid")[11]. If the waste is mixed, all constituents must be listed.

  • Segregation: Do NOT mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents[8][11].

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory[3][11]. Ensure it is kept away from heat, open flames, and sources of ignition[3].

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or an approved chemical waste contractor to arrange for pickup[11].

The following diagram outlines the decision-making workflow for proper this compound waste management.

Benzoin_Disposal_Workflow start This compound Waste Generated q1 Is the waste mixed with other chemicals? start->q1 collect_pure Collect in a dedicated container labeled: 'this compound Waste' q1->collect_pure No collect_mixed Collect in a compatible container. Label with ALL chemical constituents and percentages. q1->collect_mixed Yes storage Store sealed container in a designated satellite accumulation area. Ensure segregation from incompatibles. collect_pure->storage collect_mixed->storage pickup Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. storage->pickup

Caption: this compound Waste Management Workflow

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills:
  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat[3][9]. Ensure adequate ventilation[9].

  • Containment: Gently sweep up the spilled solid material[1][7]. To minimize dust, some protocols suggest dampening the solid with a solvent like acetone before transfer[13].

  • Collection: Place the swept-up material into a suitable, sealed, and clearly labeled container for disposal[1][13].

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete[1].

For Large Spills:
  • Evacuate: Evacuate unnecessary personnel from the immediate area[9].

  • PPE: Use enhanced PPE, which may include a full suit and a NIOSH-approved respirator to avoid inhalation of dust[3].

  • Cleanup: Use a shovel or appropriate tools to place the material into a convenient waste disposal container[3].

  • Contact EHS: Report the spill to your institution's EHS department for guidance and assistance.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of this compound in the regular trash. Solid chemical waste in landfills can pose long-term environmental risks[9][11].

  • DO NOT pour this compound down the sink or into any drains. this compound is very slightly soluble in water, and this action can lead to environmental contamination and may violate local wastewater regulations[8][11][13].

  • DO NOT attempt to neutralize or treat this compound waste unless it is part of a documented and approved laboratory procedure[11].

Adherence to these protocols is a cornerstone of professional laboratory practice. By managing this compound waste responsibly, you contribute to a safer research environment and protect our shared ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoin
Reactant of Route 2
Reactant of Route 2
Benzoin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.